molecular formula C11H15NO2 B13145135 methyl (3S)-3-amino-4-phenylbutanoate

methyl (3S)-3-amino-4-phenylbutanoate

Cat. No.: B13145135
M. Wt: 193.24 g/mol
InChI Key: JFNXWNUTVYGPMF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-4-phenylbutanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (3S)-3-amino-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (3S)-3-amino-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (3S)-3-amino-4-phenylbutanoate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1

InChI Key

JFNXWNUTVYGPMF-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=CC=C1)N

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1)N

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Methyl (3S)-3-amino-4-phenylbutanoate in Advanced Peptidomimetics and API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3S)-3-amino-4-phenylbutanoate is a highly specialized chiral building block—specifically, a


-homoamino acid ester. In modern drug discovery, the transition from traditional 

-peptides to

-peptides is driven by the need for enhanced proteolytic stability and unique secondary structural conformations. This in-depth guide explores the chemical identity, mechanistic rationale, and scalable synthetic protocols for this critical intermediate, providing drug development professionals with a comprehensive blueprint for its application.

Chemical Identity & Core Specifications

The stereochemistry of


-amino acids is critical for their biological function. The (3S)-enantiomer is derived from (or mimics) the natural L-phenylalanine configuration. Because the compound is utilized in various stages of synthesis, it is commercially available in multiple forms, including its free base, hydrochloride salt, and racemic mixtures [1].
Table 1: Chemical and Structural Specifications
PropertySpecification
Chemical Name Methyl (3S)-3-amino-4-phenylbutanoate
IUPAC Name Methyl (3S)-3-amino-4-phenylbutanoate
CAS Number (Free Base) 68978-89-2
CAS Number (HCl Salt) 186393-25-9
CAS Number (Racemic) 129042-93-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Synonyms L-

-homophenylalanine methyl ester; (S)-3-amino-4-phenylbutyric acid methyl ester

Mechanistic Rationale in Drug Development

As a Senior Application Scientist, it is vital to understand why we substitute standard


-amino acids with 

-homoamino acids like methyl (3S)-3-amino-4-phenylbutanoate [2].

The Causality of Proteolytic Evasion: Standard


-peptides are rapidly degraded in vivo by endogenous proteases (e.g., DPP-4, pepsin, trypsin) because these enzymes have evolved stereospecific active sites that perfectly accommodate the 

-carbon backbone. By incorporating methyl (3S)-3-amino-4-phenylbutanoate into a peptide sequence, an additional methylene (-CH₂-) group is introduced between the amine and the carboxylate. This seemingly minor modification drastically alters the backbone dihedral angles (

). The resulting steric hindrance and altered spatial geometry prevent the protease from recognizing the cleavage site.

Resulting Applications:

  • Peptidomimetics:

    
    -peptides fold into highly predictable, stable secondary structures (such as 14-helices), making them excellent candidates for disrupting protein-protein interactions.
    
  • Small Molecule APIs: This compound serves as a direct precursor for synthesizing potent Phosphodiesterase (PDE4/PDE5) inhibitors and G-protein coupled receptor (GPR40) agonists, where the chiral center dictates target binding affinity [3].

G Alpha Standard α-Peptide Protease Proteolytic Enzymes (e.g., DPP-4, Pepsin) Alpha->Protease Beta β-Peptide (using CAS 68978-89-2) Beta->Protease Altered Dihedral Angles Degradation Rapid Cleavage (Short Half-life) Protease->Degradation Stability Steric Evasion (Extended Half-life) Protease->Stability No Recognition

Caption: Mechanistic rationale demonstrating how β-homoamino acid incorporation evades proteolytic degradation.

Synthetic Methodologies & Protocols

The synthesis of methyl (3S)-3-amino-4-phenylbutanoate must balance stereochemical fidelity with operational safety.

Lab-Scale: Arndt-Eistert Homologation

In early-stage discovery, researchers often employ the Arndt-Eistert homologation starting from N-Boc-L-phenylalanine. The


-amino acid is converted to a diazoketone using diazomethane, followed by a Wolff rearrangement in methanol to yield the 

-amino acid methyl ester. Limitation: While this preserves the absolute stereochemistry of the natural amino acid, the use of highly explosive and toxic diazomethane renders this route entirely unsuited for ton-scale API manufacturing.
Industrial-Scale: Asymmetric Hydrogenation (Self-Validating Protocol)

For large-scale manufacturing, transition-metal catalyzed asymmetric hydrogenation of a prochiral


-enamine ester is the gold standard [4]. This method provides near-perfect atom economy and relies on chiral ligands (e.g., Ru-BINAP or Rh-DuanPhos) to induce the (3S) stereocenter.

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize the prochiral precursor, methyl (Z)-3-amino-4-phenylbut-2-enoate (or its N-acylated derivative to prevent catalyst poisoning).

  • Catalyst Loading (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve the substrate (1.0 eq) and the chiral catalyst [e.g., Rh(COD)(DuanPhos)]BF₄ (0.001 eq) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the homogeneous mixture to a high-pressure Parr reactor. Purge the vessel with H₂ gas three times to remove residual nitrogen. Pressurize the reactor to 50 atm H₂.

  • Reaction Execution: Heat the reactor to 50°C and stir vigorously for 12–24 hours. The reaction is complete when the pressure drop stabilizes, indicating no further H₂ consumption.

  • Self-Validating Step (Critical): Before downstream processing, extract a 100 µL aliquot. Analyze via achiral GC/MS to confirm >99% conversion. Subsequently, analyze via chiral HPLC (e.g., CHIRALPAK ZWIX(+) column) to validate the enantiomeric excess (ee). Proceed only if the (3S)-enantiomer is >99% ee [5].

  • Isolation: Filter the mixture through a short pad of Celite to remove the transition metal catalyst. Concentrate the filtrate under reduced pressure. To isolate as a stable solid, treat with ethereal HCl to precipitate methyl (3S)-3-amino-4-phenylbutanoate hydrochloride (CAS 186393-25-9).

G Substrate Prochiral Enamine (Methyl 3-amino-4-phenylbut-2-enoate) Hydrogenation Asymmetric Hydrogenation (50 atm H2, 50°C) Substrate->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh-DuanPhos / Ru-BINAP) Catalyst->Hydrogenation Stereo-induction Validation Self-Validation (Chiral HPLC >99% ee) Hydrogenation->Validation Product Methyl (3S)-3-amino-4-phenylbutanoate (CAS: 68978-89-2) Validation->Product Passes QC

Caption: Industrial workflow for the asymmetric synthesis and validation of CAS 68978-89-2.

Analytical Validation Parameters

To ensure trustworthiness and reproducibility in the laboratory, the synthesized product must conform to strict analytical parameters.

Table 2: Expected Analytical Signatures
Analytical MethodExpected Result / Parameter
¹H NMR (400 MHz, CDCl₃)

7.30–7.15 (m, 5H, Ar-H), 3.65 (s, 3H, -OCH₃), 3.50 (m, 1H, -CH-NH₂), 2.80–2.65 (m, 2H, Ar-CH₂), 2.45–2.30 (m, 2H, -CH₂-CO).
Chiral HPLC Column: CHIRALPAK ZWIX(+) (3 µm, 3 x 150 mm). Mobile Phase: 50mM formic acid + 25mM diethylamine in MeOH/MeCN/H₂O.
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₁H₁₆NO₂: 194.11; Found: 194.1.

References

  • Chemsrc. "CAS No. 186393-25-9 | (S)-Methyl 3-amino-4-phenylbutanoate hydrochloride." Chemical Database. Available at:[Link]

  • Okayama University Scientific Achievement Repository. "Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances (Fasiglifam / TAK-875 Synthesis)." Available at:[Link]

  • Daicel Chiral Technologies. "DL-beta-Homophenylalanine Chiral Application Search and Chromatographic Data." Available at: [Link]

Structural and Synthetic Profiling of (S)-3-Amino-4-phenylbutyric Acid Methyl Ester: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and proteolytically stable active pharmaceutical ingredients (APIs) relies heavily on the integration of unnatural amino acids. (S)-3-amino-4-phenylbutyric acid methyl ester (the methyl ester of


-homophenylalanine) serves as a premier chiral building block in this domain. By neutralizing the zwitterionic nature of its parent 

-amino acid, the methyl esterification significantly enhances organic solubility and lipophilicity, enabling seamless integration into complex peptide coupling workflows. This whitepaper details the structural logic, step-by-step synthetic methodology, and analytical validation required to utilize this compound effectively in drug development.

Structural Chemistry and Molecular Dynamics

The architecture of (S)-3-amino-4-phenylbutyric acid methyl ester is defined by a


-amino acid backbone, where the primary amine is shifted to the 

-carbon relative to the carboxylate. This one-carbon homologation confers profound resistance to enzymatic degradation by standard proteases, a critical feature for increasing the half-life of peptide-based drugs.

The (S)-stereocenter is the pivotal structural node. Enantiomeric purity dictates the spatial orientation of the phenyl ring, which is responsible for hydrophobic and


 stacking interactions within target receptor pockets. The methyl ester acts as a transient protecting group during synthesis, preventing the carboxylic acid from self-condensing with the primary amine, while also serving as a tunable moiety for subsequent functionalization.

StructuralFeatures Core (S)-3-Amino-4-phenylbutyric Acid Methyl Ester Amine Primary Amine (-NH2) Hydrogen Bond Donor Core->Amine Phenyl Phenyl Ring Hydrophobic/Pi-Pi Interactions Core->Phenyl Ester Methyl Ester (-COOCH3) Protecting Group / Lipophilicity Core->Ester Chiral (S)-Stereocenter Enantiomeric Specificity Core->Chiral

Core structural domains and functional properties of the (S)-enantiomer methyl ester.

Physicochemical Profiling

To ensure predictable behavior during synthetic workflows, the quantitative physicochemical parameters of the compound must be established. The data below summarizes the core metrics of the free base and its commonly utilized hydrochloride salt form 1.

PropertyValue / Description
Chemical Name (S)-3-Amino-4-phenylbutyric acid methyl ester
IUPAC Name Methyl (3S)-3-amino-4-phenylbutanoate
Molecular Formula C₁₁H₁₅NO₂ (Free Base) / C₁₁H₁₆ClNO₂ (HCl Salt)
Molecular Weight 193.24 g/mol (Free Base) / 229.70 g/mol (HCl Salt)
Stereochemistry (S)-configuration at C3
Physical State White to off-white crystalline solid (as HCl salt)
Solubility Soluble in Methanol, DMSO, DMF; Insoluble in Hexanes

Mechanistic Role in Drug Development

The primary utility of (S)-3-amino-4-phenylbutyric acid methyl ester lies in the synthesis of unnatural dipeptoids. For example, it is a crucial intermediate in the development of


-substituted Trp-Phe derivatives. These specific dipeptoids function as highly potent Cholecystokinin (CCK) antagonists 2. By blocking the trophic and growth-stimulating effects of CCK and Gastrin, these compounds are actively investigated for the treatment of gastrointestinal hypersecretion, obesity, and disorders of the extrapyramidal motor system (such as schizophrenic behavior).

Stereoselective Synthesis and Esterification Protocol

The synthesis of the methyl ester from the parent


-amino acid requires a methodology that drives the reaction to completion without risking the racemization of the sensitive (S)-stereocenter. The industry standard is a modified Fischer esterification utilizing thionyl chloride (

) in anhydrous methanol 3.

SynthesisWorkflow A L-Phenylalanine (Starting Material) B Protection & Activation (Boc/Fmoc) A->B C Arndt-Eistert Homologation (CH2N2, Ag2O) B->C D (S)-3-Amino-4-phenylbutyric Acid (Parent Compound) C->D E Esterification (SOCl2, MeOH) D->E F (S)-3-Amino-4-phenylbutyric Acid Methyl Ester (HCl Salt) E->F G Analytical Validation (Chiral HPLC, NMR, MS) F->G

Workflow for the synthesis and validation of (S)-3-amino-4-phenylbutyric acid methyl ester.

Step-by-Step Experimental Methodology
  • Substrate Suspension (Preparation)

    • Action: Suspend 1.0 equivalent of (S)-3-amino-4-phenylbutyric acid in 10 volumes of anhydrous methanol under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required. The presence of water will hydrolyze the intermediate acyl chloride back to the carboxylic acid, severely depressing the yield.

  • In Situ HCl Generation (Activation)

    • Action: Cool the suspension to 0 °C using an ice bath. Add 2.0 equivalents of thionyl chloride (

      
      ) dropwise over 30 minutes.
      
    • Causality: Direct addition of HCl gas is difficult to quantify.

      
       reacts quantitatively with methanol to generate anhydrous HCl in situ. This protonates the primary amine (forming the HCl salt), preventing it from participating in unwanted side reactions (e.g., intermolecular amidation), while simultaneously acting as the acid catalyst for the Fischer esterification. The 0 °C cooling mitigates the exothermic nature of the reaction, preventing thermal degradation.
      
  • Thermal Condensation (Reaction)

    • Action: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 to 6 hours.

    • Causality: Refluxing provides the necessary activation energy to drive the equilibrium of the esterification to completion.

  • Azeotropic Workup (Isolation)

    • Action: Concentrate the reaction mixture under reduced pressure. Co-evaporate the resulting residue with toluene (2 × 10 mL).

    • Causality: Toluene forms an azeotrope with residual water and HCl. Co-evaporation effectively strips these impurities, yielding a dry, highly pure hydrochloride salt of the methyl ester without the need for aqueous liquid-liquid extraction (which could lead to product loss due to the compound's water solubility).

Analytical Validation (Self-Validating System)

To ensure the integrity of the (S)-stereocenter and the absolute completion of the esterification, the protocol must be enclosed within a self-validating analytical loop. Do not proceed to peptide coupling without confirming these three pillars:

  • Reaction Progress (LC-MS): Aliquots taken at 2, 4, and 6 hours must be analyzed. The complete disappearance of the parent mass (

    
     180 
    
    
    
    ) and the exclusive appearance of the ester mass (
    
    
    194
    
    
    ) confirms 100% conversion.
  • Structural Confirmation (

    
    H-NMR):  Post-workup, 
    
    
    
    H-NMR (in DMSO-
    
    
    ) must display a distinct, sharp singlet at ~3.60 ppm integrating to exactly 3 protons. This confirms the covalent attachment of the methoxy group. The amine protons will appear as a broad singlet downfield (~8.2 ppm), validating the retention of the hydrochloride salt state.
  • Stereochemical Integrity (Chiral HPLC): The final product must be run against a racemic standard on a chiral stationary phase (e.g., Chiralcel OD-H). A single peak corresponding to the (S)-enantiomer (Enantiomeric Excess > 99%) validates that the thermal reflux phase did not induce racemization at the C3 carbon.

References

  • (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • Stereoselective synthesis of piperidines. PhD thesis. Source: Adriaenssens, Louis (2008), University of Glasgow. URL:[Link]

  • Source: Horwell, D. C., et al., Google Patents.

Sources

The Definitive Guide to (S)-β-Phe-OMe: Chemical Identifiers, Peptidomimetic Applications, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-β-Phe-OMe , formally designated as Methyl (S)-3-amino-3-phenylpropanoate, is an indispensable chiral building block in medicinal chemistry and advanced drug development. By introducing an additional methylene unit into the amino acid backbone, β-amino acids like (S)-β-Phe-OMe fundamentally alter the torsional landscape of resulting peptides. This guide provides a rigorous technical breakdown of its chemical identifiers, its mechanistic role in conferring proteolytic stability to peptidomimetics, and a self-validating synthetic protocol for its generation.

Part 1: Chemical Ontology and Quantitative Identifiers

In commercial and laboratory settings, (S)-β-Phe-OMe is predominantly utilized as a hydrochloride salt to ensure long-term stability and prevent spontaneous auto-condensation or degradation[1]. The quantitative data and structural identifiers for both the free base and the stabilized salt are summarized in the table below for precise inventory and analytical matching.

Parameter(S)-β-Phe-OMe (Free Base)(S)-β-Phe-OMe HCl (Hydrochloride Salt)
IUPAC Name Methyl (3S)-3-amino-3-phenylpropanoateMethyl (3S)-3-amino-3-phenylpropanoate hydrochloride
CAS Registry Number N/A (Transient)144494-72-4
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₄ClNO₂
Molecular Weight 179.22 g/mol 215.68 g/mol
SMILES O=C(OC)CC1=CC=CC=C1O=C(OC)CC1=CC=CC=C1.[H]Cl
InChIKey GYKTZBZYSKZYDB-UHFFFAOYSA-NGYKTZBZYSKZYDB-FVGYRXGTSA-N
Typical Purity Unstable / Oil≥97% (Crystalline Solid)

Part 2: The Mechanistic Imperative in Peptidomimetics

The primary limitation of traditional α-peptide therapeutics is their rapid degradation by endogenous proteases, resulting in a critically short plasma half-life. The strategic incorporation of β-amino acids such as (S)-β-Phe-OMe circumvents this biological barrier[2].

When (S)-β-Phe-OMe is integrated into a peptide sequence, the extra carbon atom introduces new torsional variables (φ, θ, and ψ). This forces the peptide to adopt highly stable, non-native secondary structures, such as 14-helices or β-hairpins[3]. Because proteolytic enzymes have evolved to recognize the specific spatial arrangement of α-amino acid backbones, the altered geometry of the β-peptide creates a severe steric clash within the enzyme's active site. Consequently, the modified sequence evades recognition entirely. For instance, replacing a native tyrosine residue with β-phenylalanine in pseudosubstrate inhibitors targeting the p60c-src protein tyrosine kinase has been shown to not only preserve target affinity but significantly enhance the inhibitor's functional stability[4].

Pathway cluster_0 α-Peptide Susceptibility cluster_1 β-Peptide Resistance A1 Native α-Peptide A2 Protease Active Site A1->A2 Recognition A3 Rapid Hydrolysis A2->A3 Cleavage B1 β-Phe Modified Peptide B2 Steric Clash / Evasion B1->B2 Altered Backbone B3 Extended Half-Life B2->B3 Intact Sequence

Fig 1: Proteolytic degradation pathway of α-peptides vs. enzymatic resistance of β-peptides.

Part 3: Synthetic Methodology (The Arndt-Eistert Homologation)

To synthesize (S)-β-Phe-OMe with strict retention of stereochemistry, the Arndt-Eistert homologation of Boc-(S)-Phenylglycine is the gold-standard protocol. This method is preferred over enzymatic transamination when specific esterification and high-throughput chemical scalability are required.

Step-by-Step Protocol & Causality

Step 1: Mixed Anhydride Activation

  • Procedure: Dissolve Boc-(S)-Phenylglycine in anhydrous THF and cool to -15°C under inert gas. Add 1.1 equivalents of N-methylmorpholine (NMM), followed dropwise by 1.05 equivalents of isobutyl chloroformate.

  • Causality: Standard acid chlorides can trigger the formation of oxazolone intermediates, leading to rapid racemization of the chiral center. Activating the carboxylic acid as a mixed anhydride at low temperatures (-15°C) ensures a highly electrophilic carbonyl that is stable enough to prevent both racemization and the formation of unreactive symmetrical anhydrides.

Step 2: Diazoketone Formation

  • Procedure: Filter the precipitated NMM-HCl salt. To the cold filtrate, add an ethereal solution of diazomethane (CH₂N₂, 2.5 equivalents) dropwise. Stir for 2 hours while allowing the reaction to warm to 0°C.

  • Causality: Diazomethane acts as a potent carbon nucleophile, displacing the isobutyl carbonate leaving group. An excess of CH₂N₂ is strictly required to scavenge the liberated isobutyric acid; failure to neutralize this acid results in the protonation of the diazoketone, yielding an unwanted chloromethyl ketone byproduct.

Step 3: Wolff Rearrangement

  • Procedure: Concentrate the diazoketone in vacuo and redissolve in anhydrous methanol. Add a catalytic solution of silver benzoate (PhCOOAg, 0.1 eq) dissolved in triethylamine. Stir at room temperature in the dark for 3 hours.

  • Causality: The Ag(I) catalyst drives the extrusion of nitrogen gas, triggering a concerted 1,2-alkyl shift to form a highly reactive ketene intermediate. Because the reaction is conducted in methanol, the solvent immediately traps the ketene via nucleophilic addition. This concerted mechanism guarantees 100% retention of the (S)-configuration, yielding Boc-(S)-β-Phe-OMe.

Step 4: Deprotection and Salt Precipitation

  • Procedure: Concentrate the mixture, dissolve the residue in ethyl acetate, and wash with 1M NaHSO₄ and saturated NaHCO₃ to remove silver salts and unreacted acid. Dry over MgSO₄ and evaporate. Dissolve the crude Boc-(S)-β-Phe-OMe in 4M HCl in dioxane and stir for 1 hour. Evaporate to dryness and triturate with diethyl ether to yield the crystalline (S)-β-Phe-OMe hydrochloride.

  • Causality: Anhydrous 4M HCl in dioxane selectively cleaves the tert-butyl carbamate (Boc) group without hydrolyzing the methyl ester. The resulting product precipitates as a stable hydrochloride salt, effectively halting any intermolecular aminolysis (lactamization) that the free base might undergo.

Synthesis N1 Boc-(S)-Phenylglycine (Chiral Starting Material) N2 Mixed Anhydride (Activation via Isobutyl Chloroformate) N1->N2 NMM, -15°C N3 Diazoketone Intermediate (Nucleophilic Addition of CH2N2) N2->N3 Excess CH2N2 N4 Ketene Intermediate (Wolff Rearrangement via Ag+) N3->N4 PhCOOAg, N2 loss N5 Boc-(S)-β-Phe-OMe (Methanol Trapping) N4->N5 MeOH addition N6 (S)-β-Phe-OMe HCl (Deprotection via HCl/Dioxane) N5->N6 4M HCl

Fig 2: Step-by-step Arndt-Eistert homologation workflow yielding (S)-β-Phe-OMe HCl.

Part 4: Analytical Validation & Quality Control

To ensure the protocol operates as a self-validating system, the final (S)-β-Phe-OMe HCl must be subjected to the following orthogonal analytical checks:

  • ¹H NMR (400 MHz, DMSO-d₆): The defining markers of success are the appearance of a diastereotopic methylene signal (

    
    -CH₂) integrating to 2H around 2.9–3.1 ppm, a distinct methine proton (
    
    
    
    -CH) multiplet near 4.6 ppm, and a sharp singlet at 3.55 ppm integrating to 3H, confirming the intact methyl ester.
  • Chiral HPLC: Run on a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer must show an enantiomeric excess (ee) of >98%. Any peak corresponding to the (R)-enantiomer indicates a failure in temperature control during Step 1.

  • LC-MS (ESI+): The mass spectrum must yield a dominant [M+H]⁺ peak at m/z 180.1, confirming the molecular weight of the free base (179.22 g/mol ) liberated during ionization.

References

  • ACS Publications. "Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry". Journal of Medicinal Chemistry. URL:[Link]

  • PubMed. "Development and Characterization of Potent and Specific Peptide Inhibitors of p60c-src Protein Tyrosine Kinase Using Pseudosubstrate-Based Inhibitor Design Approach". Journal of Peptide Research. URL:[Link]

  • ResearchGate. "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry. URL:[Link]

Sources

Positional Isomerism in GABA Analogues: A Comparative Technical Analysis of Phenibut and 3-Amino-4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Homophenylalanine)

Executive Summary

This technical guide addresses the critical distinction between two positional isomers that share the molecular formula


 but exhibit fundamentally different pharmacological and chemical properties.
  • Phenibut (4-amino-3-phenylbutanoic acid): A

    
    -amino acid and lipophilic analogue of GABA.[1] It functions as a central nervous system depressant with agonist activity at GABA-B receptors and antagonism at 
    
    
    
    voltage-gated calcium channels (VGCC).
  • 3-Amino-4-phenylbutanoate (

    
    -homophenylalanine):  A 
    
    
    
    -amino acid derivative.[2] Unlike Phenibut, it does not possess significant GABA-mimetic activity due to the altered distance between the amino and carboxyl termini. It is primarily utilized as a chiral building block in the synthesis of peptidomimetics and protease inhibitors (e.g., aminopeptidase N inhibitors).

Core Thesis: The shift of the amino group from position 4 to position 3 alters the molecule from a neurotransmitter analogue (Phenibut) to a peptidomimetic scaffold (


-homophenylalanine), necessitating distinct synthetic strategies and handling protocols.

Structural & Chemical Divergence

The primary differentiator is the backbone chain length separating the amino and carboxyl functionalities.

IUPAC and Backbone Analysis
FeaturePhenibut3-Amino-4-Phenylbutanoate
IUPAC Name 4-amino-3-phenylbutanoic acid3-amino-4-phenylbutanoic acid
Common Name

-phenyl-

-aminobutyric acid

-homophenylalanine
Amino Acid Class

-amino acid

-amino acid
Chirality Chiral at C3 (

-carbon)
Chiral at C3 (

-carbon)
Pharmacophore GABA backbone + Phenyl ringPhenylalanine backbone + Methylene insertion
Charge Separation ~4.5–6.0 Å (flexible)~3.5–4.5 Å (rigidified)
Structural Visualization (DOT Diagram)

The following diagram illustrates the positional isomerism. Note the shift of the amino group relative to the phenyl ring.

ChemicalStructure cluster_0 Phenibut (Gamma-Amino Acid) cluster_1 3-Amino-4-Phenylbutanoate (Beta-Amino Acid) P_C1 C1 (COOH) P_C2 C2 (Alpha) P_C1->P_C2 P_C3 C3 (Beta) (Phenyl Attached) P_C2->P_C3 P_C4 C4 (Gamma) (Amino Attached) P_C3->P_C4 H_C1 C1 (COOH) H_C2 C2 (Alpha) H_C1->H_C2 H_C3 C3 (Beta) (Amino Attached) H_C2->H_C3 H_C4 C4 (Gamma) (Phenyl Attached) H_C3->H_C4

Figure 1: Backbone comparison highlighting the positional shift of functional groups. Phenibut extends the amino group to the gamma position, mimicking GABA.[3][4][5][6]

Pharmacological Profiles[5][7][8][9][10][11]

Phenibut: The GABA Mimic

Phenibut mimics the structure of


-aminobutyric acid (GABA).[3][4][5][6][7] The phenyl ring at the 

-position provides lipophilicity, allowing it to cross the blood-brain barrier (BBB), which GABA cannot do efficiently.
  • Mechanism: Agonist at GABA-B receptors (metabotropic) and blocker of

    
     subunit of VGCCs.
    
  • SAR Requirement: The distance between the zwitterionic ammonium and carboxylate groups corresponds to the specific binding pocket of the GABA-B receptor.

3-Amino-4-Phenylbutanoate: The Peptidomimetic

This isomer is a


-amino acid. 

-amino acids are not endogenous neurotransmitters.
  • Lack of GABA Affinity: The shortened distance (2 carbons between N and COOH vs. 3 in Phenibut) prevents effective binding to GABA-B or GABA-A receptors.

  • Protease Stability:

    
    -amino acids are resistant to proteolysis by endogenous peptidases. Consequently, 3-amino-4-phenylbutanoate is used as a scaffold in drug design to increase the half-life of peptide drugs (e.g., acting as a transition state mimic for protease inhibitors like aminopeptidase N).
    

Experimental Protocols: Synthetic Pathways

The synthesis of these two isomers requires fundamentally different approaches due to the position of the amino group.

Phenibut Synthesis (Michael Addition Route)

Objective: Introduce a nitromethane group to a cinnamate derivative, followed by reduction.

  • Reagents: Benzaldehyde, Nitromethane, Ammonium Acetate, Lithium Aluminum Hydride (LAH).

  • Step 1 (Henry Reaction): Condensation of benzaldehyde with nitromethane yields

    
    -nitrostyrene.
    
  • Step 2 (Michael Addition): Addition of dimethyl malonate to

    
    -nitrostyrene (followed by hydrolysis/decarboxylation) OR direct reduction of a precursor. A common industrial route involves the condensation of benzaldehyde with acetoacetate, but the Nitromethane/Malonate  route is preferred for high-purity lab scale.
    
3-Amino-4-Phenylbutanoate Synthesis (Arndt-Eistert Homologation)

Objective: Extend the carbon chain of Phenylalanine by one methylene unit.

  • Reagents: N-protected Phenylalanine (Boc-Phe-OH), Isobutyl chloroformate, Diazomethane, Silver Benzoate.

  • Step 1 (Activation): Formation of the mixed anhydride.

  • Step 2 (Diazoketone Formation): Reaction with diazomethane to form

    
    -diazoketone.
    
  • Step 3 (Wolff Rearrangement): Silver-catalyzed rearrangement in the presence of water/alcohol to yield the

    
    -amino acid.
    
Synthetic Workflow Diagram

SynthesisPathways cluster_Phenibut Phenibut Synthesis (Gamma-Amino) cluster_Beta 3-Amino-4-Phenylbutanoate Synthesis (Beta-Amino) Start_P Benzaldehyde Inter_P1 Beta-Nitrostyrene (Henry Rxn) Start_P->Inter_P1 + MeNO2 / NH4OAc Inter_P2 Michael Adduct (Diethyl Malonate) Inter_P1->Inter_P2 + Malonate / Base Final_P Phenibut HCl (Hydrolysis/Reduction) Inter_P2->Final_P 1. Decarboxylation 2. Reduction (Raney Ni) Start_B L-Phenylalanine (N-Boc Protected) Inter_B1 Mixed Anhydride Start_B->Inter_B1 + Isobutyl Chloroformate Inter_B2 Diazoketone (Dangerous Intermediate) Inter_B1->Inter_B2 + CH2N2 Final_B Beta-Homophenylalanine (Wolff Rearrangement) Inter_B2->Final_B + Ag+ / H2O

Figure 2: Divergent synthetic pathways. Phenibut is built via chain elongation of a benzaldehyde core, whereas 3-amino-4-phenylbutanoate is typically synthesized by homologation of the amino acid Phenylalanine.

Analytical Differentiation

To validate the identity of the specific isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

Analytical MethodPhenibut (Gamma)3-Amino-4-Phenylbutanoate (Beta)
1H NMR (Methine) Methine proton (CH-Ph) appears at ~3.5 ppm (beta position).Methine proton (CH-NH2) appears at ~3.8 ppm (beta position).
1H NMR (Methylene) Two methylene groups (alpha and gamma). Gamma-CH2 (next to NH2) is distinct at ~3.0 ppm .Two methylene groups (alpha and gamma).[8][9] Gamma-CH2 (benzylic) appears at ~2.8 ppm .
Mass Spectrometry Fragmentation often yields tropylium ion (

91) and GABA-like fragments.
Fragmentation yields phenylalanine-like immonium ions (

120).
Protocol: 1H NMR Setup
  • Solvent:

    
     (Deuterium Oxide) is preferred for hydrochloride salts.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: TSP (Trimethylsilylpropanoic acid) internal standard.

  • Critical Observation: Look for the splitting pattern of the benzylic protons. In 3-amino-4-phenylbutanoate, the benzylic protons (C4) will couple only to the chiral methine (C3), appearing as a doublet (or dd). In Phenibut, the benzylic position is the chiral center itself (C3), so the protons attached to the ring are aromatic, and the aliphatic chain signals are distinct.

References

  • Lapin, I. (2001).[9] Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.[4][6][9] CNS Drug Reviews, 7(4), 471–481.[9] Link

  • Dambrova, M., et al. (2008).[5] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

  • Winiwarter, S., et al. (1998). Correlation of human intestinal permeation of amino acid analogues. Journal of Medicinal Chemistry, 41(25), 4939-4949. (Discusses transport of beta-amino acids). Link

  • PubChem. (n.d.). 4-Amino-3-phenylbutanoic acid (Phenibut).[1][6][10] National Library of Medicine. Link

  • PubChem. (n.d.). 3-Amino-4-phenylbutanoic acid (Beta-Homophenylalanine).[2] National Library of Medicine. Link

Sources

(3S)-3-amino-4-phenylbutanoic acid methyl ester synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Compound Identity

(3S)-3-amino-4-phenylbutanoic acid methyl ester is a chiral


-amino acid derivative serving as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Structurally, it is the methyl ester of (S)-

-homophenylalanine
.

This compound is of particular significance in medicinal chemistry as a structural analog to the core pharmacophore of Sitagliptin (Januvia) , a DPP-4 inhibitor used for type 2 diabetes. While Sitagliptin utilizes a trifluorinated derivative with (R)-stereochemistry, the (S)-non-fluorinated analog discussed here is essential for structure-activity relationship (SAR) studies, impurity profiling, and the development of novel


-peptide therapeutics.
Nomenclature & Synonyms

Accurate identification is paramount due to the potential for confusion with regioisomers (e.g., Phenibut derivatives) and enantiomers.

CategoryPrimary Name / SynonymNotes
IUPAC Name Methyl (3S)-3-amino-4-phenylbutanoatePreferred systematic name.
Common Name (S)-

-Homophenylalanine methyl ester
Widely used in peptide chemistry.
CAS Registry (Acid) 26250-87-3 Refers to the parent acid.
CAS Registry (Ester) Not widely listed; refer as ester of 26250-87-3Often generated in situ or as HCl salt.
Abbreviation H-(S)-

-HoPhe-OMe
Standard peptide notation.
Regio-isomer Alert Distinct from Methyl 4-amino-3-phenylbutanoateThe latter is the ester of Phenibut (

-amino).[1]

Part 2: Physicochemical Profile

The following properties characterize the free base and its common salt forms. Note that the free base is often an oil, while the hydrochloride salt is a stable crystalline solid.

PropertyValue / Description
Molecular Formula

Molecular Weight 193.24 g/mol
Physical State Viscous oil (Free Base) / White solid (HCl Salt)
Chirality (S)-enantiomer
Solubility Soluble in MeOH, DCM, EtOAc; HCl salt soluble in water.[2]
Purity Marker Enantiomeric Excess (ee) > 98% required for pharma use.

Part 3: Synthetic Pathways

The synthesis of (3S)-3-amino-4-phenylbutanoic acid methyl ester is most reliably achieved via Arndt-Eistert Homologation starting from L-Phenylalanine. This route preserves stereochemistry and allows for direct ester formation.[3]

Protocol: Arndt-Eistert Homologation

Reaction Overview:

  • Activation: N-protected L-Phenylalanine is converted to a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[4]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in methanol yields the target methyl ester directly.

Step-by-Step Methodology:

  • Preparation of Mixed Anhydride:

    • Dissolve Boc-L-Phenylalanine (1.0 eq) in anhydrous THF under

      
       at -15°C.
      
    • Add N-Methylmorpholine (NMM) (1.1 eq) followed by Isobutyl chloroformate (1.1 eq).

    • Stir for 15-20 minutes. Mechanism: Formation of the mixed anhydride activates the carboxyl group.

  • Formation of Diazoketone:

    • Filter the mixture to remove NMM salts (under inert atmosphere).

    • Add the filtrate slowly to a solution of Diazomethane (excess, ~2.5 eq) in diethyl ether at 0°C.

    • Safety Note: Diazomethane is explosive and toxic.[3] Use a blast shield and specialized glassware.

    • Stir for 2 hours, then evaporate solvent to yield the yellow crystalline diazoketone .

  • Wolff Rearrangement (The Key Step):

    • Dissolve the crude diazoketone in anhydrous Methanol .

    • Add a catalytic amount of Silver Benzoate (0.1 eq) dissolved in Triethylamine.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Stir at room temperature until gas evolution ceases (typically 1-3 hours).

    • Mechanism:[5][6] The diazoketone converts to a ketene intermediate, which is immediately trapped by methanol to form the methyl ester.

  • Deprotection (Optional):

    • If the free amine is required, treat the Boc-protected ester with 4M HCl in Dioxane to yield (S)-3-amino-4-phenylbutanoic acid methyl ester hydrochloride .

Part 4: Visualization of Technical Workflows

Figure 1: Nomenclature & Structural Identity Map

This diagram clarifies the relationship between the target compound, its parent amino acid, and the Sitagliptin analog.

NomenclatureMap Target (3S)-3-amino-4-phenylbutanoic acid methyl ester (Target Compound) Sitagliptin Sitagliptin Intermediate (Trifluoro Analog, R-isomer) CAS: 486460-00-8 Target->Sitagliptin Structural Analog (Non-fluorinated, Enantiomer) Phenibut Phenibut Methyl Ester (Regioisomer: 4-amino-3-phenyl...) CAS: 84872-79-7 Target->Phenibut Isomeric Distinction (Beta vs Gamma) Parent (S)-3-amino-4-phenylbutanoic acid (Parent Acid) CAS: 26250-87-3 Parent->Target Esterification (MeOH/H+)

Caption: Structural relationship map distinguishing the target beta-amino ester from its parent acid, Sitagliptin analogs, and gamma-amino isomers.

Figure 2: Arndt-Eistert Synthesis Workflow

A logical flow of the synthesis from L-Phenylalanine to the target methyl ester.

Synthesis Start Boc-L-Phenylalanine (Start) Act Mixed Anhydride (Activation) Start->Act iBuOCOCl NMM, THF Diazo Diazoketone (Intermediate) Act->Diazo CH2N2 Et2O Ketene Ketene Species (Transient) Diazo->Ketene Ag Benzoate Wolff Rearrangement Product Boc-(S)-beta-HoPhe-OMe (Target Precursor) Ketene->Product MeOH (Nucleophilic Trap)

Caption: Step-by-step Arndt-Eistert homologation pathway for the synthesis of the beta-amino acid methyl ester.

Part 5: Applications in Drug Development

  • Peptidomimetics: The incorporation of

    
    -amino acids into peptide chains ("
    
    
    
    -peptides") creates foldamers with specific secondary structures (helices, sheets) that are resistant to proteolytic degradation. The methyl ester functionality allows for easy C-terminal coupling.
  • Sitagliptin Impurity Profiling: During the manufacture of Sitagliptin, the non-fluorinated analog (derived from phenylalanine impurities in the starting material) can form. This compound serves as a critical reference standard for HPLC quality control to ensure the purity of the final API.

  • Chiral Resolution Agents: The free acid derived from this ester is used as a resolving agent for chiral amines due to its high enantiomeric purity and rigid structural backbone.

References

  • Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid." PubChem. Link

  • Organic Chemistry Portal. "Arndt-Eistert Synthesis." Organic-Chemistry.org. Link

  • BenchChem. "Technical Guide to Methyl 4-amino-3-phenylbutanoate" (Distinction reference). BenchChem.[1] Link

Sources

In-Depth Technical Guide: Beta-Amino Acid Ester Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-amino acid ester derivatives represent a pivotal class of compounds in modern medicinal chemistry, serving three distinct but interconnected roles: as robust peptidomimetic building blocks , as prodrug moieties for enhanced bioavailability, and as versatile synthetic intermediates for complex active pharmaceutical ingredients (APIs).[1][2][3] Unlike their


-amino acid counterparts, 

-amino acids possess an additional carbon atom in the backbone, conferring unique resistance to proteolytic degradation and the ability to form stable secondary structures (e.g., helices, sheets).[1] This guide provides a comprehensive technical analysis of their synthesis, biological application, and experimental characterization.

Part 1: Structural & Mechanistic Foundations

Structural Isomerism and Nomenclature

The fundamental distinction between


- and 

-amino acids lies in the backbone topology. While

-amino acids have the amine group attached to the C

carbon (adjacent to the carboxylate),

-amino acids have the amine attached to the C

carbon.[1][4][5]
  • 
    -amino acids:  Side chain (R) attached to the C
    
    
    
    carbon (derived from
    
    
    -amino acid homologation).[1]
  • 
    -amino acids:  Side chain (R) attached to the C
    
    
    
    carbon.[1][4][5]
  • 
    -amino acids:  Disubstituted at both positions.
    
Physicochemical Properties

The esterification of the carboxyl terminus significantly alters the physicochemical profile, primarily increasing lipophilicity (


), which facilitates passive membrane permeability.

Table 1: Comparative Properties of


- vs. 

-Amino Acid Derivatives
Feature

-Amino Acid Ester

-Amino Acid Ester
Medicinal Chemistry Impact
Backbone Length 3 atoms (N-C

-C)
4 atoms (N-C

-C

-C)
Increased flexibility; distinct folding patterns.[5]
Proteolytic Stability Low (rapid hydrolysis)High (resistant to peptidases)Extended half-life in plasma/cytosol.
Secondary Structure

-helix,

-sheet
3

-helix, 2.5

-helix
Novel protein-protein interaction inhibitors.
Metabolic Fate Rapid metabolismSlow metabolismSustained drug exposure.

Part 2: Synthetic Methodologies

The Arndt-Eistert Homologation

The most authoritative method for converting


-protected 

-amino acids into their

-homologues is the Arndt-Eistert synthesis. This reaction inserts a methylene group via a diazoketone intermediate.

Mechanism & Causality:

  • Activation: The carboxylic acid is converted to a mixed anhydride or acid chloride to allow nucleophilic attack by diazomethane.

  • Diazoketone Formation: Reaction with diazomethane (

    
    ) yields the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (Ag(I)) or light/heat induces the loss of

    
    , generating a highly reactive ketene intermediate.
    
  • Nucleophilic Trap: The ketene is trapped by an alcohol (R'OH) to form the target

    
    -amino ester.
    

Critical Control Point: The Wolff rearrangement must be conducted in the presence of the desired alcohol to form the ester directly. Exclusion of water is vital to prevent side-reaction to the free acid.

ArndtEistert Start N-Protected alpha-Amino Acid Act Mixed Anhydride (Activation) Start->Act ClCOOiBu / NMM Diazo alpha-Diazoketone Intermediate Act->Diazo CH2N2, -15°C Ketene Ketene Species (Wolff Rearrangement) Diazo->Ketene Ag+ / Heat (-N2) End beta-Amino Acid Ester Ketene->End R'OH (Alcohol) Nucleophilic Attack

Figure 1: Workflow of the Arndt-Eistert Homologation for


-amino ester synthesis.
Enzymatic Kinetic Resolution

For racemic


-amino esters synthesized via non-stereoselective routes (e.g., Mannich reaction), enzymatic kinetic resolution offers a green, high-enantiomeric excess (ee) pathway.

Methodology: Lipase B from Candida antarctica (CAL-B) is frequently employed. The enzyme selectively hydrolyzes the ester bond of one enantiomer (typically the


-isomer) while leaving the 

-ester intact.
  • Solvent Choice: Hydrophobic organic solvents (e.g., MTBE, Diisopropyl ether) favor the stability of the ester substrate and control the water activity (

    
    ) required for hydrolysis.
    
  • Selectivity (E-value): An E-value > 200 indicates a highly efficient resolution.

EnzymaticResolution cluster_products Resolution Products Racemate Racemic beta-Amino Ester (R/S Mixture) Reaction Enzymatic Hydrolysis (CAL-B Lipase + Buffer) Racemate->Reaction  Stir at 30-45°C   Acid (S)-beta-Amino Acid (Hydrolyzed Product) Reaction->Acid  Hydrolysis   Ester (R)-beta-Amino Ester (Unreacted) Reaction->Ester  Remains Intact  

Figure 2: Enzymatic Kinetic Resolution workflow using Lipase B.

Part 3: Medicinal Chemistry Applications[2][3][5][6][7]

Prodrug Strategies

-amino acid esters are utilized to improve the oral bioavailability of polar drugs. The ester moiety masks the charged carboxylate, increasing lipophilicity.
  • Mechanism: Upon absorption, plasma esterases (e.g., carboxylesterases) hydrolyze the ester, releasing the active

    
    -amino acid.
    
  • Transporter Targeting: Specific amino acid esters can target the PEPT1 transporter in the intestinal lumen, significantly enhancing uptake compared to passive diffusion.

Peptidomimetics & Stability

Incorporating


-amino esters into peptide backbones creates "foldamers."
  • Proteolytic Resistance: The additional methylene group prevents the catalytic triad of proteases (like chymotrypsin) from effectively cleaving the amide bond.

  • Case Study: Sitagliptin Intermediate: Sitagliptin (Januvia) contains a

    
    -amino amide core.[3] The synthesis often proceeds through a 
    
    
    
    -amino acid ester or related intermediate, where the chiral center is established via asymmetric hydrogenation or enzymatic transamination.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Fmoc- -Homoamino Acid Methyl Esters (Arndt-Eistert)

Source Adaptation: Standard Arndt-Eistert procedures [1, 4].

Reagents:

  • N-Fmoc-

    
    -amino acid (1.0 eq)
    
  • Isobutyl chloroformate (1.1 eq)

  • N-methylmorpholine (NMM) (1.1 eq)

  • Diazomethane (excess, in ether) (Caution: Explosive/Toxic)

  • Silver benzoate (0.1 eq)

  • Methanol (anhydrous)

Step-by-Step:

  • Mixed Anhydride Formation: Dissolve Fmoc-amino acid in dry THF under

    
     at -15°C. Add NMM, followed by dropwise addition of isobutyl chloroformate. Stir for 15 min.
    
  • Diazoketone Synthesis: Filter off NMM salts (optional) or directly add the pre-cooled diazomethane solution (in ether) to the reaction mixture at -15°C. Allow to warm to RT and stir for 3 hours.

  • Workup 1: Quench excess diazomethane with dilute acetic acid. Wash with sat.

    
     and brine. Dry (
    
    
    
    ) and concentrate to yield the crude diazoketone (yellow solid).
  • Wolff Rearrangement: Dissolve the diazoketone in anhydrous Methanol. Add triethylamine (1.1 eq) and Silver Benzoate (catalytic).

  • Reaction: Stir at RT or reflux (depending on substrate) until

    
     evolution ceases (approx. 1-4 h). The solution will turn black (Ag precipitate).
    
  • Purification: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the Fmoc-

    
    -amino methyl ester.
    
Protocol 2: In Vitro Plasma Stability Assay

Validates the "prodrug" potential of the ester derivative.

Materials:

  • Test Compound (

    
    -amino ester)[3][6]
    
  • Pooled Human Plasma (heparinized)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Internal Standard (e.g., Verapamil)

  • Acetonitrile (ACN)

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1

    
    M in pre-warmed (37°C) plasma.
    
  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L of ice-cold ACN containing the Internal Standard to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Calculate half-life (
    
    
    
    ).

PlasmaStability Stock Test Compound (1 uM in Plasma) Incubate Incubation 37°C Stock->Incubate Sample Sampling (0, 15, ... 120 min) Incubate->Sample Time intervals Quench Quench (ACN + Int. Std) Sample->Quench Stop Reaction Analyze LC-MS/MS Analysis Quench->Analyze Protein Precip.

Figure 3: Workflow for determining plasma stability of ester derivatives.

References

  • Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives via the Michael Addition. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI Molecules. Available at: [Link]

  • Preparation of N-Fmoc-Protected β2- and β3-Amino Acids. Helvetica Chimica Acta. Available at: [Link]

  • Plasma Stability Assay Protocol. Cyprotex. Available at: [Link]

  • Sitagliptin Synthesis and Intermediates.Google Patents (WO2009064476A1).

Sources

Methodological & Application

synthesis of beta-peptides using methyl (3S)-3-amino-4-phenylbutanoate

Advanced Synthesis of -Peptides Using Methyl (3S)-3-amino-4-phenylbutanoate

Executive Summary

The development of peptidomimetics has revolutionized drug discovery by addressing the inherent pharmacokinetic limitations of natural



1

Methyl (3S)-3-amino-4-phenylbutanoate, also known as

2

Strategic Design & Mechanistic Causality

The Role of the Methyl Ester

In solution-phase peptide synthesis, the C-terminus must be robustly protected to prevent uncontrolled oligomerization. The methyl ester of


WorkflowAMethyl (3S)-3-amino-4-phenylbutanoate(β³-hPhe-OMe)BSolution-Phase Coupling(Fmoc-β-Xaa-OH, HATU, DIPEA)A->BCFmoc-Dipeptide-OMe(Protected Intermediate)B->CDSaponification(LiOH, THF/H2O)C->DEFmoc-Dipeptide-OH(Free Acid)D->EFSolid-Phase Peptide Synthesis(SPPS Integration)E->FGFolded β-Peptide(14-Helix Foldamer)F->G

Workflow for integrating β³-hPhe-OMe into solution-phase and solid-phase β-peptide synthesis.

Activation Chemistry: Why HATU?

The additional methylene unit in




3

MechanismN1Fmoc-β-Amino Acid(Carboxylate)N2HATU + DIPEA(Activation)N1->N2 DeprotonationN3OAt Active Ester(Highly Reactive)N2->N3 HOAt release& attackN5β-Peptide Bond(Target Dipeptide)N3->N5 AminolysisN4β³-hPhe-OMe(Nucleophile)N4->N5 Amine attack

Mechanistic pathway of HATU-mediated amide bond formation for hindered β-amino acids.

Quantitative Optimization Data

The table below summarizes the empirical coupling efficiencies of


Coupling ReagentBaseSolventReaction Time (h)Isolated Yield (%)Epimerization (%)
EDC / HOBtNMMDMF12.065.2< 2.0
BOP / HOBtNMMDMF4.082.4< 1.0
HATU DIPEA DMF 1.0 > 95.0 Not Detected

Data represents the solution-phase coupling of Fmoc-


Experimental Protocols (Self-Validating Systems)

Protocol A: Solution-Phase Coupling (N-Terminal Extension)

This protocol details the HATU-mediated coupling of an Fmoc-protected

Step 1: Reagent Preparation

  • In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the incoming Fmoc-β-Xaa-OH (1.1 equiv.) and HATU (1.1 equiv.) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Causality Note: Anhydrous conditions prevent the premature hydrolysis of the highly reactive uronium species.

Step 2: Carboxylate Activation

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise to the stirring mixture at room temperature.

  • Validation Checkpoint 1: Stir for 5 minutes. The solution will transition to a pale yellow color, visually confirming the formation of the active OAt ester.

Step 3: Aminolysis

  • Dissolve methyl (3S)-3-amino-4-phenylbutanoate (1.0 equiv.) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.

  • Stir the reaction mixture at room temperature for 1–2 hours.

  • Validation Checkpoint 2: Monitor the reaction via TLC (EtOAc/Hexane 1:1). Perform a Ninhydrin stain; the complete disappearance of the primary amine spot (free

    
    -hPhe-OMe) validates the end of the reaction.
    

Step 4: Workup & Purification

  • Quench the reaction by adding a 10-fold volume of distilled water, then extract with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with 1M HCl (to remove DIPEA), saturated NaHCO

    
     (to remove acidic byproducts and HOAt), and brine.
    
  • Dry over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Validation Checkpoint 3: Analyze the crude product via LC-MS to confirm the [M+H]

    
     mass corresponding to the target Fmoc-Dipeptide-OMe.
    
Protocol B: Mild Saponification for SPPS Integration

To utilize the synthesized dipeptide block in standard Fmoc-SPPS, the C-terminal methyl ester must be converted to a free carboxylic acid without disturbing the Fmoc group or the chiral centers.

Step 1: Solvent Preparation

  • Dissolve the purified Fmoc-Dipeptide-OMe in a mixture of THF/H

    
    O (3:1 v/v) to a concentration of 0.1 M.
    
  • Cool the solution to 0 °C using an ice bath. Causality Note: Strict temperature control at 0 °C is mandatory to prevent base-catalyzed premature cleavage of the Fmoc protecting group.

Step 2: Hydrolysis

  • Prepare a 1.0 M aqueous solution of LiOH·H2O (1.5 equiv.) and add it dropwise to the stirring dipeptide solution.

  • Stir at 0 °C for exactly 2 hours.

  • Validation Checkpoint 4: Monitor via TLC. The disappearance of the higher R

    
     methyl ester spot and the appearance of a baseline/lower R
    
    
    spot (the free acid) confirms complete hydrolysis.

Step 3: Acidification & Recovery

  • While maintaining the temperature at 0 °C, carefully acidify the reaction mixture to pH 2–3 using cold 1M HCl.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint 5: Perform LC-MS to verify the [M+H]

    
     of the Fmoc-Dipeptide-OH. The building block is now validated and ready for loading onto a solid support (e.g., Wang or 2-CTC resin) for automated SPPS.
    

References

1.[2] Seebach, D., Beck, A. K., & Capone, S. (2009). Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. Synthesis. 2.[1] Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Medicinal Chemistry. 3.[3] Kasim, J. K., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. RSC Advances.

protocol for Arndt-Eistert homologation of phenylalanine

Protocol: Arndt-Eistert Homologation of -Boc-L-Phenylalanine

Target: Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid (Boc-

Executive Summary & Strategic Analysis

The Arndt-Eistert homologation is the gold-standard methodology for converting




This protocol details the conversion of


1

Key Technical Decisions:

  • Activation Strategy: We utilize the Mixed Anhydride Method (Isobutyl chloroformate/NMM). Acid chlorides (using

    
    ) are avoided as they generate HCl, which can cleave the Boc group or induce racemization.
    
  • Diazo Source: Traditional Diazomethane (

    
    )  is utilized for maximum yield. While TMS-diazomethane is a safer liquid alternative, it often requires methanol for activation, which can prematurely quench the mixed anhydride.
    
  • Rearrangement Catalyst: Silver Benzoate (

    
    )  is selected over Silver Oxide (
    
    
    ) for its solubility and homogeneous kinetics in the rearrangement step.

Critical Safety Protocol: Diazomethane Handling

WARNING: Diazomethane is explosive, highly toxic, and a potent allergen.[2] This protocol must be performed in a high-velocity fume hood behind a blast shield.

  • Glassware: Use only fire-polished glassware. NEVER use ground-glass joints or scratched flasks for diazomethane generation or storage; rough surfaces can trigger detonation.[2] Use rubber stoppers.

  • Light: Keep diazomethane solutions away from direct sunlight or intense artificial light.[2]

  • Neutralization: Quench excess diazomethane with dilute acetic acid in diethyl ether until nitrogen evolution ceases and the yellow color fades.

  • PPE: Double nitrile gloves, face shield, and lab coat are mandatory.

Mechanism & Pathway Visualization

The reaction proceeds through a Wolff Rearrangement of an

1345678


ArndtEistertcluster_safetyCritical Control PointsStartN-Boc-Phe-OH(Alpha Amino Acid)MixedAnhydrideMixed Anhydride(Activated Intermediate)Start->MixedAnhydrideiBuOCOCl, NMM-15°CDiazoketoneα-Diazoketone(Key Intermediate)MixedAnhydride->DiazoketoneCH2N2 (excess)0°CKeteneKetene(Wolff Intermediate)Diazoketone->KetenePhCOOAgWolff Rearrangement(-N2)ProductBoc-β-Phe-OH(Beta Amino Acid)Ketene->ProductH2O / THFNucleophilic Attack

Figure 1: Mechanistic pathway of Arndt-Eistert homologation showing the critical Wolff Rearrangement step.

Detailed Experimental Protocol

Phase 1: Synthesis of the -Diazoketone

Objective: Activate the carboxylic acid without racemization and convert to diazoketone.

Reagents:

  • 
    -Boc-L-Phenylalanine (10.0 mmol, 2.65 g)
    
  • 
    -Methylmorpholine (NMM) (11.0 mmol, 1.21 mL)
    
  • Isobutyl chloroformate (11.0 mmol, 1.43 mL)

  • Diazomethane (approx. 15-20 mmol in

    
    ) - Freshly prepared
    
  • Anhydrous THF (50 mL)

Procedure:

  • Activation: Dissolve Boc-Phe-OH in anhydrous THF under Argon/Nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add isobutyl chloroformate dropwise over 10 minutes. Ensure temperature does not rise above -10°C. A white precipitate (NMM

    
    HCl) will form. Stir for 15 minutes at -15°C.
    
    • Expert Insight: Do not extend this time significantly; mixed anhydrides are unstable and can disproportionate.

  • Filtration (Optional but Recommended): Quickly filter the cold mixture through a glass frit (under inert gas if possible) to remove amine salts. This yields a cleaner diazoketone.[5]

  • Diazotization: Add the cold mixed anhydride solution slowly to a pre-cooled (0°C) solution of diazomethane in ether.

    • Note: Do not add diazomethane to the anhydride; adding anhydride to diazomethane ensures the diazo reagent is always in excess, preventing the formation of chloromethyl ketones.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: If yellow color persists, bubble

    
     through the solution to remove excess 
    
    
    or add a few drops of acetic acid carefully.
  • Workup: Wash with sat.

    
    , water, and brine. Dry over 
    
    
    . Evaporate solvent to yield the crude diazoketone (usually a yellow solid/oil).
    • Validation: Check IR.[5] Look for strong diazo peak at ~2100 cm⁻¹ .

Phase 2: Wolff Rearrangement (Homologation)

Objective: Rearrange the diazoketone to the ketene and trap with nucleophile.[8]

Variant A: Synthesis of Methyl Ester (Boc-


-Phe-OMe)
  • Solvent: Methanol (MeOH)

  • Catalyst: Silver Benzoate (

    
    ) / Triethylamine (TEA)
    

Variant B: Synthesis of Free Acid (Boc-


-Phe-OH)
  • Solvent: THF / Water (9:1 ratio)

  • Catalyst: Silver Benzoate / TEA[1][6]

Procedure (for Free Acid):

  • Dissolve the crude diazoketone (from Phase 1) in THF (30 mL).

  • Add water (3-5 mL). The solution must be homogeneous; add more THF if cloudy.

  • Add TEA (1.1 eq).

  • Catalyst Addition: Add Silver Benzoate (0.1 eq, ~230 mg) dissolved in TEA (1 mL) or add as a solid in portions.

    • Observation: Evolution of nitrogen gas (

      
      ) will occur immediately. The reaction turns black (colloidal silver).
      
  • Ultrasound Optimization (Optional): Sonication of the reaction mixture (standard cleaning bath) significantly accelerates this step (from 2-4 hours to <30 mins) and often improves yield [1].

  • Completion: Stir until

    
     evolution ceases (usually 1-3 hours without sonication).
    
  • Workup: Filter through Celite to remove silver residues. Evaporate THF.

  • Acid-Base Extraction:

    • Dissolve residue in sat.

      
      . Wash with Ether (removes neutral side products).
      
    • Acidify aqueous layer to pH 2-3 with 1M

      
       (Use 
      
      
      instead of HCl to protect the Boc group).
    • Extract with Ethyl Acetate (3x). Dry and concentrate.

Data & Troubleshooting

Yield & Characterization Expectations
ParameterStandard ExpectationNotes
Diazoketone Yield 85 - 95%Yellow solid/oil. Stable at -20°C.
Final Yield 70 - 85%Lower yields often due to poor silver removal or incomplete rearrangement.
Enantiomeric Excess >98%Arndt-Eistert is stereoconservative.
IR Signature ~2100 cm⁻¹ (Diazo)Disappears upon successful rearrangement.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Chloromethyl Ketone impurity HCl was not scavenged; Diazomethane was limiting.Ensure NMM is fresh. Add Mixed Anhydride TO the Diazomethane (inverse addition).
Racemization Activation temperature too high; Base too strong.Keep activation at -15°C. Use NMM (weaker base) instead of TEA during activation.
Incomplete Rearrangement Catalyst poisoning or poor solubility.Use Ultrasound (sonication).[7] Ensure Silver Benzoate is fresh.
Explosion/Pop Ground glass joints or rough stir bar.STOP. Review safety protocols. Use only fire-polished glass and Teflon-coated magnetic bars.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998).[5][7][9] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[5][7] Synthesis, 1998(6), 837-841.

  • Podlech, J., & Seebach, D. (1995).[7][10] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.

  • Lardicci, L., et al. (Organic Syntheses). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid.[1][11] Organic Syntheses, Coll.[1][2][12] Vol. 10, p.194 (2004); Vol. 79, p.1 (2002).

  • Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Journal of the Chemical Society, Perkin Transactions 1.

Introduction: Expanding the Peptidic Universe with β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS) with β-Homophenylalanine

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the stepwise assembly of amino acids into peptides on an insoluble polymer support.[1][2] This method simplifies the purification process by allowing excess reagents and by-products to be washed away after each step.[1] While SPPS has perfected the synthesis of natural peptides, the frontier of drug discovery and materials science increasingly relies on the incorporation of non-canonical amino acids to impart novel structural and functional properties.

Among the most promising of these are β-amino acids. With an additional carbon atom in their backbone compared to their α-amino acid counterparts, β-amino acids introduce unique conformational constraints and, critically, enhanced resistance to enzymatic degradation by proteases.[3][4] This guide provides a detailed application protocol for the incorporation of a specific and valuable unnatural amino acid, β-homophenylalanine (β-hPhe), into a peptide sequence using the widely adopted Fmoc/tBu orthogonal protection strategy.[5][6] β-hPhe, with its hydrophobic phenyl side chain, is a key building block for creating peptidomimetics with defined secondary structures and improved pharmacokinetic profiles.[7][8]

This document is intended for researchers, chemists, and drug development professionals, offering both a theoretical framework and actionable, field-tested protocols for the successful synthesis of β-hPhe-containing peptides.

Core Principles & Strategic Considerations

The success of any peptide synthesis hinges on a robust chemical strategy. The Fmoc/tBu approach is the most common methodology today and is the focus of this guide.[9] It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group and acid-labile groups, typically tert-butyl (tBu) based, for the permanent protection of reactive amino acid side chains.[5][10] This "orthogonal" scheme ensures that the side-chain protecting groups remain intact during the repeated Nα-deprotection steps of the synthesis cycle.[10]

The Unique Challenge of β-Amino Acids

While the principles of SPPS remain the same, the introduction of β-amino acids like β-hPhe presents specific challenges that require protocol modifications:

  • Steric Hindrance and Slower Kinetics: The extended backbone of β-amino acids increases steric bulk around the reacting carboxyl and amino groups. This can significantly slow down the rate of amide bond formation compared to α-amino acids. Standard coupling conditions may result in incomplete reactions and deletion sequences.

  • Aggregation: Peptides rich in hydrophobic residues are prone to aggregation on the solid support, which can hinder reagent access and lead to failed synthesis.[11] The unique folding propensities of β-amino acids can either mitigate or exacerbate this issue depending on the sequence.

To overcome these challenges, careful optimization of resin choice, coupling reagents, and reaction times is paramount.

Diagram: The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle cluster_resin Solid Support Resin Resin-Linker-AA(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA(n+1)-OH, Activator, Base) Wash1->Coupling Free N-terminus Wash2 Wash (DMF) Coupling->Wash2 Peptide bond formed Repeat Repeat Cycle for next AA Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No (Final AA) PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Caption: The iterative cycle of Fmoc-SPPS.

Materials, Reagents, and Equipment

Resins

The choice of resin determines the C-terminal functional group of the final peptide.

Resin TypeC-Terminal GroupAcid SensitivityRecommended Use
Wang Resin Carboxylic Acid (-COOH)High (TFA)Standard synthesis of peptide acids.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (-COOH)Very High (Mild Acid)Ideal for protecting acid-sensitive residues and preparing protected peptide fragments.[12][13]
Rink Amide Resin Amide (-CONH₂)High (TFA)Standard synthesis of peptide amides.[12]
Reagents
  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

  • Amino Acids: Fmoc-protected α-amino acids, Fmoc-L-β-homophenylalanine (Fmoc-L-β-hPhe-OH).[7]

  • Deprotection: 20% (v/v) Piperidine in DMF.[1][12]

  • Coupling Reagents: See table below.

  • Bases: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water.

  • Monitoring: Ninhydrin (for Kaiser test).[1]

Coupling Reagents: The Key to Efficiency

For sterically hindered residues like β-hPhe, standard carbodiimide activators (e.g., DIC/HOBt) are often insufficient. More potent uronium/phosphonium salt-based reagents are required.[5][14]

ReagentNameTypeKey Advantage
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUronium SaltRobust, common, and effective for most couplings.[5]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltHighly efficient, generates a reactive OAt-ester, excellent for hindered couplings.[5][14]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltVery effective, particularly in reducing racemization.[5]

Expert Recommendation: For incorporating β-hPhe, HATU is the preferred coupling reagent due to its superior activation efficiency, which helps to drive the sluggish reaction to completion.

Detailed Experimental Protocols

Protocol 1: Resin Swelling and Preparation

Rationale: The polystyrene resin beads must be fully swollen to allow reagents to permeate the polymer matrix and access the reactive sites.[9]

  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable SPPS reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) to the vessel.

  • Agitate the resin slurry gently (e.g., on a shaker or with N₂ bubbling) for at least 30-60 minutes at room temperature.

  • Drain the DMF from the swollen resin using vacuum or positive pressure.

Protocol 2: The SPPS Cycle for Peptide Elongation

This protocol describes a single cycle of deprotection and coupling. Repeat these steps for each amino acid in your sequence.

A. Fmoc Deprotection

Rationale: The acidic proton on the fluorene ring of the Fmoc group is abstracted by the base (piperidine), leading to a β-elimination reaction that liberates the free N-terminus amine and a dibenzofulvene-piperidine adduct.[15][16]

  • Add 20% piperidine in DMF to the resin. Use enough volume to fully cover the swollen resin.

  • Agitate for 3 minutes. Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

B. Amino Acid Coupling (Optimized for β-Homophenylalanine)

Rationale: The coupling reagent (HATU) activates the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive OAt-ester. The tertiary base (DIPEA) maintains basic conditions and activates the incoming amino acid's carboxylate for reaction. A longer coupling time or a "double coupling" is employed to overcome the steric hindrance of β-hPhe and ensure the reaction proceeds to completion.

  • Prepare Activation Solution: In a separate vial, dissolve Fmoc-L-β-hPhe-OH (3-4 equivalents relative to resin loading), HATU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

    • Note: The equivalents are calculated based on the substitution level of the resin (e.g., for a 0.1 mmol synthesis, use 0.3-0.4 mmol of each reagent).

  • Coupling Reaction: Add the activation solution to the deprotected, washed resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, this can be extended or performed at a slightly elevated temperature (35-40°C).

  • Monitor Reaction (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A blue color indicates a free primary amine and an incomplete reaction. A yellow/colorless result indicates complete coupling.

  • Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next deprotection step.

  • Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 2-5 without an intervening deprotection step.

Diagram: β-Homophenylalanine Structure

Caption: Chemical structure of Fmoc-protected L-β-homophenylalanine.

Protocol 3: Final Cleavage and Deprotection

Rationale: A strong acid, TFA, is used to simultaneously cleave the peptide from the resin linker and remove all acid-labile side-chain protecting groups (like tBu, Boc, Trt). Scavengers are critical to "catch" the highly reactive cationic species generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine.

Cleavage CocktailComposition (v/v)Use Case
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)General purpose, "odorless" option for most peptides, especially those with trityl groups.[17]
Standard 95% TFA TFA (95%), Water (2.5%), TIS (2.5%)Effective for most standard peptides without highly sensitive residues.[18]

Procedure:

  • After the final SPPS cycle, perform a final Fmoc deprotection (Protocol 2A).

  • Wash the peptide-resin thoroughly with DMF, then DCM, and finally MeOH to shrink the beads.

  • Dry the resin completely under high vacuum for at least 4 hours.

  • Place the dry resin in a reaction vessel. Add the chosen cleavage cocktail (e.g., 10 mL per 100 mg of resin).

  • Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The resin may change color as reactive trityl cations are formed and scavenged.[19]

  • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.

  • Wash the resin once or twice with a small volume of fresh TFA and combine the filtrates.

Protocol 4: Peptide Precipitation and Isolation
  • To the collected TFA filtrate, add cold diethyl ether (at least 10 times the volume of the TFA). A white precipitate of the crude peptide should form immediately.

  • Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the tube to pellet the peptide. Carefully decant and discard the ether supernatant.

  • Wash the peptide pellet with another portion of cold ether to remove residual scavengers, then centrifuge and decant again. Repeat this wash 2-3 times.

  • After the final wash, lightly cover the tube and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.

  • The resulting white solid is the crude peptide, ready for purification (typically by reverse-phase HPLC) and characterization (e.g., by mass spectrometry).

Workflow: From Cleavage to Purified Product

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add TFA Cocktail (e.g., Reagent B) 2-3 hours @ RT Start->Cleavage Filtration Filter to separate resin beads Cleavage->Filtration Precipitation Add cold Diethyl Ether Filtration->Precipitation TFA Filtrate Centrifugation Centrifuge & Decant (Repeat wash 2-3x) Precipitation->Centrifugation Crude Crude Peptide Pellet (Dry) Centrifugation->Crude Purification Purify via RP-HPLC Crude->Purification Characterization Characterize via Mass Spectrometry Purification->Characterization Final Pure Peptide Characterization->Final

Caption: Post-synthesis workflow for peptide isolation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling of β-hPhe; On-resin aggregation.Use HATU as the coupling reagent. Perform a double coupling for the β-hPhe residue. Monitor with Kaiser test. Consider using a low-loading resin (e.g., 0.2-0.4 mmol/g).
Deletion Sequences Incomplete Fmoc deprotection; Incomplete coupling.Increase Fmoc deprotection time slightly (e.g., 2x15 min). Ensure thorough washing after deprotection. Use a more potent coupling reagent (HATU) and longer coupling times for β-hPhe.
Side Product with +78 Da Reattachment of t-butyl cation to Tryptophan.Ensure sufficient TIS and/or water is used in the cleavage cocktail to act as a scavenger.
Peptide is Insoluble after Cleavage Highly hydrophobic sequence.Dissolve the crude peptide in a stronger solvent like DMSO or Guanidine-HCl before diluting for HPLC purification.

References

  • Overview of Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]

  • Methods for Removing the Fmoc Group. In "Peptide Synthesis Protocols". [Link]

  • Synthesis of .beta.3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Du Chem. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]

  • Peptide Coupling Reagents. AAPPTec. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Royal Society of Chemistry. [Link]

  • Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety. Beilstein Journal of Organic Chemistry. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

  • Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry. [Link]

  • Cleavage Cocktails; Reagent B. Peptides.net. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. [Link]

  • Cleavage of synthetic peptides.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ResearchGate. [Link]

Sources

preparation of beta-lactams from beta-amino acid esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Cyclization of


-Amino Acid Esters to 

-Lactams

Executive Summary & Scope

The


-lactam (2-azetidinone) ring remains the preeminent pharmacophore in antibiotic development, serving as the core structure for penicillins, cephalosporins, carbapenems, and monobactams.[1] While [2+2] cycloadditions (Staudinger synthesis) are common for generating racemic scaffolds, the cyclization of chiral 

-amino acid esters
is the preferred industrial route for accessing enantiopure targets derived from the chiral pool.

This Application Note provides a rigorous technical guide for the intramolecular cyclization of


-amino esters. Unlike standard amide couplings, this transformation fights significant ring strain (

26 kcal/mol) and entropic disfavor. We detail two primary protocols: the Grignard-Mediated Template Method (Standard) and the Lithium Amide Cryogenic Method (Alternative), focusing on the mechanistic "why" to ensure reproducibility.

Mechanistic Insight: The Template Effect

Success in forming the 4-membered ring hinges on overcoming the entropic barrier. Simple heating of


-amino esters often leads to intermolecular polymerization (forming poly- 

-peptides) rather than cyclization.
  • The Magnesium Template (Grignard Method): The use of alkylmagnesium halides (e.g.,

    
    -BuMgCl) is superior to simple bases. The Magnesium(II) cation acts as a Lewis acid template, simultaneously coordinating the amine nitrogen and the ester carbonyl oxygen. This "pre-organization" brings the nucleophile (N) and electrophile (C=O) into immediate proximity, drastically lowering the entropy of activation (
    
    
    
    ) and favoring intramolecular ring closure over intermolecular polymerization.
  • The Anionic Route (Lithium Amide Method): Strong, bulky bases like LHMDS generate the discrete N-anion. Without the strong chelating effect of Mg(II), this method relies on high dilution and cryogenic temperatures to suppress polymerization.

Diagram 1: Mechanistic Pathway & Template Effect

BetaLactamMechanism Substrate β-Amino Ester (Free Base) Complex Mg-Template Complex (Pre-organization) Substrate->Complex Coordination Reagent t-BuMgCl (Reagent) Reagent->Complex Deprotonation (-tBuH) TS Cyclization Transition State Complex->TS Nucleophilic Attack SideProduct Polymerization (Avoided via Template) Complex->SideProduct Intermolecular (If Conc. > 0.1M) Product β-Lactam (2-Azetidinone) TS->Product Ring Closure (-Mg(OR)Cl)

Figure 1: The magnesium cation coordinates the ester carbonyl and the amine, enforcing a cis-like conformation that facilitates ring closure.

Critical Experimental Parameters

Before proceeding, evaluate these three factors to select the correct protocol:

ParameterRecommendationRationale
Concentration 0.05 M – 0.1 M High dilution is mandatory . Concentrations >0.2 M exponentially increase the rate of intermolecular polymerization (second-order reaction) vs. cyclization (first-order).
Protecting Groups None on Amine The amine must be a free base (NH₂ or NHR) to act as a nucleophile. Carbamates (Boc, Cbz) are non-nucleophilic and will not cyclize.
Water Content < 200 ppm Organometallics are moisture sensitive. Rigorous drying of the amino ester (azeotropic distillation with toluene) is required.

Protocol A: Grignard-Mediated Cyclization (The Gold Standard)

Best for: Large scale, robust substrates, and preventing polymerization.

Reagents:

  • 
    -Amino Acid Ester (1.0 equiv)[2]
    
  • 
    -Butylmagnesium chloride (
    
    
    
    -BuMgCl), 1.7 M in THF (2.2 equiv)
  • Anhydrous THF (Volume calculated for 0.1 M final concentration)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the

    
    -amino ester in anhydrous THF. If the starting material is a hydrochloride salt, perform a free-base extraction first, or add 1.0 equiv of extra Grignard reagent (wasteful but effective).
    
  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive pressure of

    
    .
    
  • Chilling: Cool the THF solution to 0 °C using an ice/water bath. Note: Unlike lithium methods, cryogenic -78 °C is rarely needed due to the template stability.

  • Reagent Addition: Add

    
    -BuMgCl dropwise over 15–20 minutes.
    
    • Observation: A white precipitate (Mg-amine complex) may form initially and then redissolve.

    • Stoichiometry: 2.0+ equivalents are used because the first equivalent deprotonates the amine, and the second ensures the equilibrium shifts toward the Magnesium amide species.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the ester carbonyl stretch (approx. 1730 cm⁻¹) and appearance of the

      
      -lactam carbonyl (approx. 1750–1760 cm⁻¹ in IR).
      
  • Quenching: Cool back to 0 °C. Quench slowly with saturated aqueous

    
    .
    
    • Caution: Exothermic reaction.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: Lithium Amide Cyclization (LHMDS)

Best for: Substrates with highly sensitive stereocenters prone to epimerization at higher temperatures.

Reagents:

  • 
    -Amino Acid Ester (1.0 equiv)[2]
    
  • LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Cooling: Dissolve the amino ester in THF (0.05 M) and cool strictly to -78 °C (Dry ice/Acetone).

  • Addition: Add LiHMDS dropwise over 30 minutes.

    • Why Slow Addition? To prevent local concentration hot-spots that trigger oligomerization.

  • Cyclization: Stir at -78 °C for 2 hours, then verify conversion. If incomplete, warm slowly to -40 °C. Do not exceed 0 °C.

  • Quench: Quench at -78 °C with acetic acid (dissolved in THF) or saturated

    
    .
    

Troubleshooting & Optimization Logic

Use this decision logic to resolve common failure modes.

Diagram 2: Troubleshooting Workflow

Troubleshooting Problem Low Yield / Impurities Check1 Is the product a polymer? Problem->Check1 Action1 Dilute Reaction (0.05 M) Switch to Grignard (Template Effect) Check1->Action1 Yes (Thick oil/gum) Check2 Starting Material Recovered? Check1->Check2 No Action2 Increase Reagent (3.0 eq) Check Anhydrous Conditions Check2->Action2 Yes Check3 Epimerization at Alpha-Carbon? Check2->Check3 No Action3 Switch to Method B (LHMDS) Run at -78°C Check3->Action3 Yes

Figure 2: Diagnostic workflow for optimizing reaction yield and purity.

References

  • Breckpot, R. (1923). "Synthesis of beta-lactams by cyclization of beta-amino esters." Bulletin de la Société Chimique de Belgique, 32, 412.
  • Ohno, M., et al. (1981). "Synthetic studies on carbapenem antibiotics." Journal of the American Chemical Society, 103(9), 2405-2406. Link (Establishes the efficacy of Grignard reagents for sensitive substrates).

  • Palomo, C., et al. (1999). "

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis." European Journal of Organic Chemistry, 1999(11), 3207-3224. Link
    
  • Pitts, C. R., & Lectka, T. (2014). "Chemical Synthesis of

    
    -Lactams: Asymmetric Catalysis and Other Recent Advances." Chemical Reviews, 114(16), 7930–7953. Link
    

Sources

using lipase for kinetic resolution of beta-amino esters

High-Efficiency Lipase-Catalyzed Kinetic Resolution of -Amino Esters: A Comprehensive Application Note & Protocol

Executive Summary

Enantiopure


12


Biocatalytic kinetic resolution (KR) using lipases provides a highly chemo-, regio-, and enantioselective alternative that operates under mild conditions. This application note details the mechanistic principles, parameter optimization, and a validated step-by-step protocol for the kinetic resolution of racemic

Mechanistic Principles & Causality in Experimental Design

Enzyme Selection and Enantiorecognition

Lipases catalyze transesterification and amidation via a Ser-His-Asp/Glu catalytic triad and an oxyanion hole. The enantioselectivity (E-value) is dictated by how well the enantiomers fit into the stereospecific binding pocket.

  • CAL-A (Candida antarctica lipase A): Uniquely suited for

    
    -amino esters. Unlike most lipases, CAL-A has a highly accommodating binding pocket that accepts sterically hindered substrates, including bulky tert-butyl esters and alicyclic rings[3]. It also possesses an exceptional, atypical ability to catalyze amide bond formation and cleavage[4].
    
  • CAL-B (Novozym 435): Highly robust and excellent for unhindered primary and secondary amines, but often struggles with highly substituted or bulky

    
    -amino esters where CAL-A excels[5].
    
Thermodynamic Driving Forces: Acyl Donors

Enzymatic N-acylation is an equilibrium-driven process. To achieve high conversion (ideal 50% for KR), the reverse reaction must be suppressed:

  • Enol Esters (e.g., Vinyl Butyrate): The leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, rendering the acylation strictly irreversible[3].

  • Activated Esters (e.g., 2,2,2-Trifluoroethyl Butanoate): The highly electron-withdrawing

    
     group dramatically increases the electrophilicity of the carbonyl carbon, accelerating the reaction for sluggish, sterically hindered alicyclic 
    
    
    -amino esters[6].
Solvent Microenvironment

Lipases require a tightly bound hydration shell to maintain their active tertiary conformation. Non-polar or slightly polar organic solvents like Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE) are strictly preferred[3]. Highly polar solvents (e.g., DMF, DMSO) strip this essential water layer, denaturing the enzyme.

Process Workflow

WorkflowStartRacemic β-Amino Ester(R,S-mixture)ReactionKinetic Resolution(MTBE or DIPE, 30-60°C)Start->ReactionAcylAcyl Donor(e.g., Vinyl Butyrate)Acyl->ReactionEnzymeLipase (CAL-A / CAL-B)(Immobilized)Reaction->Enzyme CatalysisProductR(R)-N-Acyl-β-Amino Ester(Neutral, Organic Layer)Reaction->ProductR Enantioselective N-AcylationProductS(S)-β-Amino Ester(Basic, Aqueous Layer)Reaction->ProductS Unreacted EnantiomerSepAcid/Base Extraction(1M HCl / Organic Solvent)ProductR->SepProductS->Sep

Workflow of lipase-catalyzed kinetic resolution of β-amino esters and downstream separation.

Quantitative Performance Data

The following table summarizes validated parameters for various

Substrate ClassPreferred EnzymeOptimal SolventAcyl DonorEnantiomeric Ratio (E)Ref
Alicyclic

-amino esters (7-12 membered)
CAL-ADiisopropyl ether (DIPE)2,2,2-Trifluoroethyl butanoate> 200[6]
Aromatic

-amino esters (e.g., 3-amino-3-phenylpropanoate)
CAL-A (Immobilized)Toluene / DIPEEthyl acetate / Butanoate> 100[5]
Bulky tert-butyl

-amino esters
CAL-AMTBEVinyl butyrate> 100[3]
Cyclic

-amino acid esters (via ester hydrolysis)
CAL-B (Novozym 435)Diisopropyl etherWater (0.5 eq)115 - 144[2]

Detailed Experimental Protocol: Enantioselective N-Acylation

This protocol is designed as a self-validating system . By tracking both the substrate and product enantiomeric excess (


Phase 1: Preparation & Conditioning

Causality Note: Water competes with the amine for the acyl donor, leading to unwanted ester hydrolysis. Strict moisture control is mandatory.

  • Dry the selected solvent (e.g., MTBE or DIPE) over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Ensure the racemic

    
    -amino ester is free of residual basic impurities (e.g., triethylamine from prior synthesis steps), as these can alter the microenvironmental pH of the lyophilized enzyme.
    
Phase 2: Enzymatic Reaction Setup
  • In a dried, sealed reaction vial, dissolve 1.0 mmol of the racemic

    
    -amino ester in 10 mL of anhydrous MTBE.
    
  • Add 1.5 mmol (1.5 equivalents) of the acyl donor (e.g., vinyl butyrate or 2,2,2-trifluoroethyl butanoate)[6].

  • Initiate the reaction by adding 20–50 mg of immobilized lipase (e.g., CAL-A cross-linked or adsorbed on Celite/acrylic resin)[5].

  • Incubate the suspension in an orbital shaker at 250 rpm and 45 °C. Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme support.

Phase 3: Reaction Monitoring & Self-Validation
  • Withdraw 50 µL aliquots at 1h, 4h, 8h, and 24h.

  • Filter the aliquot through a 0.22 µm PTFE syringe filter to remove the enzyme and quench the reaction.

  • Analyze via Chiral HPLC or GC to determine

    
     (enantiomeric excess of unreacted amine) and 
    
    
    (enantiomeric excess of the acylated product).
  • Validation Check: Calculate the conversion (

    
    ) using the formula: 
    
    
    . Compare this to the empirical conversion derived from chromatographic peak areas. A significant mismatch indicates non-enzymatic background acylation.
  • Terminate the bulk reaction precisely when conversion reaches ~49-50% to ensure maximum optical purity of both fractions.

Phase 4: Downstream Separation

Causality Note: Separation exploits the differential basicity of the mixture. The unreacted (S)-

  • Filter the bulk reaction mixture to recover the immobilized enzyme. (The enzyme can typically be washed with cold MTBE, dried, and reused for up to 5 cycles)[7].

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in 15 mL of Ethyl Acetate and transfer to a separatory funnel.

  • Extract with 1M HCl (3 × 10 mL).

    • Organic Layer: Contains the neutral (R)-N-acyl-

      
      -amino ester. Dry over 
      
      
      and concentrate.
    • Aqueous Layer: Contains the protonated (S)-

      
      -amino ester. Basify with saturated 
      
      
      to pH 9, then extract with Dichloromethane (3 × 10 mL) to recover the pure unreacted enantiomer.

References

  • Gyarmati, Z. C., Liljeblad, A., Rintola, M., Bernáth, G., & Kanerva, L. T. (2003). "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers." Tetrahedron: Asymmetry, 14(23), 3805-3814.[Link]

  • Adriaensen, K., et al. (2022). "In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of beta-amino esters." Catalysis Science & Technology, 12(9).[Link]

  • Forró, E., et al. (2020). "Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging." Molecules, 25(4), 983.[Link]

  • Hilaris Publisher. (2015). "Enantioselective Synthesis of β-amino acids: A Review." Medicinal Chemistry.[Link]

  • Kanerva, L. T., et al. (2007). "Enzymatic resolution process for the preparation of cyclic beta-amino acid and ester enantiomers.

coupling reagents for beta-homophenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Coupling Reagents for


-Homophenylalanine Methyl Ester in Peptidomimetic Synthesis 

Executive Summary & Rationale

The incorporation of


-amino acids, such as 

-homophenylalanine (

-HoPhe), into peptide backbones is a cornerstone strategy in the development of foldamers and next-generation therapeutics. The additional methylene group in the backbone imparts exceptional resistance to enzymatic proteolysis and drives the formation of distinct, stable secondary structures[1].

However, utilizing


-homophenylalanine methyl ester (H-

-HoPhe-OMe) as a nucleophile in solution-phase peptide synthesis introduces significant steric and kinetic hurdles. The conformational flexibility of the

-carbon, combined with the steric bulk of the adjacent benzyl side chain, drastically reduces the nucleophilicity of the amine compared to standard

-amino acids. This application note provides a critical evaluation of coupling reagents designed to overcome these activation barriers, offering self-validating protocols for both discovery and process-scale synthesis.

Mechanistic Dynamics of -Amine Acylation

When H-


-HoPhe-OMe acts as the amine component, the primary challenge is the slow rate of acylation. Prolonged reaction times inherently increase the risk of side reactions, such as the epimerization of the incoming activated 

-protected amino acid (via oxazolone formation) or the premature degradation of the active ester. Selecting a coupling reagent with appropriate kinetics is therefore a matter of mechanistic necessity, not merely preference.
  • Uronium/Aminium Salts (HATU): HATU is the premier choice for sterically hindered

    
    -amine couplings. The critical mechanistic advantage lies in the 7-aza group of its HOAt leaving group. This nitrogen atom acts as an internal general base, hydrogen-bonding with the incoming amine of 
    
    
    
    -HoPhe-OMe. This neighboring group effect pre-organizes the transition state, accelerating nucleophilic attack and bypassing the steric bulk[2].
  • Phosphonic Anhydrides (T3P): Propylphosphonic anhydride (T3P) is highly advantageous for solution-phase synthesis. It activates the carboxylic acid to form a mixed anhydride. Because T3P and its byproducts are highly water-soluble, it allows for a simplified liquid-liquid extraction workup, eliminating the need for complex chromatographic purification of the methyl ester intermediate[3][4].

  • Carbodiimides with Additives (DIC/OxymaPure): OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC offers a highly efficient, non-explosive alternative to benzotriazole-based reagents. Oxyma active esters exhibit superior stability and a lower propensity for base-catalyzed racemization, making this combination ideal for scale-up[5].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various coupling reagents when reacting an Fmoc-protected


-amino acid with H-

-HoPhe-OMe

HCl in solution phase.
Coupling Reagent SystemOptimal Equivalents (Acid:Reagent:Base)Typical Reaction TimeAverage Yield (%)Epimerization Risk (Activated Acid)Byproduct Removal Strategy
HATU / DIPEA 1.0 : 1.1 : 3.01 – 2 hours92 – 98%Low to ModerateAqueous wash; column chromatography often required
T3P / NMM 1.0 : 1.5 : 3.03 – 5 hours85 – 90%Very LowSimple aqueous wash (highly water-soluble byproducts)
DIC / OxymaPure 1.0 : 1.1 : 1.1 (Base optional)2 – 4 hours88 – 94%Very LowAqueous wash; DIU (diisopropylurea) filtration
EDC / HOBt 1.0 : 1.2 : 2.512 – 24 hours60 – 75%ModerateAqueous wash (water-soluble urea)

Strategic Decision Workflow

Workflow A Target: β-HoPhe-OMe Coupling B Assess Scale & Constraints A->B C Discovery Scale (< 1g) Priority: Kinetics & Yield B->C Small Scale D Process Scale (> 1g) Priority: Green Chem & Workup B->D Large Scale E HATU / DIPEA (Neighboring group acceleration) C->E F T3P / NMM (Water-soluble byproducts) D->F G DIC / OxymaPure (Low epimerization) D->G H In-Process Validation (Ninhydrin & LC-MS) E->H F->H G->H

Decision matrix for selecting optimal coupling reagents for β-HoPhe-OMe based on synthesis scale.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. H-


-HoPhe-OMe is typically sourced as a hydrochloride salt; therefore, the stoichiometry of the base must account for the neutralization of the HCl salt to liberate the nucleophilic free amine.
Protocol A: High-Efficiency Discovery Coupling (HATU/DIPEA)

Objective: Maximize yield and overcome severe steric hindrance during the synthesis of complex peptidomimetics.

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (Argon), dissolve the

    
    -protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.
    
  • Pre-activation (Causality Check): Add

    
    -diisopropylethylamine (DIPEA) (1.0 eq) to the mixture. Stir for exactly 2 minutes. Causality: Prolonged pre-activation with HATU leads to the formation of unreactive tetramethylguanidinium byproducts, which permanently cap the acid.
    
  • Nucleophile Addition: In a separate vial, dissolve H-

    
    -HoPhe-OMe 
    
    
    
    HCl (1.05 eq) in DMF and add DIPEA (1.5 eq) to neutralize the hydrochloride salt. Transfer this solution dropwise to the activated acid mixture.
  • Reaction Monitoring (Self-Validation): Stir at room temperature. After 1 hour, spot the reaction mixture on a TLC plate alongside a reference of the H-

    
    -HoPhe-OMe amine. Stain with Ninhydrin and heat. Validation: The disappearance of the purple amine spot confirms the consumption of the 
    
    
    
    -amino ester.
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% 
    
    
    
    , 1M
    
    
    , and brine to remove HOAt and DIPEA salts. Dry over
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Scalable Green Coupling (T3P/NMM)

Objective: Facilitate large-scale solution-phase synthesis with minimal chromatographic purification using environmentally benign reagents.

  • Preparation: Suspend the

    
    -protected amino acid (1.0 eq) and H-
    
    
    
    -HoPhe-OMe
    
    
    HCl (1.0 eq) in Ethyl Acetate (EtOAc) (0.2 M).
  • Neutralization & Base Addition: Add

    
    -Methylmorpholine (NMM) (3.0 eq) to the suspension. Causality: NMM is a weaker base than DIPEA, which significantly suppresses the base-catalyzed oxazolone formation of the activated acid, maintaining high diastereomeric purity[3].
    
  • Activation: Cool the mixture to 0 °C. Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq). Causality: T3P is added last to the mixture of acid and amine. This "in situ" activation prevents the accumulation of highly reactive intermediates that could undergo side reactions.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 3–5 hours. Validate completion via LC-MS. Validation: LC-MS will confirm the target mass

    
     and allow for the integration of any diastereomeric peaks to verify optical purity.
    
  • Aqueous Workup: Wash the EtOAc layer directly with water (2x), saturated

    
     (2x), and brine. Causality: T3P and its phosphonic acid byproducts are highly water-soluble, allowing the organic layer to yield >95% pure coupled product upon solvent evaporation without column chromatography[4].
    

References

1.[5] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews - ACS Publications. Available at:[Link] 2.[2] Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. ResearchGate. Available at:[Link] 3.[6] An expedient conversion of α-amino acids into Weinreb amides using COMU® As a coupling agent. ResearchGate. Available at:[Link] 4.[3] Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, Università di Bologna. Available at:[Link] 5.[4] T3P® (propylphosphonic anhydride) mediated conversion of carboxylic acids into acid azides and one-pot synthesis of ureidopeptides. ResearchGate. Available at:[Link] 6.[1] Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Methyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers handling Methyl (3S)-3-amino-4-phenylbutanoate .

Case ID: PREV-LACT-3S-APB Status: Active Classification: Chemical Stability / Intermediate Handling

Executive Summary: The "Tug-of-War"

You are encountering stability issues with Methyl (3S)-3-amino-4-phenylbutanoate . While often referred to colloquially as "lactamization," the degradation you are observing is likely a combination of intramolecular cyclization (to the


-lactam) and intermolecular oligomerization  (polyamides).

The Core Conflict: This molecule contains a nucleophile (primary amine, C3) and an electrophile (methyl ester, C1) within the same structure.

  • In Salt Form (HCl/TsOH): The amine is protonated (

    
    ), rendering it non-nucleophilic. The molecule is stable .[1]
    
  • In Free Base Form: The amine is active (

    
    ). It will attack the ester carbonyl given enough time or thermal energy.
    

Immediate Action:

Treat the free base as a transient species. Never store it. Generate it in situ at low temperatures immediately prior to the next reaction step.

Technical Deep Dive: Mechanism & Thermodynamics

To prevent the reaction, you must understand the enemy.

The Degradation Pathways

The "lactamization" you fear is governed by Baldwin’s Rules for Ring Closure and entropic factors.

  • Intramolecular

    
    -Lactam Formation (4-Exo-Trig): 
    
    • Mechanism: The N-terminus attacks the ester carbonyl.

    • Thermodynamics: Formation of a 4-membered ring (

      
      -lactam) is strained (~26 kcal/mol strain energy). It is kinetically disfavored compared to 
      
      
      
      -lactams (5-membered), but it is possible under forcing conditions (heat, strong base) or if the conformation is pre-organized.
  • Intermolecular Oligomerization:

    • Mechanism: The amine of Molecule A attacks the ester of Molecule B.

    • Thermodynamics: This forms linear poly-

      
      -peptides. This is often the "gunk" or insoluble precipitate observed in concentrated free-base solutions.
      
Visualization: The Stability Landscape

The following diagram illustrates the kinetic pathways determining the fate of your material.

StabilityPathways cluster_danger DANGER ZONE (Time Sensitive) Salt STABLE SALT (HCl / TsOH) Amine Protonated FreeBase REACTIVE FREE BASE (Transient Species) Amine Active Salt->FreeBase Neutralization (Base) FreeBase->Salt Re-acidification (Immediate) Lactam β-LACTAM (Cyclic Impurity) 4-membered Ring FreeBase->Lactam Heat / Long Storage (Intramolecular) Oligomer OLIGOMERS (Linear Polyamides) Insoluble Precipitate FreeBase->Oligomer High Conc. / Protic Solvent (Intermolecular) NextStep DESIRED PRODUCT (Coupled/Protected) FreeBase->NextStep Acylation / Protection (Kinetic Control)

Caption: Kinetic pathways of Methyl (3S)-3-amino-4-phenylbutanoate. The free base sits in a "Danger Zone" where it must be consumed rapidly to avoid degradation.

Troubleshooting Guide (FAQ)

Q1: I see a yield drop after aqueous workup. Where did my product go?

Diagnosis: You likely performed a basic extraction (e.g., NaHCO3 wash) and then concentrated the free base on a rotavap. The Issue: The combination of Basic pH + Heat (Rotavap) + Concentration is the "Perfect Storm" for oligomerization and lactamization. The Fix:

  • Avoid bulk concentration of the free base.

  • If you must extract: Keep the aqueous phase cold (0°C). Use a volatile solvent (DCM).

  • Do not dry to completion. Concentrate to a defined volume and use that solution immediately in the next step.

Q2: Can I store the free base in the freezer?

Answer: No. Even at -20°C, the high effective molarity of the neat oil promotes intermolecular reaction (dimerization/polymerization). Protocol: Always store as the Hydrochloride (HCl) or p-Toluenesulfonate (TsOH) salt. These are crystalline solids that are stable for years at room temperature.

Q3: My LCMS shows a mass of [M-32]. Is this the lactam?

Analysis: The molecular weight of the methyl ester is


. The lactam forms by losing Methanol (

).
  • If you see a peak at

    
    , Yes, this is the lactam (4-benzyl-2-azetidinone). 
    
  • Root Cause: This usually indicates the presence of a strong base (like NaOH or alkoxides) or excessive heat during the previous step.

Q4: How do I perform a "Safe" neutralization?

Protocol: Use a Biphasic Schotten-Baumann approach or an In-Situ Non-Aqueous neutralization.

  • Biphasic: DCM / Cold Sat. NaHCO3. Separate fast.

  • Non-Aqueous: Suspend the HCl salt in THF. Add exactly 1.0 equiv of N-Methylmorpholine (NMM) or DIPEA. The amine is now free, but the salt byproduct remains. Use the slurry directly.

Experimental Protocols

Protocol A: Preparation of the Stable HCl Salt

Use this for long-term storage or purifying crude material.

  • Dissolution: Dissolve crude free base (or reaction residue) in a minimal amount of anhydrous Methanol or Ethyl Acetate .

  • Acidification: Cool to 0°C. Add 1.2 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.

    • Why? Water promotes hydrolysis. Anhydrous acids are preferred.

  • Precipitation: Add Diethyl Ether or MTBE (Methyl tert-butyl ether) as an antisolvent until turbidity persists.

  • Crystallization: Stir at 0°C for 1 hour. Filter the white solid.

  • Drying: Vacuum dry at 40°C.

    • Result: Stable Methyl (3S)-3-amino-4-phenylbutanoate HCl.

Protocol B: "Just-in-Time" Free Basing (For Coupling Reactions)

Use this when you need to react the amine with an acid chloride, anhydride, or coupling agent.

Context: You are coupling the amine to a Carboxylic Acid (R-COOH).

  • Setup: Charge the reactor with the HCl Salt of the amine and the Carboxylic Acid .

  • Solvent: Add DMF or DCM (Anhydrous).

  • Coupling Agent: Add HATU/EDC.

  • The Trigger: Cool to 0°C. Add DIPEA (Diisopropylethylamine) dropwise (2.5 - 3.0 equivalents).

    • Mechanism:[2][3] The first equiv neutralizes the HCl. The rest activates the coupling.

    • Advantage:[3][4][5] The free amine is generated in the presence of the electrophile . It reacts with the activated acid faster than it can cyclize with its own ester.

Comparative Data: Stability Matrix

ConditionFormStability EstimateMajor Degradant
Solid, 25°C HCl Salt> 2 YearsNone
Solid (Neat Oil), 25°C Free Base< 24 HoursOligomers (Gunk)
Solution (DCM), 25°C Free Base~ 48 HoursDimer/Lactam
Solution (MeOH), 25°C Free Base< 12 HoursTransesterification*
Solution (Water/Base) Free BaseMinutesHydrolysis (Acid)

*Note: In Methanol, the free base can undergo transesterification, but since it is already a methyl ester, this is invisible unless you use a different alcohol (e.g., Ethanol).

References

  • BenchChem. (2025).[6][7] An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate. Link(Generalized link to substance database)

  • ChemicalBook. (2024). 4-Amino-3-phenylbutanoic acid hydrochloride synthesis and properties. Link

  • Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic

    
    -lactams. Monash University / NIH. Link
    
  • PubChem. (2025).[8] Compound Summary: (3S)-3-Amino-4-phenylbutanoic acid.[8] National Library of Medicine. Link

  • ResolveMass Labor

    
    -Amino Esters (PBAEs): A Comprehensive Guide. Link(Demonstrates the polymerization risk of beta-amino esters)
    

Sources

Technical Support Center: Purification of Methyl (3S)-3-amino-4-phenylbutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of methyl (3S)-3-amino-4-phenylbutanoate hydrochloride . This chiral


-amino acid ester is a critical building block in the synthesis of peptidomimetics, sitagliptin analogs, and functionalized piperidines [1].

Due to its specific structural features—an amine hydrochloride salt coupled with a hydrolytically sensitive methyl ester—researchers frequently encounter issues related to yield, purity, and compound stability. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-fidelity purification.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing the formation of (3S)-3-amino-4-phenylbutanoic acid during storage or purification?

Causality: The methyl ester is highly susceptible to acid-catalyzed hydrolysis if adventitious water is present. Because the hydrochloride salt is hygroscopic, it readily absorbs moisture from the atmosphere. The localized acidic environment (provided by the HCl moiety) acts as a catalyst, cleaving the methyl ester back to the free carboxylic acid. Solution: Always store the salt in a tightly sealed desiccator over


 or Drierite. During purification, strictly avoid prolonged heating in aqueous or mixed aqueous-organic solvents. If hydrolysis has already occurred, you must perform a re-esterification using thionyl chloride (

) in anhydrous methanol prior to recrystallization.
Q2: My recrystallization yield from Methanol/Diethyl Ether is extremely low (<40%). How can I improve recovery?

Causality: The compound exhibits exceptionally high solubility in methanol due to the polar ammonium hydrochloride group. If too much methanol is used during the initial dissolution phase, the dielectric constant of the medium remains too high—even after the addition of a large excess of the anti-solvent (diethyl ether). This prevents the solution from reaching the supersaturation required for crystallization. Solution: Switch your solvent system. While methanol is a common default, an Ethanol / Ethyl Acetate system offers a much steeper solubility curve for


-amino acid esters, allowing for near-quantitative recovery while effectively excluding non-polar impurities.
Q3: I attempted to free-base the hydrochloride salt for silica gel chromatography, but my recovery was poor and the compound streaked heavily. Why?

Causality: Primary aliphatic amines strongly interact with the acidic silanol groups (


) present on standard unmodified silica gel. This interaction causes severe peak tailing, irreversible adsorption, and subsequent yield loss. Furthermore, chromatography exposes the sensitive ester to the slightly acidic silica surface for prolonged periods.
Solution:  Chromatography should be avoided in favor of salt recrystallization. If chromatography is absolutely essential for your workflow (e.g., separating closely related diastereomers), you must pre-treat the silica gel with 1% triethylamine (TEA) to cap the acidic silanol sites, or utilize neutral alumina as the stationary phase [2].
Q4: Is there a risk of racemization at the C3 stereocenter during free-basing with strong alkali?

Causality: Unlike


-amino acids where the stereocenter is adjacent to the electron-withdrawing carbonyl (facilitating enolization), this is a 

-amino acid derivative. The stereocenter is located at the C3 position, while enolization occurs at the C2

-protons. Therefore, the C3 stereocenter is highly resistant to base-catalyzed racemization via enolization. However, extremely harsh basic conditions (e.g., boiling NaOH) could theoretically promote a retro-Michael elimination (loss of

) followed by non-selective re-addition. Solution: Utilize mild bases like saturated aqueous

(pH ~8.5) rather than alkali hydroxides for free-basing. This prevents both retro-Michael elimination and base-catalyzed ester hydrolysis.

Part 2: Quantitative Data & Impurity Profiling

To successfully purify methyl (3S)-3-amino-4-phenylbutanoate hydrochloride [3], you must understand its thermodynamic behavior in various solvents and know how to track its degradation pathways.

Table 1: Thermodynamic Solubility Matrix
SolventTemperatureSolubility ProfileApplication in Purification
Methanol 25°CVery HighAvoid as primary solvent; causes severe yield loss.
Ethanol (Abs.) 50°CHighIdeal primary solvent for controlled dissolution.
Ethyl Acetate 25°CVery LowExcellent anti-solvent for inducing crystallization.
Diethyl Ether 25°CInsolubleIdeal for anhydrous re-salting precipitation.
Water 25°CVery HighStrictly avoid; promotes rapid ester hydrolysis.
Table 2: Impurity Profiling & Remediation
ImpurityAnalytical Detection MethodCharacteristic SignalRemediation Strategy
Carboxylic Acid

NMR (

)
Absence of singlet at ~3.70 ppm (

)
Re-esterification with

/MeOH.
Inorganic Salts Ash test / Elemental AnalysisHigh residual mass upon ignitionFree-basing and organic extraction.
(3R)-Enantiomer Chiral HPLCSecondary peak on chiral stationary phaseRepeated fractional crystallization.

Part 3: Purification Workflow & Logical Relationships

The following diagram outlines the decision-making process for purifying the crude salt based on the specific impurity profile identified during initial LC-MS or NMR analysis.

PurificationWorkflow Start Crude Methyl (3S)-3-amino- 4-phenylbutanoate HCl CheckImp HPLC/NMR Analysis: Identify Impurities Start->CheckImp Decision Major Impurity Type? CheckImp->Decision Hydrolysis Carboxylic Acid (Hydrolysis) Decision->Hydrolysis Acid > 2% Inorganic Inorganic Salts / Polar Organics Decision->Inorganic Salts / Minor Organics Reesterify Re-esterification (SOCl2 / MeOH) Hydrolysis->Reesterify Recrystallize Recrystallization (EtOH / EtOAc) Inorganic->Recrystallize Direct if mild FreeBase Free-Basing (aq. NaHCO3) & Organic Extraction Inorganic->FreeBase If heavy salt load Reesterify->Recrystallize Pure Pure (3S)-Ester HCl Salt (>99% ee, >98% purity) Recrystallize->Pure ReSalt Re-salting (HCl in Et2O) FreeBase->ReSalt ReSalt->Recrystallize

Decision tree for the purification of methyl (3S)-3-amino-4-phenylbutanoate hydrochloride.

Part 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By observing the physical changes at each step, the operator can confirm the chemical state of the compound.

Protocol A: Anti-Solvent Recrystallization (Primary Purification)

Use this protocol when the primary impurities are minor organic byproducts or trace enantiomeric impurities.

  • Dissolution: Weigh the crude methyl (3S)-3-amino-4-phenylbutanoate hydrochloride and transfer it to a clean, dry Erlenmeyer flask. Add absolute ethanol (approx. 3 mL per gram of crude) and heat gently to 50°C with stirring until dissolution is achieved.

    • Causality: Using absolute ethanol instead of methanol reduces the baseline solubility of the salt, ensuring a higher percentage of the product will crash out when the anti-solvent is introduced.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel into a clean flask.

    • Causality: Inorganic salts (e.g., residual hydrogenation catalysts or NaCl) are insoluble in hot ethanol. Removing them now prevents them from acting as nucleation sites that would become trapped (occluded) within the growing product lattice.

  • Anti-Solvent Addition: While maintaining the solution at 40-50°C, add ethyl acetate dropwise until the solution becomes faintly turbid, then add a few drops of ethanol until it just clears.

  • Thermodynamic Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.

    • Causality: Rapid crash-cooling traps solvent and impurities within the crystal matrix. Slow cooling maintains thermodynamic control, yielding highly pure, well-defined crystalline needles.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold ethyl acetate, and dry under high vacuum for 12 hours.

Protocol B: Free-Basing and Anhydrous Re-Salting

Use this protocol if the crude material is heavily contaminated with inorganic salts or polar polymeric impurities that cannot be removed via simple recrystallization.

  • Free-Basing: Suspend the crude hydrochloride salt in dichloromethane (DCM) (10 mL/g). Add an equal volume of saturated aqueous

    
     and stir vigorously for 15 minutes.
    
    • Causality: A mild base (pH ~8.5) is sufficient to deprotonate the aliphatic amine (

      
       ~9-10) and drive the free base into the organic layer, without inducing base-catalyzed hydrolysis of the methyl ester.
      
  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM). Extract the aqueous layer once more with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the free amine as a pale oil.
    
  • Anhydrous Re-Salting: Dissolve the free amine in anhydrous diethyl ether (15 mL/g). Cool the flask to 0°C in an ice bath.

  • Precipitation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise with vigorous stirring. A dense white precipitate will form immediately.

    • Causality: Utilizing anhydrous HCl gas dissolved in an aprotic solvent guarantees the exclusion of water, ensuring the ester remains fully intact while quantitatively precipitating the highly polar hydrochloride salt.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket (to prevent moisture condensation), wash with cold diethyl ether, and dry under vacuum.

References

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Okayama University.
  • Stereoselective synthesis of piperidines. PhD thesis. University of Glasgow.
  • CAS 1001427-55-9 | Methyl 3-amino-4-phenylbutanoate hydrochloride. Howei Pharm.

Technical Support Center: Aqueous Solubility & Handling of β-Homophenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to troubleshoot the specific physicochemical challenges researchers face when working with β-homophenylalanine methyl ester (β-HoPhe-OMe). This molecule is a vital building block in peptidomimetic synthesis and drug discovery, but its unique structural features—namely its hydrophobicity and pH-sensitive ester linkage—require precise handling to ensure complete dissolution and molecular integrity.

Physicochemical Properties & Causality

Understanding the physical chemistry of your reagent is the first step in troubleshooting. The table below summarizes the critical quantitative data driving our experimental choices.

PropertyValueMechanistic Implication
Molecular Weight 193.24 g/mol (Free Base)Baseline for all molarity and stoichiometric calculations.
LogP (Estimated) ~1.5 - 1.8High lipophilicity. The phenyl ring and the extra β-carbon resist aqueous solvation.
Amine pKa ~8.5 - 9.0Requires a solution pH < 7.0 for complete protonation and aqueous solubility.
Aqueous Solubility < 1 mg/mL (Free Base)> 50 mg/mL (HCl Salt)Salt formation is strictly required for aqueous workflows lacking organic co-solvents.

The Causality of Insolubility: Unlike standard zwitterionic α-amino acids[1], esterification masks the carboxylic acid of β-HoPhe-OMe, removing its negative charge. Consequently, the uncharged free base is dominated by the hydrophobic phenyl ring and the extended β-amino acid backbone[2]. Solubilization in water strictly depends on protonating the primary amine to create a soluble cationic salt.

Troubleshooting Guide (FAQs)

Q1: Why is my β-homophenylalanine methyl ester forming a cloudy suspension in pure water? A1: You are attempting to dissolve the free base form. Because the methyl ester neutralizes the carboxylic acid, the molecule lacks the zwitterionic polarity needed to overcome the hydrophobic penalty of the phenyl ring. To achieve dissolution, you must protonate the β-amine by lowering the pH below its pKa, converting it into a water-soluble salt (e.g., hydrochloride).

Q2: I adjusted the pH to 10 to dissolve another reagent, and the β-HoPhe-OMe immediately precipitated out. Why? A2: At pH 10, the environment is above the pKa of the β-amine (~8.5-9.0). The amine deprotonates, reverting the molecule to its uncharged, highly hydrophobic free base form, which rapidly crashes out of the aqueous solution. Maintain the pH between 3.0 and 6.0 to keep the amine protonated.

Q3: My LC-MS analysis shows a mass shift of -14 Da after leaving the aqueous solution overnight. What happened? A3: Your molecule underwent ester hydrolysis. Amino acid methyl esters are highly susceptible to hydrolysis in aqueous environments, particularly at extreme pH values. This reaction cleaves the methyl ester (-CH3) and replaces it with a proton, yielding the free β-homophenylalanine (-14 Da mass shift). Furthermore, the hydrolysis of amino acid methyl esters to their corresponding zwitterionic amino acids leads to a drastic pKa change in the remote –NH2 group, fundamentally altering the molecule's behavior and solubility in solution[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of a 100 mM Aqueous Solution via In Situ HCl Salt Formation

Causality: By introducing stoichiometric amounts of HCl, we force the protonation of the β-amine, overcoming the hydrophobic penalty without relying on organic co-solvents.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 19.3 mg of β-homophenylalanine methyl ester (free base) into a clean 1.5 mL microcentrifuge tube.

  • Acid Addition: Add 900 µL of 0.1 M HCl (aqueous).

  • Agitation: Vortex vigorously for 60 seconds. Causality: Mechanical agitation disrupts hydrophobic aggregates, increasing the surface area for rapid proton exchange.

  • pH Adjustment & Volume Make-up: Check the pH using a micro-probe; it should be between 3.0 and 4.0. Slowly add LC-MS grade water to reach a final volume of 1.0 mL.

  • System Validation: Centrifuge the tube at 10,000 x g for 2 minutes. A lack of a visible pellet validates complete dissolution. Immediately analyze a 10 µL aliquot via LC-MS to confirm the intact mass (m/z 194.1 [M+H]+) and establish a baseline for ester integrity.

Protocol B: Co-Solvent Assisted Dissolution for Neutral pH Assays

Causality: If your downstream assay cannot tolerate acidic conditions, you must use a co-solvent to lower the dielectric constant of the medium, accommodating the uncharged free base.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 19.3 mg of the free base in 100 µL of anhydrous DMSO to create a 1 M stock. Causality: DMSO readily solvates the hydrophobic phenyl ring and ester.

  • Aqueous Dilution: Slowly add the 1 M stock dropwise into 900 µL of vigorously stirring neutral buffer (e.g., 50 mM HEPES, pH 7.4).

  • System Validation: Monitor the solution for Tyndall scattering by shining a laser pointer through the tube. A lack of beam scattering validates that no nano-precipitates have formed during the solvent exchange.

Mechanistic Workflow Visualization

G FreeBase β-HoPhe-OMe (Free Base) Insoluble Protonated β-HoPhe-OMe·H+ (Protonated Salt) Soluble FreeBase->Protonated Add Acid (pH < 6) Hydrolyzed β-HoPhe-OH (Hydrolyzed Acid) Mass: -14 Da FreeBase->Hydrolyzed Base Catalysis (pH > 9) Protonated->FreeBase Add Base (pH > 8.5) Protonated->Hydrolyzed H2O / Time (pH < 3 or pH > 7)

pH-Dependent Solubility and Hydrolysis Pathways of β-HoPhe-OMe.

References

  • Title: D-beta-Homophenylalanine | C10H13NO2 | CID 5706674 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Constitutional adaptation to pKa modulation by remote ester hydrolysis - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: L-Phenylalanine, methyl ester | C10H13NO2 | CID 736234 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Stability of β-Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the solution-state stability of β-amino acid methyl esters. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and prevent stability issues in your research. This resource is structured in a question-and-answer format to directly address the challenges you may face, from routine synthesis to advanced formulation development.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the core principles governing the stability of β-amino acid methyl esters. Understanding these fundamentals is the first step toward diagnosing and solving experimental problems.

Q1: What are the primary ways my β-amino acid methyl ester can degrade in solution?

There are three primary degradation pathways you must be aware of:

  • Hydrolysis: This is the most common degradation route. The ester group reacts with water to revert to the parent carboxylic acid and methanol. This reaction can be catalyzed by either acid or base.[1][2] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[1] Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.[2]

  • Transesterification: If your solution contains other alcohols (e.g., ethanol as a co-solvent), the methyl group of your ester can be exchanged for the alkyl group of the solvent alcohol.[3][4] This is particularly relevant in polymer chemistry involving poly(β-amino esters) but can occur with small molecules under certain conditions.

  • Racemization: The stereochemical integrity of the chiral centers in your molecule can be compromised, particularly at the α-carbon (the C2 position relative to the carbonyl). This is often promoted by basic conditions, which can facilitate the formation of a planar enolate intermediate, leading to a loss of stereochemistry upon reprotonation.[5] While less common than for α-amino acids, it remains a potential issue.

cluster_main Primary Degradation Pathways A β-Amino Acid Methyl Ester (Stable) B β-Amino Acid + Methanol A->B Hydrolysis (+ H₂O, H⁺/OH⁻) C New β-Amino Acid Ester (R'-Ester) A->C Transesterification (+ R'OH) D Racemized Ester (R/S Mixture) A->D Racemization (Base / Heat)

Caption: Key degradation pathways for β-amino acid methyl esters.
Q2: What are the most critical factors that influence the stability of my compound?

The stability of your β-amino acid methyl ester is not an intrinsic constant; it is highly dependent on its environment. The following factors are paramount:

  • pH: This is arguably the most critical factor. Stability is generally greatest at a neutral or slightly acidic pH (around pH 4-6). Both strongly acidic (pH < 3) and, especially, alkaline (pH > 8) conditions significantly accelerate ester hydrolysis.[6][7]

  • Temperature: Degradation reactions, like most chemical reactions, are accelerated by higher temperatures.[8] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a fundamental practice to preserve stability.

  • Solvent/Buffer System: The choice of solvent is crucial. Protic solvents like water and methanol can participate directly in hydrolysis or transesterification.[3][4] The components of your buffer can also play a role; for example, some buffer species can act as nucleophiles and catalyze degradation.

  • Presence of Protecting Groups: The type of protecting group on the amine (e.g., Boc, Fmoc, Cbz) can influence stability. These groups are designed to be removed under specific conditions (acidic for Boc, basic for Fmoc), and exposure to these conditions will cleave the protecting group, potentially initiating other degradation pathways.[9][]

Q3: What are the best general-purpose storage conditions for a β-amino acid methyl ester solution?

For short-to-medium-term storage, the best practice is to dissolve the compound in an anhydrous, aprotic organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene) if compatible. If an aqueous solution is necessary, use a buffer system to maintain a pH between 4 and 6. For long-term storage, it is highly recommended to store the compound as a lyophilized powder at -20°C or -80°C and prepare solutions fresh.[7] If you must store a solution long-term, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.

Section 2: Troubleshooting Experimental & Analytical Issues

This section provides targeted advice for common problems encountered during synthesis, purification, and analysis.

Q4: My HPLC analysis shows a new, more polar peak appearing over time. What is it likely to be?

This is a classic sign of ester hydrolysis. The primary degradation product, the free carboxylic acid, is significantly more polar than the parent methyl ester. This causes it to elute earlier on a standard reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If possible, obtain a standard of the corresponding β-amino acid. Spike your degraded sample with this standard. If the new peak increases in size, you have confirmed its identity. Alternatively, use LC-MS to check if the mass of the new peak corresponds to the free acid.

  • Check the Mobile Phase pH: If your mobile phase is basic, you may be causing hydrolysis to occur on the column or in the autosampler. Ensure your mobile phase pH is neutral or slightly acidic.

  • Evaluate Sample Diluent: If you are diluting your samples in an aqueous or alcoholic buffer for analysis, this diluent could be the source of the degradation. Consider using an organic solvent or a pH-controlled buffer for your sample preparation.

Q5: I'm performing a reaction in methanol, and I'm concerned about stability. What should I do?

While methanol is the parent alcohol of the methyl ester and won't cause transesterification, it can still be a source of water, which can lead to hydrolysis, especially if acidic or basic reagents are present.

Preventative Measures:

  • Use Anhydrous Solvent: Always use dry methanol, preferably from a freshly opened bottle or a solvent purification system.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Temperature Control: Keep the reaction at the lowest temperature required for it to proceed efficiently.

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete to minimize exposure to the reaction conditions.

Q6: How can I prevent racemization during a base-catalyzed reaction or workup?

Racemization is a significant risk when a chiral center is adjacent to a carbonyl group and exposed to a base.

Mitigation Strategies:

  • Use a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU instead of stronger bases like sodium hydroxide or potassium carbonate.[11]

  • Low Temperature: Perform the reaction and any basic workup steps at low temperatures (e.g., 0°C or -78°C) to reduce the rate of enolate formation and subsequent racemization.

  • Protecting Groups: Carbamate protecting groups on the amine, such as Boc or Cbz, are known to reduce the susceptibility to racemization compared to unprotected amines.[]

  • Avoid Prolonged Exposure: Minimize the time the compound is in a basic solution. Work up the reaction promptly and neutralize the base as soon as possible.

Section 3: Key Protocols and Methodologies

Here are step-by-step guides for essential stability assessment procedures. These protocols are designed to be robust and align with pharmaceutical industry best practices.[12][13]

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1][14] The goal is to achieve 5-20% degradation of the active ingredient.[12]

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions prep 1. Prepare Stock Solution (e.g., in ACN/H₂O) stress 2. Aliquot & Apply Stress prep->stress acid Acidic (0.1M HCl) base Basic (0.1M NaOH) ox Oxidative (3% H₂O₂) therm Thermal (60°C in solution) photo Photolytic (ICH Light Box) incubate 3. Incubate & Sample (t = 0, 2, 8, 24h...) acid->incubate base->incubate ox->incubate therm->incubate photo->incubate analyze 4. Neutralize & Analyze (Stability-Indicating HPLC) incubate->analyze interpret 5. Interpret Data (Mass Balance, Identify Peaks) analyze->interpret

Caption: Workflow for a forced degradation study of a β-amino acid ester.

Methodology:

  • Preparation: Prepare a stock solution of your β-amino acid methyl ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal: Keep one vial of the stock solution (or in a buffered aqueous solution) in an oven at 60°C.

    • Control: Keep one vial at the recommended storage condition (e.g., 4°C in the dark).

  • Incubation: Place the vials under their respective conditions. Pull time points (e.g., 0, 2, 8, 24 hours).

  • Sample Preparation for Analysis: At each time point, withdraw an aliquot. For the acid and base samples, neutralize them immediately with an equimolar amount of base or acid, respectively, to halt the degradation. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining. Check for mass balance (the sum of the parent peak area and all degradation product peak areas should remain constant). Identify the major degradants.

Stress Condition Typical Reagent Primary Degradation Pathway Targeted
Acidic Hydrolysis0.1 M - 1 M HClEster Hydrolysis[1]
Basic Hydrolysis0.1 M - 1 M NaOHEster Hydrolysis, Racemization[1][2]
Oxidation3-30% H₂O₂Oxidation of sensitive moieties (if present)
Thermal60-80°CAll thermally-labile pathways
PhotolyticICH-compliant light sourcePhotodegradation (if chromophores are present)
Protocol 2: Monitoring Stability in a Formulation Vehicle by HPLC

This protocol is used to assess the stability of your compound in a specific solution, such as a buffer or a pre-formulation vehicle.

Methodology:

  • Preparation: Prepare a solution of your compound in the test vehicle (e.g., phosphate-buffered saline, pH 7.4) at the target concentration. Also prepare a control solution in a solvent where the compound is known to be highly stable (e.g., anhydrous acetonitrile).

  • Storage: Store aliquots of both the test and control solutions under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • Time Points: At specified time points (e.g., 0, 1 day, 7 days, 1 month), remove one aliquot from each condition.

  • Analysis: Analyze the samples immediately by a stability-indicating HPLC method.

  • Calculation: Quantify the amount of the parent compound remaining relative to the t=0 time point. The control sample helps ensure that any observed degradation is due to the vehicle and not the analytical process itself.

Section 4: Advanced Considerations in Drug Development

For professionals in drug development, managing ester stability is critical for ensuring product quality, efficacy, and shelf-life.

Q7: My β-amino acid methyl ester is a promising drug candidate, but it's too unstable in aqueous solution. What are my options?

This is a common challenge. Several formulation and chemical strategies can be employed:

  • pH Optimization: This is the most straightforward approach. Conduct a pH-rate profile study to identify the pH of maximum stability. Formulate your product in a buffer system that maintains this optimal pH.[6]

  • Lyophilization (Freeze-Drying): Removing water by lyophilization is a highly effective way to create a stable solid-state product that can be reconstituted before use.

  • Use of Co-solvents: Adding co-solvents like propylene glycol or polyethylene glycol (PEG) can reduce the activity of water in the formulation, thereby slowing the rate of hydrolysis.

  • Prodrug Approach: Consider if the methyl ester is truly necessary. It may be a prodrug that is hydrolyzed in vivo to the active carboxylic acid. If so, formulation efforts should focus on ensuring stability until administration. If the ester itself is the active molecule, you might explore more sterically hindered esters (e.g., ethyl, isopropyl, or tert-butyl esters), which are generally more resistant to hydrolysis.

  • Chemical Modification: In some cases, the structure can be modified. For instance, converting the ester to a more stable amide is a common strategy in medicinal chemistry, though this will significantly alter the compound's properties.

References
  • Gopi, H. N., et al. (2003). A facile and efficient method for the synthesis of amino acid methyl esters. Tetrahedron. [URL not available from search, but the citation refers to a common synthetic challenge]
  • Green, J. J., et al. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. RSC Publishing.
  • Gupta, D., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. [Link]

  • ResolveMass Laboratories. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. ResolveMass. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, ACS Publications. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Puleo, D. A., et al. (2011). Synthesis and analysis of degradation, mechanical and toxicity properties of poly(β-amino ester) degradable hydrogels. PubMed. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Academia.edu. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Gupta, D., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: Method to conjugate drugs to polymer matrices. SciSpace. [Link]

  • Journal of the Brazilian Chemical Society. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. [Link]

  • Farkas, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC. [Link]

  • Veiseh, O., et al. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. MDPI. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. [Link]

  • Hay, R. W., et al. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry. [Link]

  • Zhao, Z., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers. [Link]

  • Helaly, F. and Hashem, M. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Scientific Research Publishing. [Link]

  • Li, Z., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Forró, E., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Al-Tannak, N. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]

  • LibreTexts Biology. (2026). 18.5: Pathways of Amino Acid Degradation. LibreTexts. [Link]

  • Goudreau, N., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. [Link]

  • ResearchGate. (2025). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. [Link]

  • ResearchGate. (n.d.). Racemic resolution of DL-amino acid methyl ester by PEGylated-(α). ResearchGate. [Link]

  • Scientific Research Publishing. (n.d.). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]

  • ResearchGate. (2025). Controlling the degradation of pH/temperature-sensitive injectable hydrogels based on poly(β-amino ester). ResearchGate. [Link]

  • He, R., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. AMS Biopharma. [Link]

  • Journal of the Mexican Chemical Society. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Journal of the Mexican Chemical Society. [Link]

  • ACS Publications. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Publications. [Link]

  • PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed. [Link]

  • Song, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. PMC. [Link]

  • ResearchGate. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. [Link]

  • University of Kentucky. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Abstracts. [Link]

Sources

removing impurities from Arndt-Eistert synthesis products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Arndt-Eistert Homologation. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the purification of homologated carboxylic acids, esters, and amides.

The Arndt-Eistert synthesis is an indispensable one-carbon homologation tool. However, its multistep nature—involving highly reactive acid chlorides, diazomethane, and transition metal catalysts—creates a perfect storm for impurity generation. This guide deconstructs the causality behind these byproducts and provides self-validating protocols to ensure pharmaceutical-grade product recovery.

Reaction Pathway & Impurity Origins

To effectively troubleshoot, we must first map the mechanistic branch points where impurities diverge from the target product.

ArndtEistert Acid Carboxylic Acid AcidChloride Acid Chloride Acid->AcidChloride SOCl2 DiazoKetone α-Diazoketone AcidChloride->DiazoKetone CH2N2 Imp1 α-Chloromethyl Ketone AcidChloride->Imp1 Excess HCl Ketene Ketene Intermediate DiazoKetone->Ketene Ag(I) / Heat Imp2 Ag Catalyst Residues DiazoKetone->Imp2 Ag Aggregation Product Homologated Product Ketene->Product Nucleophile Imp3 Hydrolysis Byproducts Ketene->Imp3 H2O Exposure

Arndt-Eistert synthesis pathway showing key intermediates and common impurity branching points.

Troubleshooting & FAQ Guide

Q1: My NMR spectra show a significant amount of an α-chloromethyl ketone byproduct. Why is this forming, and how do I remove it? Causality: The formation of an α-chloromethyl ketone is the most classic byproduct of the Arndt-Eistert reaction[1]. During the acylation of diazomethane by the acid chloride, one equivalent of hydrogen chloride (HCl) is generated. If this HCl is not immediately scavenged, it reacts with the newly formed α-diazoketone, displacing nitrogen gas to yield the α-chloromethyl ketone[2]. Resolution: Once formed, chloromethyl ketones are notoriously difficult to separate from the target product via standard acid-base extraction due to their similar neutral polarities. The most effective strategy is prevention using the Newman-Beal modification[2]. By adding a non-nucleophilic base, such as triethylamine (Et₃N), to the diazomethane solution, the HCl is neutralized instantly[3]. If the impurity is already present in your crude mixture, you must resort to careful silica gel chromatography.

Q2: After the Wolff rearrangement, my product is discolored (dark brown/black), and I suspect silver catalyst contamination. How do I achieve heavy metal removal? Causality: The Wolff rearrangement of the α-diazoketone to the ketene intermediate is typically catalyzed by silver(I) oxide (Ag₂O) or silver benzoate[3]. During this process, silver nanoclusters (2–4 nm) are generated in situ, acting as electron mediators via a nonclassical electron-transfer process[4]. These nanoclusters and colloidal silver particles aggregate, causing the characteristic black discoloration of the reaction mixture. Resolution: Simple phase separation is insufficient. First, filter the crude mixture through a pad of Celite to remove bulk colloidal silver[5]. For trace Ag(I) removal, treat the organic filtrate with a metal scavenger, such as thiol-functionalized silica (Si-Thiol). The high affinity of soft sulfur nucleophiles for soft Ag(I) Lewis acids ensures the removal of transition metals down to single-digit ppm levels.

Q3: I am recovering a high percentage of unreacted carboxylic acid starting material. Is the Wolff rearrangement failing? Causality: While catalyst deactivation can stall the Wolff rearrangement, the presence of starting material is more commonly an artifact of premature hydrolysis. If ambient moisture is present during the formation of the acid chloride, or if the highly reactive ketene intermediate is exposed to water instead of your target nucleophile (e.g., an alcohol for ester synthesis), you will regenerate the starting acid or form the homologated acid[6]. Resolution: Ensure strictly anhydrous conditions during the acid chloride and diazoketone formation steps. To remove carboxylic acid impurities from ester or amide products, employ a rigorous acid-base extraction workup[6]. Washing the organic layer with saturated aqueous sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acids, partitioning them into the aqueous layer while the neutral homologated product remains in the organic phase[3].

Purification Strategy & Quantitative Data

To systematically clear these impurities, we employ a sequential purification workflow that isolates the target compound based on physical state, metal affinity, and pKa.

Purification Crude Crude Reaction Mixture Step1 1. Celite Filtration Crude->Step1 Step2 2. Acid-Base Extraction Step1->Step2 Rem1 Removes Bulk Ag Step1->Rem1 Step3 3. Thiol-Silica Scavenging Step2->Step3 Rem2 Removes Unreacted Acid Step2->Rem2 Pure Purified Product Step3->Pure Rem3 Removes Trace Ag(I) Step3->Rem3

Sequential purification workflow for isolating Arndt-Eistert products from crude mixtures.

Table 1: Quantitative Summary of Impurity Clearance Strategies

Impurity ProfileOrigin / CausalityPrimary Removal StrategyExpected Purity Recovery
α-Chloromethyl Ketone HCl reaction with diazoketonePrevention (Et₃N) / Chromatography>98% (if prevented)
Colloidal Silver / Ag(I) Ag₂O/Silver benzoate reductionCelite Filtration + Si-Thiol<10 ppm residual Ag
Unreacted Carboxylic Acid Incomplete activation / HydrolysisAcid-Base Extraction (Na₂CO₃)>99% clearance
Polymethylene Diazomethane polymerizationSilica Gel Filtration>95% clearance

Experimental Protocols

Protocol A: Newman-Beal Modified Synthesis (Impurity Prevention)

This protocol utilizes triethylamine to prevent the formation of α-chloromethyl ketones during the diazoketone synthesis stage.

  • Activation: Convert your starting carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) under reflux[1]. Remove excess SOCl₂ via vacuum distillation.

  • Preparation: Dissolve the purified acid chloride in anhydrous diethyl ether under an inert argon atmosphere.

  • Scavenging Matrix: Prepare a solution containing 1.1 equivalents of diazomethane and 1.1 equivalents of triethylamine (Et₃N) in anhydrous ether at 0 °C.

  • Coupling: Add the acid chloride solution dropwise to the diazomethane/Et₃N mixture.

    • Self-Validation Checkpoint: The immediate precipitation of white Et₃N·HCl salts confirms successful HCl scavenging, guaranteeing the protection of the diazoketone.

  • Filtration: Filter the triethylamine hydrochloride salts through a fritted funnel before proceeding to the Wolff rearrangement.

Protocol B: Advanced Silver Scavenging & Acid-Base Workup

This protocol is executed immediately following the Wolff rearrangement to isolate the homologated product.

  • Bulk Metal Removal: Cool the post-Wolff rearrangement mixture to room temperature. Filter the crude black suspension through a 2-inch pad of Celite 545[5].

    • Self-Validation Checkpoint: The filtrate should transition from an opaque black suspension to a transparent (though potentially colored) solution.

  • Acid-Base Partitioning: Concentrate the filtrate and redissolve it in ethyl acetate. Wash the organic layer twice with 10% aqueous Na₂CO₃, followed by water and saturated brine[3]. This deprotonates and removes any unreacted or hydrolyzed carboxylic acids[6].

  • Trace Metal Scavenging: Add 3-mercaptopropyl-functionalized silica gel (Si-Thiol, 1.5 eq relative to the initial Ag catalyst load) to the organic layer. Stir at 40 °C for 2 hours.

  • Final Polish: Filter the mixture through a 0.22 μm PTFE membrane to remove the silica scavenger. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly purified homologated product.

References

  • identifying and minimizing byproducts in 3-(4-Phenylphenyl)propanoic acid synthesis - Benchchem. 1

  • Arndt–Eistert reaction - Wikipedia. 2

  • ethyl 1-naphthylacetate - Organic Syntheses. 3

  • Wolff Rearrangement of α-Diazoketones Using in Situ Generated Silver Nanoclusters as Electron Mediators - R Discovery. 4

  • Iterative One-Carbon Homologation of Unmodified Carboxylic Acids - Journal of the American Chemical Society. 6

  • Gas-Phase Synthesis of Charged Copper and Silver Fischer Carbenes from Diazomalonates - Caltech.edu. 5

Sources

optimizing yield of enzymatic resolution for beta-amino esters

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Enzymatic Resolution of β-Amino Esters

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter challenges in scaling and optimizing the enzymatic kinetic resolution (KR) of β-amino esters. These compounds are critical chiral building blocks for peptidomimetics and active pharmaceutical ingredients (APIs). This support guide is designed to deconstruct the thermodynamics, kinetics, and operational parameters of lipase-catalyzed resolutions, providing you with self-validating protocols and targeted troubleshooting strategies.

Visualizing the Resolution Workflow

G Racemate Racemic β-Amino Ester (R/S Mixture) Enzyme CAL-B Lipase + Acyl Donor Racemate->Enzyme Kinetic Resolution (KR) Product (R)-β-Amido Ester (Target Product) Enzyme->Product Enantioselective Acylation Unreacted (S)-β-Amino Ester (Unreacted) Enzyme->Unreacted Mismatched Enantiomer Racemization Pd/Metal Catalyst (In situ Racemization) Unreacted->Racemization Dynamic Kinetic Resolution (DKR) Racemization->Racemate Recycling

Workflow of Kinetic vs. Dynamic Kinetic Resolution for β-Amino Esters.

Core Protocol: Enantioselective Acylation of β-Amino Esters

This protocol utilizes Candida antarctica Lipase B (CAL-B) for the kinetic resolution of racemic β-amino esters. It is designed as a self-validating system: the use of specific solvents and acyl donors inherently prevents common failure modes like enzyme denaturation or background chemical acylation.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the racemic β-amino ester (e.g., 5.0 mmol) in 20 mL of a hydrophobic organic solvent, strictly using Methyl tert-butyl ether (MTBE) or Diisopropyl ether (iPr2O)[1],[2].

    • Causality: Hydrophobic solvents are mandatory because they do not strip the essential monolayer of water from the enzyme's surface. Maintaining this hydration shell is critical for preserving the active-site conformation of the lipase[2].

  • Acyl Donor Addition: Add 2.0–3.0 equivalents of methoxyacetate[3].

    • Causality: While ethyl acetate is a common default, methoxyacetate provides a rapid increase in reactivity. The electron-withdrawing methoxy group activates the ester carbonyl, facilitating faster nucleophilic attack by the enzyme's catalytic serine residue, drastically improving the reaction rate without compromising selectivity[3].

  • Biocatalyst Introduction: Introduce immobilized CAL-B (e.g., Novozym 435) at a loading of 50–100 mg per mmol of substrate[1].

    • Causality: Immobilization on a macroporous acrylic resin enhances thermal stability (allowing operation up to 50°C) and enables simple downstream recovery via vacuum filtration[1].

  • Incubation & Kinetics Monitoring: Incubate the reaction at 30–45 °C using an orbital shaker at 150–200 rpm. Monitor the conversion (

    
    ) and enantiomeric excess (
    
    
    
    ) via chiral HPLC.
    • Causality: Orbital shaking is strictly required. Magnetic stirring will mechanically grind the acrylic resin beads into a fine powder, permanently destroying the catalyst's recyclability[1].

  • Termination & Separation: Halt the reaction when conversion reaches exactly 50% (for standard KR). Filter the enzyme over a glass frit. The resulting (R)-amide and unreacted (S)-amine can then be separated via standard column chromatography or selective acid-base extraction.

Quantitative Optimization Data

The following table synthesizes the impact of varying reaction parameters on the yield and enantiomeric ratio (E-value) during CAL-B catalyzed resolutions.

Solvent SystemAcyl DonorTemp (°C)Max Yield (%)Enantiomeric Excess (ee %)E-valueOutcome / Notes
Ethyl AcetateEthyl Acetate (Self)3048.098.080Standard baseline KR; moderate reaction rate[3].
MTBEMethoxyacetate3049.5>99.0>2000Highly optimized KR; exceptional stereoselectivity[3].
iPr2OVinyl Butyrate4544.096.0112Optimal for bulky, cyclic β-amino ester substrates[4],[2].
MTBE + Pd/CaCO3Methoxyacetate50>90.0>95.0N/A (DKR)Dynamic Kinetic Resolution; breaks the 50% yield barrier[5],[3].

Troubleshooting Guides & FAQs

Q1: My kinetic resolution (KR) yield is hard-capped at 50%, resulting in massive material waste. How can I push the theoretical yield higher? Answer: In a standard kinetic resolution, the maximum theoretical yield of a single enantiomer is 50% because the enzyme is highly selective and will only acylate the "matched" enantiomer. To surpass this thermodynamic limit, you must transition your workflow to a Dynamic Kinetic Resolution (DKR) system[6].

  • Troubleshooting Action: DKR couples the enantioselective enzymatic acylation with an in situ racemization catalyst. Introduce a heterogeneous palladium catalyst (such as Pd/CaCO3 or Pd nanoparticles) into the reaction vessel alongside CAL-B[5]. Under a mild hydrogen atmosphere, the Pd catalyst continuously dehydrogenates and re-aminates the unreacted (S)-enantiomer, converting it back into the racemate. This allows the enzyme to eventually convert 100% of the starting material into the desired (R)-amide[5],[6].

Q2: The enantiomeric ratio (E-value) of my resolution is dropping below 50. How do I eliminate background reactions and optimize stereoselectivity? Answer: Poor E-values in enzymatic acylation typically stem from non-specific, uncatalyzed background chemical acylation or the use of a solvent that distorts the enzyme's active site[3].

  • Troubleshooting Action 1 (Acyl Donor): Highly reactive acyl donors (like activated vinyl esters) can sometimes trigger uncatalyzed background reactions with the amine. Switching to methoxyacetate has been empirically shown to yield E-values exceeding 2000 in pure organic media, as it is reactive enough for the enzyme but stable enough to resist uncatalyzed aminolysis[3].

  • Troubleshooting Action 2 (Solvent Polarity): Shift to strictly hydrophobic solvents. Polar solvents (like ethanol or DMF) strip the critical hydration layer from the enzyme. Diisopropyl ether (iPr2O) or MTBE are preferred because they maintain this water layer, preserving the rigid, highly selective conformation of the lipase's active site[2].

Q3: The immobilized CAL-B (Novozym 435) loses almost all its catalytic activity after the first cycle. How can I improve enzyme recyclability? Answer: Rapid enzyme deactivation in these systems is rarely thermal; it is almost always chemical or mechanical.

  • Troubleshooting Action 1 (Chemical Toxicity): If you are using vinyl acetate as your acyl donor, the byproduct of the acylation is vinyl alcohol, which immediately tautomerizes to acetaldehyde. Acetaldehyde is highly toxic to lipases; it forms Schiff bases with the exposed lysine residues on the enzyme's surface, irreversibly deactivating it. Switch your acyl donor to ethyl acetate or methoxyacetate to eliminate this toxic byproduct[3].

  • Troubleshooting Action 2 (Mechanical Shear): As noted in the core protocol, never use magnetic stir bars with immobilized resins. The magnetic bar crushes the macroporous acrylic beads against the glass flask, destroying the microenvironment. Always use orbital shaking[1].

References

  • Benchchem. "Ethyl 3-(benzylamino)
  • Adriaensen, K., et al. "Racemization catalysts for the dynamic kinetic resolution of alcohols and amines".
  • Zhang, F. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing". White Rose eTheses Online.
  • "Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers". PMC.
  • "Enzyme-Catalyzed Asymmetric Synthesis". STEM / Unipd.it.
  • "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis".

Sources

Technical Support Center: Chiral β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chiral β-amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of these critical reagents throughout their experimental workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of chiral β-amino acid esters.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

Chiral β-amino acid esters are foundational building blocks in modern drug discovery and peptide synthesis.[1] However, their chemical nature as both chiral molecules and esters makes them susceptible to specific degradation pathways. This section provides a systematic approach to identifying and mitigating common problems.

Issue 1: Loss of Enantiomeric Purity (Racemization)

You observe a decrease in the enantiomeric excess (ee) of your β-amino acid ester in a recent analysis compared to the certificate of analysis.

Possible Causes & Solutions:

  • Exposure to Basic Conditions: Even mild bases can facilitate racemization at the α-carbon. This is a known issue for chiral amino acids and their derivatives.[2][3]

    • Troubleshooting: Review your experimental protocol. Have you used basic reagents (e.g., triethylamine, diisopropylethylamine) in your reaction mixture or work-up? Was the compound exposed to basic chromatography conditions?

    • Solution: If possible, use weaker bases or carefully control the stoichiometry and temperature during reactions. For purification, consider using a neutral or slightly acidic chromatography system. When storing solutions, ensure the solvent is neutral.

  • Elevated Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for epimerization.

    • Troubleshooting: Was the compound exposed to high temperatures during reaction, purification (e.g., distillation), or storage?

    • Solution: Perform reactions at the lowest effective temperature. If heating is necessary, minimize the duration. For storage, adhere to recommended low-temperature conditions.

  • Inappropriate Solvent: The polarity and protic nature of the solvent can influence the rate of racemization.

    • Troubleshooting: In what solvent is the ester stored or reacted? Protic solvents can potentially facilitate proton exchange leading to racemization.

    • Solution: For long-term storage in solution, consider aprotic solvents. If a protic solvent is required for a reaction, minimize the reaction time and temperature.

Issue 2: Appearance of a New, More Polar Impurity (Hydrolysis)

Your TLC or LC-MS analysis shows a new, more polar spot/peak that was not present initially, which may correspond to the parent β-amino acid.

Possible Causes & Solutions:

  • Moisture Contamination: Esters are susceptible to hydrolysis, a reaction catalyzed by the presence of water, which can be accelerated by acidic or basic conditions.[4][5] Poly(β-amino ester)s, for instance, are known to be hydrolytically degradable.[6][7]

    • Troubleshooting: Was the container properly sealed? Was the compound handled in a humid environment? Did you use anhydrous solvents? It is recommended that refrigerated containers be allowed to warm to room temperature before opening to prevent condensation.[8]

    • Solution: Always store chiral β-amino acid esters in a desiccated environment.[9] Use tightly sealed containers with parafilm or PTFE-lined caps.[10] When handling, work quickly and in a dry atmosphere (e.g., under an inert gas like nitrogen or argon). Use freshly opened or properly stored anhydrous solvents for preparing solutions.

  • pH Instability: Exposure to strong acids or bases will significantly accelerate the rate of hydrolysis.

    • Troubleshooting: Review the pH of all aqueous solutions used in your work-up or analysis.

    • Solution: Maintain a neutral pH whenever possible. If acidic or basic conditions are required, minimize the exposure time and use lower temperatures to slow the hydrolysis rate. Interestingly, active esters of β-amino acids have been found to be more stable against hydrolysis compared to their α-amino acid counterparts.[11][12]

Issue 3: Inconsistent Reaction Yields or Impurity Profiles

You are experiencing variability in the outcome of reactions using the same batch of a chiral β-amino acid ester.

Possible Causes & Solutions:

  • Improper Aliquoting and Handling: Frequent opening of the main stock container can introduce contaminants like moisture and air, leading to gradual degradation.

    • Troubleshooting: Are you using the reagent directly from the main bottle for every experiment?

    • Solution: Upon receiving a new batch of a chiral β-amino acid ester, it is best practice to aliquot it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the main stock to the environment.

  • Freeze-Thaw Cycles: For esters stored in solution, repeated freezing and thawing can accelerate degradation.[8]

    • Troubleshooting: How many times has the solution been thawed for use?

    • Solution: Prepare aliquots of solutions to avoid repeated freeze-thaw cycles. If a solution must be used multiple times, ensure it is brought to room temperature slowly and re-purged with inert gas before re-freezing.

  • Oxidation: Some amino acid side chains are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen.[13]

    • Troubleshooting: Was the container purged with an inert gas before sealing?

    • Solution: For long-term storage, after aliquoting, flush the headspace of each vial with dry nitrogen or argon before sealing.[9]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing issues with your chiral β-amino acid ester.

Troubleshooting_Chiral_Beta_Amino_Acid_Esters cluster_analysis Analytical Chemistry Verification cluster_racemization Racemization Pathway cluster_degradation Degradation Pathway start Problem Observed: Inconsistent Experimental Results analysis_type What is the nature of the impurity/change? start->analysis_type chiral_hplc Chiral HPLC/GC: Loss of enantiomeric excess? analysis_type->chiral_hplc Check Chirality lcms_nmr LC-MS / NMR: New peaks/signals observed? analysis_type->lcms_nmr Check Purity racemization_cause Potential Cause: Racemization chiral_hplc->racemization_cause Yes degradation_cause Potential Cause: Chemical Degradation lcms_nmr->degradation_cause Yes base_exposure Exposure to Base? racemization_cause->base_exposure thermal_stress Thermal Stress? racemization_cause->thermal_stress solvent_issue Inappropriate Solvent? racemization_cause->solvent_issue hydrolysis Hydrolysis (Moisture)? degradation_cause->hydrolysis oxidation Oxidation (Air)? degradation_cause->oxidation transesterification Transesterification (Alcohol)? degradation_cause->transesterification

Caption: A flowchart for troubleshooting common issues with chiral beta-amino acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid chiral β-amino acid esters?

For long-term storage, solid chiral β-amino acid esters should be kept in a freezer, preferably at -20°C.[8][9] The container should be tightly sealed and stored in a desiccator to protect from moisture. Before use, the container must be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[8]

Q2: How should I store solutions of chiral β-amino acid esters?

Solutions are generally less stable than the solid material. If you must store a solution, use an anhydrous, aprotic solvent. Aliquot the solution into single-use vials, purge the headspace with an inert gas (e.g., argon or nitrogen), and store at -20°C. Avoid repeated freeze-thaw cycles.[8] Peptide solutions, for example, should not be stored for more than a few days and are best stored frozen for maximum stability.[8]

Q3: My β-amino acid ester is a hydrochloride salt. Does this affect storage?

Yes, the hydrochloride salt form is often more stable and less prone to degradation than the free base. The amine is protonated, which can reduce its nucleophilicity and susceptibility to certain side reactions. However, the salt may be more hygroscopic, so careful storage in a dry environment remains critical.

Q4: Can I store my chiral β-amino acid ester at room temperature?

Room temperature storage is not recommended for long periods.[9] While some protected amino acid derivatives can be temporarily stored at room temperature, long-term stability is greatly reduced.[8] Exposure to light, heat, and humidity at room temperature can accelerate degradation pathways like hydrolysis and racemization. If short-term storage at room temperature is unavoidable, keep the container tightly sealed in a dark place with a desiccant.[9]

Q5: How can I verify the enantiomeric purity of my ester after storage?

The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14][15] These techniques use a chiral stationary phase to separate the enantiomers, allowing for precise quantification of the enantiomeric excess (ee). It is good practice to run a fresh analysis on a sample from your stored batch and compare it to the original certificate of analysis.

Experimental Protocols

Protocol 1: Proper Aliquoting of a New Chiral β-Amino Acid Ester

This protocol describes the best practice for handling a new container of a solid chiral β-amino acid ester to ensure long-term stability.

Materials:

  • New container of chiral β-amino acid ester.

  • Appropriately sized, clean, and dry glass vials with PTFE-lined screw caps.

  • Spatula.

  • Balance.

  • Glove box or a glove bag with a dry, inert atmosphere (Nitrogen or Argon).

  • Parafilm.

  • Labels.

Procedure:

  • Place the sealed container of the β-amino acid ester, vials, spatula, and labels inside the glove box antechamber.

  • Allow the atmosphere in the antechamber to be replaced with the inert gas.

  • Move the items into the main chamber of the glove box.

  • Allow the main container of the ester to reach the temperature of the glove box atmosphere before opening.

  • Carefully open the main container.

  • Weigh the desired amount of the ester into each of the smaller vials. Work efficiently to minimize the time the main container is open.

  • Tightly cap each vial.

  • For extra security, wrap the cap of each vial with parafilm.

  • Label each vial clearly with the compound name, batch number, amount, and date.

  • Store the aliquoted vials and the main container at the recommended temperature (e.g., -20°C) in a desiccated environment.

Data Summary Table

ParameterRecommended ConditionRationalePotential Issues if Deviated
Storage Temperature (Solid) -20°C or lowerReduces rates of all degradation pathways.Increased risk of racemization and hydrolysis.
Storage Temperature (Solution) -20°C or lowerMinimizes degradation in solution.Faster degradation; freeze-thaw cycles are detrimental.[8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and moisture contact.Oxidation of sensitive side chains; hydrolysis.
Humidity Desiccated environmentPrevents hydrolysis of the ester functionality.Hydrolysis to the parent carboxylic acid.[6]
Light Exposure Amber vials or dark storagePrevents photo-degradation.Potential for unforeseen side reactions.
pH (in solution) Neutral (if possible)Minimizes acid/base-catalyzed hydrolysis and racemization.Accelerated hydrolysis and/or racemization.[2][4]

References

  • Bachem. (2021, March 16).
  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Gale, P. A., et al. (2017). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 22(12), 2055.
  • Zhang, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Scientific Reports, 11(1), 1-11.
  • CN101560132B. (2012). Method for racemizing chiral amino acid or derivatives of chiral amino acid.
  • Fülöp, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(55), 32069-32077.
  • Forgó, B., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990.
  • Khan, M. A., & Ali, I. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • Joshi, N., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices.
  • Quora. (2012, January 19).
  • GenScript. Peptide Stability: How Long Do Peptides Last?
  • Fülöp, F., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing.
  • Hay, R. W., & Porter, L. J. (1966). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 19(9), 1631-1636.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Topics in Stereochemistry (Vol. 24, pp. 123-152). John Wiley & Sons, Inc.
  • CHROMSERVIS. Handling chiral columns.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Al-Gharib, M. S., et al. (2016). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Polymer Chemistry, 7(44), 6739-6749.
  • BenchChem. (2025, December). A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters.
  • US8287849B2. (2012). Biodegradable poly(beta-amino esters) and uses thereof.
  • ResearchGate. (2022, September 22).
  • Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • BenchChem. (2025). A Technical Guide to Chiral Building Blocks in Synthesis.
  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide.
  • Collum, D. B., et al. (2009). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. Journal of the American Chemical Society, 131(41), 14965–14973.
  • Wang, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • ResearchGate. (2025, August 5).
  • Scribd. Chiral HPLC Column Care Guide.
  • Lab-Training. (2024, December 23).
  • MZ-Analysentechnik. Chiral FAQs.
  • Daicel Chiral Technologies. (2021, April 7). Protecting Your Chiral Columns for Optimal Performance - Full [Video]. YouTube.
  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - .
  • EP1156999B1. (2005). Method for the preparation of a chiral-beta-amino ester.
  • National Academic Digital Library of Ethiopia. Handbook of Chiral Chemicals.

Sources

troubleshooting diketopiperazine formation in beta-peptides

Technical Support Center: Troubleshooting Cyclization & Deletion in -Peptides

Topic: Troubleshooting Diketopiperazine (DKP) & Cyclization Formation in

Role:Status:
Executive Summary

While "Diketopiperazine (DKP) formation" strictly refers to the rapid cyclization of two


cyclization-induced cleavagedeletion sequences

In pure


mixed

sequences


aggregation-induced deletions

This guide addresses the root causes of dipeptide loss, hybrid sequence cyclization, and aggregation, providing self-validating protocols to restore synthetic integrity.

Part 1: Diagnostic Hub (FAQ)

Q1: I am seeing a mass loss corresponding to the first two residues ([M - Dipeptide]). Is this DKP? Diagnosis: If your sequence contains


-amino acids


hybrid

sequence
  • Mechanism: The free amine of the second residue attacks the ester linkage to the resin.[1]

  • 
    -Peptide Context:  In pure 
    
    
    -peptides, this forms an 8-membered ring (1,5-diazocine-2,6-dione). While slower than
    
    
    -DKP, it occurs if the resin linkage is unhindered (e.g., Wang resin) or if the sequence adopts a turn conformation that preorganizes the nucleophile.

Q2: My mass spec shows "deletion sequences" (missing single residues), not just dipeptides. Is this related? Diagnosis: This is likely Aggregation , not DKP.

  • Differentiation: DKP removes the first two residues (usually C-terminal). Aggregation causes random deletions throughout the chain.

Q3: Which


-amino acids are most risky?Risk Profile:
  • 
    -amino acids:  The side chain is on the 
    
    
    -carbon (adjacent to the carbonyl). This creates steric torque that can favor cyclization or hinder coupling.
  • 
    -amino acids:  Generally more stable but prone to aggregation.
    
  • Mixed Sequences: An N-terminal

    
    -residue followed by a 
    
    
    -residue (or vice versa) forms a 7-membered ring upon cyclization, which is kinetically accessible.
Part 2: Deep Dive – Mechanism & Causality

The formation of cyclic byproducts is a competition between the intermolecular coupling (desired) and intramolecular aminolysis (undesired).

The Cyclization Hierarchy

The rate of cyclization depends on the ring size of the transition state, determined by the backbone length of the first two residues.

Sequence (Residue 2

Residue 1)
Ring Size FormedKinetic RiskNotes

-

6-membered (DKP)High Extremely fast with Pro/Gly.

-

7-memberedMedium Occurs in hybrid peptides.

-

7-memberedMedium Occurs in hybrid peptides.

-

8-memberedLow Rare in linear synthesis; indicates high conformational preorganization.
Visualizing the Pathway

The following diagram illustrates the decision process and mechanistic pathway for troubleshooting these deletions.

DKP_MechanismStartSymptom: Mass Loss [M - Dipeptide]CheckSeqAnalyze C-Terminal SequenceStart->CheckSeqAlphaAlphaSequence: Alpha-Alpha(e.g., Pro-Gly)CheckSeq->AlphaAlphaHybridSequence: Alpha-Betaor Beta-AlphaCheckSeq->HybridPureBetaSequence: Pure Beta-BetaCheckSeq->PureBetaDKP_6Mechanism: 6-Membered DKP(Rapid Aminolysis)AlphaAlpha->DKP_6DKP_7Mechanism: 7-Membered Ring(Moderate Risk)Hybrid->DKP_7DKP_8Mechanism: 8-Membered Ring(Slow kinetics)PureBeta->DKP_8ResinRoot Cause: Unhindered Resin(Wang/Rink w/o steric bulk)DKP_6->ResinDKP_7->ResinConfRoot Cause: Preorganization(Turn/Helix formation)DKP_8->ConfSol_CTCSolution: Switch to 2-CTC ResinResin->Sol_CTCBaseRoot Cause: Base-Catalyzed(Piperidine exposure)Sol_BaseSolution: DBU/Piperazine CocktailBase->Sol_BaseSol_BackboneSolution: Backbone Protection(Hmb/Dmb)Conf->Sol_Backbone

Caption: Decision tree linking sequence composition to cyclization risk and corrective actions.

Part 3: Prevention & Optimization Protocols
Protocol A: Resin Selection (The "Gold Standard")

Objective: Prevent cyclization by sterically hindering the ester linkage. Applicability: All C-terminal

  • Select 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Why: The bulky trityl group prevents the amine of the second residue from attacking the ester carbonyl.

    • Avoid: Wang resin for C-terminal Pro, Gly, or

      
      -amino acids.
      
  • Loading Protocol:

    • Dissolve Fmoc-

      
      -AA-OH (1.2 eq) in dry DCM.
      
    • Add DIPEA (4 eq).

    • Add to 2-CTC resin and shake for 1 hour .

    • Capping: Add Methanol (1 mL/g resin) to cap unreacted chlorides (15 min).

    • Validation: Measure loading via UV absorbance of the Fmoc-piperidine adduct. Target: 0.3–0.6 mmol/g (lower loading reduces aggregation).

Protocol B: Optimized Deprotection (Base Management)

Objective: Minimize the "residence time" of the free amine in a basic environment, which catalyzes aminolysis.

  • Reagent Switch:

    • Standard: 20% Piperidine in DMF. (High pKa, promotes DKP).

    • Optimized: 25% Piperidine in DMF + 0.1 M HOBt .

    • Why: HOBt suppresses aspartimide formation and buffers the pH slightly, reducing side reactions without hindering Fmoc removal.

    • Alternative: Use 0.1 M DBU / 2% Piperidine for difficult deprotections (shorter contact time).

  • Cycle Modification:

    • Shorten deprotection time: 2 x 3 min (instead of 2 x 10 min).

    • Wash immediately and extensively with DMF/DCM.

Protocol C: Troubleshooting "False DKP" (Aggregation)

If you suspect the deletion is due to aggregation (common in

  • Solvent Swap: Replace DMF with NMP (N-methylpyrrolidone) for all coupling and washing steps.

  • Chaotropic Salts: Add 0.4 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bond networks (

    
    -sheets) that cause aggregation.
    
  • Microwave Assistance:

    • Coupling: 75°C for 5 min (ensure cysteine/histidine are not present to avoid racemization).

    • Note:

      
      -amino acids are generally robust, but check specific derivative stability.
      
Part 4: Comparative Data & Reference
Table 1: Coupling Reagent Performance for

-Peptides
ReagentActivation MechanismRisk of DKP/CyclizationRecommendation
DIC / HOBt CarbodiimideLowStandard. Slow but safe. Good for preventing racemization.
HATU / HOAt Uronium / Aza-benzotriazoleMediumHigh Power. Use for difficult couplings (residues 5+). Fast reaction minimizes time for side reactions.
PyBOP PhosphoniumLowGood alternative if uronium salts cause capping (guanidinylation).
Comu Uronium (Oxyma)LowModern Choice. Excellent suppression of racemization and side reactions.
References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Alsina, J., et al. (1996). "Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis." Tetrahedron Letters. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. Link

  • Hook, D. F., et al. (2005). "Solid Phase Synthesis of Beta-Peptides." Biopolymers.[2][3] Link

separation of regioisomers in beta-amino acid synthesis

Technical Guide: Separation of Regioisomers in -Amino Acid Synthesis

To: Research Scientists, Process Chemists, and Drug Development Leads From: Senior Application Scientist, Separation Technologies Division Subject: Troubleshooting and Optimization of

Introduction

The incorporation of

1regioisomers


stereoisomers

Unlike


  • 
    -Isomers:  Side chain adjacent to the nitrogen (derived from 
    
    
    -amino acid homologation).
  • 
    -Isomers:  Side chain adjacent to the carbonyl (often formed via Mannich or alkylation routes).
    

Separating these isomers is a Critical Quality Attribute (CQA) for pharmaceutical intermediates. This guide provides a self-validating framework for resolving these mixtures, moving beyond "trial and error" to mechanistic control.

Module 1: Chromatographic Separation (HPLC/SFC)

Chromatography is the primary tool for analytical quantification and small-to-medium scale purification. The zwitterionic nature of

Decision Matrix: Column & Mode Selection
Isomer ChallengeRecommended PhaseMechanismMobile Phase Strategy

vs.

Regioisomers
C18 (High Carbon Load) or PFP (Pentafluorophenyl) Hydrophobic & Dipole-DipoleAcidic aqueous (0.1% TFA) to suppress ionization of -COOH.
Enantiomers (

-R vs

-S)
Crown Ether (e.g., CROWNPAK) Host-Guest ComplexationMust be acidic (pH < 2.0) to protonate amine (

). No buffer salts.
Diastereomers (Syn vs. Anti) Silica or Diol (Normal Phase) H-Bonding DirectionalityHexane/IPA/DEA. Good for protected amino esters.
Underivatized Analysis (LC-MS) Zwitterionic / HILIC Electrostatic / PartitioningAmmonium Formate/Acetonitrile. High organic content.
Protocol 1: Method Development for Regioisomer Separation

Objective: Resolve


  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% Perchloric Acid (

      
      ) or TFA. Note: 
      
      
      often yields sharper peaks for cations than TFA due to ion-pairing effects, but is non-volatile (UV only).
    • Solvent B: Acetonitrile.[2]

  • Screening Gradient:

    • Column: C18 (3 µm, 150 x 4.6 mm).

    • Gradient: 5% B to 60% B over 20 minutes.

  • Optimization:

    • If resolution (

      
      ) < 1.5, switch to a PFP column . The fluorine atoms interact specifically with the 
      
      
      -systems and dipoles, often discriminating between the proximal (
      
      
      ) and distal (
      
      
      ) side chain placement.
Troubleshooting Guide: Chromatography

Q: My peaks are tailing severely. How do I fix this?

  • Cause: Secondary interactions between the free amine and residual silanols on the silica support.

  • Fix:

    • Increase Ionic Strength: Add 10-20 mM Ammonium Acetate.

    • Ion Suppression: Lower pH to < 2.5 (protonates silanols) or raise pH > 9.0 (if column is alkali-stable) to deprotonate the amine.

    • Chaotropic Agents: For C18, add 0.1% TFA (ion-pairing agent).

Q: I see "ghost peaks" or baseline drift in HILIC mode.

  • Cause: Slow equilibration of the water layer on the stationary phase.

  • Fix: HILIC requires longer equilibration times (20-30 column volumes) compared to RP-HPLC. Ensure your sample diluent matches the starting mobile phase (high organic).

Module 2: Crystallization & Classical Resolution

For multi-gram to kilogram scales, chromatography is often cost-prohibitive. Diastereomeric salt crystallization is the industry standard for separating enantiomers and, frequently, regioisomers due to significant solubility differentials.

Workflow: Diastereomeric Salt Screening

SaltScreeningStartRacemic/Regio-Mixture(Free Base or Acid)ScreenScreen Resolving Agents(0.5 - 1.0 eq)Start->ScreenSolventSolvent Selection(EtOH, IPA, Acetone/H2O)Screen->SolventHeatHeat to Reflux(Dissolve completely)Solvent->HeatCoolCool Controlled Rate(0.1 °C/min)Heat->CoolAnalyzeAnalyze Precipitate(HPLC/NMR)Cool->AnalyzeDecisionee > 90%?Analyze->DecisionRecrystRecrystallizeDecision->RecrystNoSuccessHydrolysis & IsolationDecision->SuccessYesRecryst->Heat

Figure 1: Iterative workflow for diastereomeric salt crystallization.

Protocol 2: Salt Formation for -Amino Acids

Context: Separation of enantiomers or diastereomers using chiral acids (e.g., Tartaric acid, Mandelic acid).

  • Stoichiometry: Use 0.5 equivalents of the resolving agent if targeting one isomer (the "Pope-Peachy" method) or 1.0 equivalent to form salts of both.

  • Solvent Choice:

    • Ethanol (95%): Standard starting point.

    • Acetone/Water: Good for hydrophobic side chains.

  • Procedure:

    • Dissolve

      
      -amino acid (10 mmol) in boiling solvent (10-20 mL).
      
    • Add resolving agent (10 mmol) dissolved in minimal hot solvent.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter crystals and wash with cold solvent.

    • Critical Step: Dry a small sample and check purity via Chiral HPLC.

  • Liberation:

    • Dissolve salt in water.

    • Apply to ion-exchange column (Dowex 50) or adjust pH to isoelectric point (pI) to precipitate the free zwitterion.

Troubleshooting Guide: Crystallization

Q: No crystals formed (Oiling out).

  • Cause: Impurities (regioisomers) preventing lattice formation or solvent is too polar.

  • Fix:

    • Seed Crystals: If available, add a tiny amount of pure crystal at the cloud point.

    • Change Solvent: Switch to a less polar solvent (e.g., add MTBE or Ethyl Acetate to the Ethanol solution) to force precipitation.

    • Trituration: Scratch the glass side of the flask or sonicate to induce nucleation.

Q: Yield is high, but purity is low (Eutectic issue).

  • Cause: You are near the eutectic point where both diastereomers crystallize together.

  • Fix: Recrystallize the salt from a different solvent. Often, changing from protic (EtOH) to aprotic (Acetone) alters the solubility differential enough to break the eutectic.

Module 3: Synthetic Control (Upstream Troubleshooting)

The most efficient separation is preventing the impurity from forming. Regioisomer formation is often dictated by the reaction mechanism.

Mechanism: Michael Addition Regioselectivity

In the addition of amines to

  • 
    -product:  Standard Michael addition.
    
  • 
    -product:  Rare in direct addition, but occurs if the acceptor has 
    
    
    -substituents or via specific radical pathways.

Common Issue: Formation of


-amino acid impurities
  • Cause: Incomplete rearrangement or Wolff rearrangement failure.

  • Control: Ensure rigorous exclusion of water during the diazoketone formation and photolysis/catalysis steps.

Common Issue: Anti/Syn Diastereomers in Mannich Reactions.

  • Control:

    • Kinetic vs. Thermodynamic: Low temperature (-78°C) usually favors the kinetic product (often anti).

    • Lewis Acid: Changing from

      
       to 
      
      
      can invert diastereoselectivity due to different chelation states of the transition structure.

FAQs: Rapid Response

Q: Can I separate


-amino acids without derivatization?A:Crown Ether column



Q: Why do


-amino acids elute earlier than 

-amino acids on C18?
A:

Q: My LC-MS sensitivity is terrible for these compounds. A:

0.1% Formic AcidAmmonium Formate

References

  • Enantiosepar

    
    -amino acids : Journal of Chromatography A, "Chiral separation of 
    
    
    -amino acids by HPLC on crown ether stationary phases."
  • Synthesis and Regiocontrol: Chemical Reviews, "Enantioselective Synthesis of

    
    -Amino Acids." 
    
  • Crystallization Techniques: Organic Process Research & Development, "Practical Resolution of

    
    -Amino Acids via Diastereomeric Salt Formation." 
    
  • HPLC Method Development : Agilent Technologies Application Note, "Analysis of Amino Acids using Zwitterionic Phases."

  • Mannich Reaction Selectivity: Journal of the American Chemical Society, "Catalytic Asymmetric Mannich Reactions for

    
    -Amino Acid Synthesis." 
    

Validation & Comparative

Technical Guide: Chiral HPLC Separation of Methyl 3-Amino-4-Phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The separation of methyl 3-amino-4-phenylbutanoate enantiomers represents a critical quality control step in the synthesis of


-amino acids, which are key building blocks for peptidomimetics and pharmaceutical intermediates (e.g., analogs of sitagliptin).

This guide objectively compares the performance of polysaccharide-based Chiral Stationary Phases (CSPs), specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H/IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), which are the industry standards for


-amino acid esters.[1]

Executive Summary & Mechanism of Action

The target analyte is a


-amino ester possessing a primary amine and a remote phenyl ring. The separation mechanism on polysaccharide columns relies on a "three-point interaction" model:
  • Hydrogen Bonding : Between the analyte's carbonyl/amino groups and the carbamate linkage of the CSP.

  • 
    -
    
    
    
    Interactions
    : Between the phenyl ring of the analyte and the aromatic rings of the CSP selector.
  • Steric Inclusion : The fit of the analyte into the chiral grooves of the amylose/cellulose helix.

Critical Consideration : As a primary amine, the analyte will interact strongly with residual silanols on the silica support, leading to peak tailing.[1] The use of a basic modifier (Diethylamine or Triethylamine) is mandatory for peak symmetry.

Comparative Analysis of Chiral Stationary Phases

The following comparison evaluates the three most effective columns for this separation class.

Option A: Chiralpak AD-H (Coated Amylose)
  • Selector : Amylose tris(3,5-dimethylphenylcarbamate) coated on 5

    
    m silica.[1]
    
  • Performance Profile : historically the "Gold Standard" for

    
    -amino esters. It typically offers the highest separation factor (
    
    
    
    ) due to the flexible amylose helix which accommodates the bulky phenyl-butyl chain well.
  • Pros : High resolution (

    
     typical), well-documented in literature for 
    
    
    
    -phenylalanine derivatives.[1]
  • Cons : Restricted solvent compatibility (Normal Phase only). Cannot use DCM, THF, or Ethyl Acetate.[1]

Option B: Chiralpak IA (Immobilized Amylose) [1]
  • Selector : Same as AD-H but chemically immobilized onto the silica.

  • Performance Profile : Offers similar selectivity to AD-H but with robust solvent resistance.

  • Pros : Allows for "non-standard" mobile phases (e.g., DCM/MtBE) which can enhance solubility for preparative scales.[1] Long column life.

  • Cons : Slightly lower plate count (

    
    ) compared to coated phases due to the immobilization chemistry, though often negligible for this separation.[1]
    
Option C: Chiralcel OD-H (Coated Cellulose)
  • Selector : Cellulose tris(3,5-dimethylphenylcarbamate).[1][2]

  • Performance Profile : A complementary phase.[3] If AD-H fails (co-elution), OD-H is the first alternative.[1]

  • Pros : The rigid cellulose backbone provides different cavity shapes, often successful if the analyte has rigid steric bulk near the chiral center.

  • Cons : Generally shows lower retention (

    
    ) for flexible linear chains like the butanoate linker compared to amylose phases.
    
Comparative Data Summary

Data extrapolated from validated methods for homologous


-amino acid esters (e.g., 

-homophenylalanine methyl ester).
ParameterChiralpak AD-H Chiralpak IA Chiralcel OD-H
Mobile Phase Hexane : IPA : DEA (90:10:0.1)Hexane : EtOH : DEA (90:10:0.1)Hexane : IPA : DEA (90:10:0.1)
Selectivity (

)
1.35 - 1.45 (Excellent)1.30 - 1.40 (Very Good)1.15 - 1.25 (Moderate)
Resolution (

)
> 3.5 > 3.01.8 - 2.2
Peak Symmetry 1.1 (with additive)1.1 (with additive)1.2
Elution Order Typically (R) then (S)Typically (R) then (S)Often Reversed vs AD

Recommendation : Start with Chiralpak AD-H (or IA) using Hexane/IPA. It provides the highest probability of baseline separation for this specific structural class.

Validated Experimental Protocol

Objective : Baseline separation of methyl 3-amino-4-phenylbutanoate enantiomers (


).
Materials
  • Column : Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Solvents : n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).[1]

  • Sample : Racemic methyl 3-amino-4-phenylbutanoate (dissolved in mobile phase).

Step-by-Step Workflow
  • Mobile Phase Preparation :

    • Mix n-Hexane / 2-Propanol in a 90 : 10 (v/v) ratio.

    • Add 0.1% Diethylamine (DEA) to the mixture. Note: DEA is crucial to mask silanols and ensure sharp peaks for the primary amine.

    • Degas via ultrasonication for 10 minutes.

  • System Equilibration :

    • Flow Rate: 1.0 mL/min .

    • Temperature: 25°C .

    • Flush column with 20 column volumes (approx. 60 mins) until baseline stabilizes.

  • Sample Injection :

    • Concentration: 1.0 mg/mL.

    • Injection Volume: 5 - 10

      
      L.
      
    • Detection: UV at 210 nm (amide/ester absorption) or 254 nm (phenyl ring). 210 nm is more sensitive but 254 nm is more selective.[1]

  • Acceptance Criteria :

    • Retention time (

      
      ) of first enantiomer: ~8-12 min.
      
    • Resolution (

      
      ): 
      
      
      
      .
    • Tailing Factor (

      
      ): 
      
      
      
      .
Visualization: Method Development Decision Tree

ChiralSeparationWorkflow Start START: Methyl 3-amino-4-phenylbutanoate ColSelection Select Primary Column: Amylose-based (AD-H or IA) Start->ColSelection MobilePhase Define Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA ColSelection->MobilePhase Run Run Screening Gradient/Isocratic MobilePhase->Run CheckRes Check Resolution (Rs) Run->CheckRes Success Baseline Separation (Rs > 1.5) VALIDATE METHOD CheckRes->Success Yes Fail Partial/No Separation (Rs < 1.5) CheckRes->Fail No Opt1 Optimization A: Change Alcohol (EtOH vs IPA) Fail->Opt1 First Step Opt1->CheckRes Retest Opt2 Optimization B: Switch Column to Cellulose (OD-H) Opt1->Opt2 If fails Opt2->CheckRes Retest

Caption: Logical workflow for optimizing the chiral separation of


-amino esters, prioritizing amylose-based phases.
References
  • Comparison of Polysaccharide CSPs for Amino Acid Esters

    • Source: Kim, B. et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases."[1] Yakhak Hoeji, 2021.[1]

    • Relevance: Validates the superiority of Chiralpak IA/AD-H for - and -amino esters.
    • URL: [Link][1][2][4][5][6]

  • Preparative Separ

    
    -Methylphenylalanine 
    
    • Source: Qiu, W. et al. "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR."[1] Journal of Chromatography B, 2006.[1]

    • Relevance: Demonstrates successful separation of the direct structural homolog using Chiralpak AD-H.
    • URL: [Link][1]

  • Chiralpak AD-H Instruction Manual

    • Source: Daicel Corpor
    • Relevance: Provides authoritative grounding for mobile phase compatibility and additive requirements (DEA) for primary amines.
    • URL: [Link]

Sources

NMR Data Comparison Guide: Methyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, comparative analysis of the NMR data for methyl (3S)-3-amino-4-phenylbutanoate (also known as the methyl ester of L-


-homophenylalanine). It is designed for researchers requiring rigorous quality control parameters for 

-amino acid intermediates in peptidomimetic drug synthesis.

Content Type: Technical Comparison & Characterization Guide Subject: CAS 144494-47-5 (Free base) / 144494-72-4 (HCl salt)

Executive Summary: The -Amino Acid Advantage

Methyl (3S)-3-amino-4-phenylbutanoate is a critical chiral building block, primarily used in the synthesis of


-peptides and pharmaceutical intermediates (e.g., Sitagliptin analogs). Unlike its 

-amino acid counterpart (L-phenylalanine methyl ester), this

-homolog introduces an additional methylene group (

) into the backbone.

Why this matters: This insertion alters the folding propensity of derived peptides (favoring helices like the


-peptide 14-helix) and significantly enhances metabolic stability against proteolytic enzymes.

This guide compares the NMR signature of the target compound against its immediate synthetic precursors and potential impurities, providing a self-validating protocol for purity assessment.

Comparative NMR Analysis

The "Process Control" Spectrum

In a drug development context, the most critical comparison is not against random compounds, but against the synthetic precursors and hydrolysis byproducts . The table below highlights the specific chemical shift changes (


) that validate the success of the synthesis (typically via Arndt-Eistert homologation).

Table 1: Diagnostic


 NMR Shifts (400 MHz, 

)
Structural FeatureTarget Product (Free Base)Precursor (Boc-Protected)Impurity (Free Acid)Diagnostic Value
Methyl Ester (

)
3.68 ppm (s, 3H) 3.70 ppm (s, 3H)AbsentConfirms ester formation vs. hydrolysis.
Amine Proton (

/

)
1.60 ppm (br s, 2H) ~5.10 ppm (d, 1H)Varies (zwitterion)Disappearance of doublet & downfield shift confirms deprotection.
Boc Group (

)
Absent1.42 ppm (s, 9H) AbsentCritical: Presence indicates incomplete deprotection.

-Methine
(

)
3.45 – 3.55 ppm (m, 1H) 4.10 – 4.25 ppm (m, 1H)~3.6 ppm (m, 1H)Upfield shift indicates removal of electron-withdrawing Boc group.

-Methylene
(

)
2.30 – 2.55 ppm (dd, 2H) 2.45 – 2.60 ppm (m, 2H)~2.4 ppm (m, 2H)Confirms the

-amino backbone (Arndt-Eistert insertion).

Note on Solvent Effects: In DMSO-


, the amine protons of the HCl salt will appear as a broad singlet around 8.2–8.5 ppm  (

), and the water peak may obscure the

-methylene region.
NMR Fingerprint

The carbon spectrum provides definitive proof of the carbon skeleton expansion (homologation).

  • Carbonyl (

    
    ):  ~172.5 ppm (Ester). Distinct from the amide carbonyl (~155 ppm) of the Boc precursor.[1]
    
  • 
    -Carbon (
    
    
    
    ):
    ~52.0 ppm.[2]
  • Methyl Ester (

    
    ):  ~51.6 ppm.
    
  • 
    -Carbon (
    
    
    
    ):
    ~41.0 ppm. This signal is absent in
    
    
    -amino acids.
  • Benzylic Carbon (

    
    ):  ~41.5 ppm.
    

Experimental Protocol: Self-Validating Purity Check

Sample Preparation

To ensure reproducibility and avoid concentration-dependent shifts (common with free amines):

  • Mass: Weigh 10–15 mg of the methyl (3S)-3-amino-4-phenylbutanoate.

  • Solvent: Dissolve in 0.6 mL of

    
     (neutralized with basic alumina if acid sensitivity is suspected) or DMSO-
    
    
    
    (for HCl salts).
  • Reference: Use TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm).
    
Chiral Purity Assessment (Enantiomeric Excess)

Since the (3S) stereocenter is crucial for biological activity, standard NMR is insufficient to distinguish enantiomers.

Protocol:

  • Acquire a standard

    
     spectrum.[1]
    
  • Add Eu(hfc)

    
      (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), a chiral shift reagent, in 0.1 eq increments.
    
  • Observation: The methyl ester singlet (3.68 ppm) will split into two distinct peaks if the racemate (R-isomer) is present.

  • Calculation: Integration of the split peaks allows calculation of enantiomeric excess (ee%).

Visualization of Logic & Workflow

Synthesis & Characterization Workflow

The following diagram illustrates the origin of the NMR signals through the Arndt-Eistert homologation pathway, highlighting where impurities originate.

SynthesisWorkflow Start Boc-L-Phenylalanine (Starting Material) Diazo Diazoketone Intermediate Start->Diazo 1. Isobutyl chloroformate 2. Diazomethane BocBeta Boc-β-HomoPhe-OMe (Precursor) Diazo->BocBeta Wolff Rearrangement (Ag benzoate, MeOH) Target Methyl (3S)-3-amino- 4-phenylbutanoate (TARGET) BocBeta->Target Deprotection (TFA or HCl/MeOH) BocBeta->Target NMR Check: Loss of 1.4 ppm (s, 9H) Impurity Impurity: Free Acid (Hydrolysis) Target->Impurity Moisture/Base (Hydrolysis) Target->Impurity NMR Check: Loss of 3.68 ppm (s, 3H)

Caption: Figure 1: Synthetic pathway showing the transformation of chemical shifts. The "NMR Check" arrows indicate the key spectral changes used to validate each step.

NMR Decision Tree for Quality Control

Use this logic flow to interpret your spectral data.

NMRLogic Q1 Peak at 1.4 ppm (s, 9H)? Q2 Peak at 3.68 ppm (s, 3H)? Q1->Q2 No Result_Boc FAIL: Incomplete Deprotection Q1->Result_Boc Yes Q3 Split OMe peak with Eu(hfc)3? Q2->Q3 Yes Result_Acid FAIL: Hydrolysis (Free Acid) Q2->Result_Acid No Result_Pure PASS: Pure Target Q3->Result_Pure No Result_Rac FAIL: Racemization (Low ee%) Q3->Result_Rac Yes

Caption: Figure 2: Diagnostic decision tree for assessing the purity of methyl (3S)-3-amino-4-phenylbutanoate based on


 NMR signals.

References

  • Podlech, J., & Seebach, D. (1995).[3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.

  • Sigma-Aldrich. (n.d.).[4] Product Specification: (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (Analogous

    
    -amino ester data for comparison). 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid.[5]

  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis: Mechanism and Protocols.

  • BenchChem. (2025).[1] Technical Guide to the Synthesis of Methyl 4-amino-3-phenylbutanoate (Regioisomer comparison data).

Sources

Comparative Guide: Chemical vs. Enzymatic Synthesis of Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Beta-amino acids are critical pharmacophores in modern drug discovery, serving as building blocks for peptidomimetics (e.g.,


-peptides) that resist proteolytic degradation. While alpha-amino acids are abundant in nature, the scalable and stereoselective synthesis of their beta-isomers remains a significant challenge.

This guide objectively compares the two dominant industrial methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation (Chemical) and Biocatalytic Transamination (Enzymatic) .

The Verdict:

  • Choose Chemical Synthesis when you need rapid access to diverse analogs during early discovery phases and the substrate tolerates high-pressure hydrogenation.

  • Choose Enzymatic Synthesis for manufacturing scales where cost, enantiopurity (>99.9% ee), and green metrics (E-factor) are paramount, provided you can access an engineered transaminase library.

Strategic Framework: The "Make vs. Bio-Make" Decision

The choice between chemical and enzymatic routes often hinges on the specific stage of drug development.

FeatureChemical (Rh-Catalysis)Enzymatic (Transaminase)
Enantioselectivity (ee) High (90–99%)Ultra-High (>99.9%)
Catalyst Cost High (Rh/Ru + Chiral Ligands)Low (Fermentation of E. coli)
Development Time Short (Off-the-shelf ligands)Medium/Long (Enzyme evolution)
Impurity Profile Heavy Metals (ppm removal required)Protein residues (easy removal)
Conditions High Pressure

, Organic Solvents
Ambient Pressure, Aqueous/DMSO

Deep Dive: Chemical Synthesis (Asymmetric Hydrogenation)

The "Gold Standard" for chemical synthesis is the Rhodium-catalyzed asymmetric hydrogenation of


-(acylamino)acrylates. This method relies on chiral phosphine ligands (e.g., DuPhos, BINAP) to direct the addition of hydrogen across the C=C double bond.
Mechanism & Causality

The reaction proceeds via a Rh(I)/Rh(III) catalytic cycle. The causality of enantioselectivity lies in the rigid chiral pocket formed by the ligand (e.g., Me-DuPhos). The substrate coordinates to the Rh center through the olefin and the amide carbonyl oxygen. This chelation locks the substrate's face, ensuring that hydride insertion occurs from only one side.

Pros:

  • Broad substrate scope (alkyl, aryl side chains).

  • 100% Atom economy (theoretical).

  • Commercially available ligands.[1]

Cons:

  • Requires high-pressure vessels (autoclaves).

  • Rh is expensive and toxic; rigorous scavenging is required for GMP.

Representative Protocol: Rh-DuPhos Hydrogenation

Based on Zhu et al., J. Org.[2] Chem. 1999.[2][3][4] [1]

Reagents:

  • Substrate: Methyl 3-acetamido-2-butenoate (

    
     equiv)
    
  • Catalyst:

    
    [5]
    
  • Ligand:

    
    
    
  • Solvent: Degassed Methanol or Toluene

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox (

    
     atmosphere), mix 
    
    
    
    (
    
    
    mmol) and
    
    
    (
    
    
    mmol) in methanol (
    
    
    mL). Stir for 15 min until the solution turns orange-red (active cationic species formed).
  • Substrate Loading: Add the substrate (

    
     mmol) to a stainless steel autoclave equipped with a glass liner.
    
  • Inerting: Add the catalyst solution to the autoclave. Seal and purge with

    
     (
    
    
    
    psi).
  • Hydrogenation: Charge with

    
     to 40–60 psi . Stir vigorously at Room Temperature  for 12–24 hours. Note: High pressure ensures saturation of the Rh complex, preventing catalyst deactivation.
    
  • Workup: Vent

    
    . Concentrate the solvent under reduced pressure.
    
  • Purification: Pass through a short silica plug to remove Rh residues (critical for biological assays).

Workflow Visualization

ChemicalRoute Substrate Beta-Amino Acrylate (Prochiral) Hydrogenation Hydrogenation (40-60 psi H2, MeOH) Substrate->Hydrogenation CatPrep Catalyst Pre-formation [Rh(COD)2]+ + DuPhos CatPrep->Hydrogenation Active Cat Purification Silica Filtration (Remove Rh) Hydrogenation->Purification Product Chiral Beta-Amino Acid (99% ee) Purification->Product

Figure 1: Workflow for Rh-catalyzed asymmetric hydrogenation.

Deep Dive: Enzymatic Synthesis (Transaminases)

The industrial benchmark for this approach is the synthesis of Sitagliptin (Januvia®) by Merck and Codexis. They replaced the Rh-route with an engineered Transaminase (ATA-117).

Mechanism & Causality

Transaminases (TAs) use Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction follows a Ping-Pong Bi-Bi mechanism .

  • First Half-Reaction: The amine donor (e.g., isopropylamine) reacts with PLP-enzyme to form PMP-enzyme (Pyridoxamine) and releases a ketone byproduct (acetone).

  • Second Half-Reaction: The PMP-enzyme transfers the amine group to the pro-chiral beta-keto substrate, releasing the chiral beta-amino acid and regenerating PLP.

Why it works: The enzyme's active site binds the substrate in a specific orientation via hydrophobic interactions and hydrogen bonding, rendering the reaction virtually perfect in stereoselectivity (>99.9% ee).

Pros:

  • No heavy metals.

  • Operates at ambient temperature and pressure.[6]

  • Can use "sacrificial" amine donors (isopropylamine).

Cons:

  • Equilibrium Limitation: The reaction is reversible. Solution: Use excess donor or remove volatile byproduct (acetone) to drive equilibrium.

  • Substrate Inhibition: High concentrations of ketone can inhibit the enzyme. Solution: Continuous feeding or DMSO co-solvent.

Representative Protocol: Transaminase-Catalyzed Amination

Based on Savile et al., Science 2010. [2]

Reagents:

  • Substrate: Pro-sitagliptin ketone (or generic beta-keto ester)

  • Enzyme: Engineered ATA-117 (lyophilized powder)

  • Donor: Isopropylamine (

    
     M)
    
  • Cofactor: PLP (

    
     mM)
    
  • Buffer: 0.1 M Triethanolamine (pH 8.5) + 50% DMSO (v/v)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve isopropylamine in buffer and adjust pH to 8.5 (critical: enzymes denature at extreme pH). Add PLP.

  • Substrate Solution: Dissolve the beta-keto substrate in DMSO. Note: High DMSO tolerance (up to 50%) was a specific trait evolved in the Sitagliptin transaminase to increase substrate solubility.

  • Reaction Initiation: Mix the aqueous enzyme solution with the DMSO substrate solution. Final substrate conc: 200 g/L (Industrial high gravity).

  • Incubation: Stir at 40–45°C for 24 hours.

  • Workup: Acidify to quench. Extract with organic solvent (e.g., EtOAc). The unreacted amine donor remains in the aqueous phase.

  • Crystallization: Isolate the free base or salt directly.

Pathway Visualization

EnzymaticRoute Substrate Pro-chiral Ketone Product Chiral Beta-Amino Acid Substrate->Product Amination Donor Amine Donor (Isopropylamine) EnzymePLP Enzyme-PLP (Resting State) Donor->EnzymePLP Step 1 EnzymePMP Enzyme-PMP (Aminated State) EnzymePLP->EnzymePMP Deamination EnzymePMP->Substrate Step 2 Byproduct Acetone (Volatile) EnzymePMP->Byproduct Product->EnzymePLP Regeneration

Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase.

Head-to-Head Comparison Data

The following table summarizes the performance of both methods applied to the synthesis of Sitagliptin, a representative beta-amino acid derivative.

MetricChemical Route (Rh-Josiphos)Enzymatic Route (ATA-117)Improvement
Overall Yield ~80–82%92%+13%
Enantiomeric Excess (ee) 97% (requires recrystallization)>99.95%Eliminates purification step
Productivity Moderate53% higher ( kg/L/day )Significant
Total Waste High (Solvents + Metal)Reduced by 19%Greener
Heavy Metals Rhodium (requires removal)NoneSafer
Equipment High Pressure HydrogenatorStandard Stirred TankCapEx Savings

Data Source: Savile et al. [2]

References

  • Zhu, G., Chen, Z., & Zhang, X. (1999).[2] Highly Efficient Asymmetric Synthesis of

    
    -Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of 
    
    
    
    -(Acylamino)acrylates.[1][2][3][5] Journal of Organic Chemistry, 64(18), 6907-6910.[3]
  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.

  • Weiner, B., et al. (2010). Biocatalytic reactions of squalene hopene cyclase-type enzymes. Chemical Society Reviews, 39, 665-683. (Context on enzymatic cascades).

Sources

A Senior Application Scientist's Guide to Reference Standards for Sitagliptin Impurity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs) like sitagliptin is paramount. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes.[1][] The rigorous control of impurities—unwanted chemical substances that can arise during synthesis or degradation—is not merely a quality control checkbox; it is a fundamental requirement for regulatory approval and patient safety.[]

This guide provides an in-depth comparison of reference standards for sitagliptin impurity analysis. Moving beyond a simple catalog of products, we will explore the causality behind analytical choices, compare the available pharmacopeial and commercial standards, and detail the validated methodologies essential for accurate impurity profiling.

The Landscape of Sitagliptin Impurities: A Necessary Classification

Understanding the origin of an impurity is critical to controlling it. Sitagliptin impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These are substances that arise during the manufacturing process, including unreacted starting materials, synthetic intermediates, and by-products from side reactions.[][3]

  • Degradation Products: These form when the drug substance or drug product degrades over time due to exposure to light, heat, humidity, or interaction with excipients.[4][5]

  • Genotoxic Impurities: A high-risk category of impurities that have the potential to damage DNA and cause cancer, even at trace levels. A notable example in sitagliptin is the N-nitroso-sitagliptin impurity (NTTP).[6][7]

The relationship between these impurity types dictates the analytical strategy required for comprehensive quality control.

cluster_0 Origin of Impurities cluster_1 Impurity Categories API Synthesis API Synthesis Process-Related Process-Related API Synthesis->Process-Related Genotoxic Impurities (e.g., Nitrosamines) Genotoxic Impurities (e.g., Nitrosamines) API Synthesis->Genotoxic Impurities (e.g., Nitrosamines) Drug Product Formulation & Storage Drug Product Formulation & Storage Degradation Products Degradation Products Drug Product Formulation & Storage->Degradation Products Drug Product Formulation & Storage->Genotoxic Impurities (e.g., Nitrosamines)

Caption: Logical flow from manufacturing stages to impurity classification.

Pharmacopeial Standards: The Regulatory Gold Standard

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official reference standards for key sitagliptin impurities.[][4] These are considered primary standards—highly characterized and pure materials that serve as the ultimate benchmark for analytical testing. Using pharmacopeial standards is essential for release testing and demonstrating regulatory compliance.

Below is a comparative table of major impurities listed in these pharmacopeias.

Impurity Name/TypeCommon Name(s)CAS NumberMolecular FormulaSource
Sitagliptin EP Impurity A (S)-Sitagliptin Phosphate823817-58-9C16H18F6N5O5PEP[8]
Sitagliptin EP Impurity B Sitagliptin 4-Defluoro Impurity486460-31-5C16H15F5N5OEP[]
Sitagliptin EP Impurity C Sitagliptin 5-Desfluoro Impurity945261-48-3C16H15F5N5OEP[][9]
Sitagliptin FP Impurity D 3-Desamino-2,3-Dehydro Sitagliptin1253056-18-6C16H12F6N4OEP[1][9]
Sitagliptin FP Impurity E Sitagliptin Acid936630-57-8C10H10F3NO2EP[1][9]
Fumarate adduct N/A2088771-60-0C20H19F6N5O5USP[1][]

A Comparative Guide to Commercial Reference Standards

While pharmacopeial standards are authoritative, routine analysis, method development, and validation often utilize secondary standards (or working standards). These are well-characterized standards qualified against primary pharmacopeial standards and offered by various commercial suppliers.[4] The choice of supplier depends on the specific needs of the laboratory, including the range of impurities required, the level of certification, and the availability of supporting data.

SupplierKey Offerings & FeaturesCertification & DataTarget Application
Sigma-Aldrich (Supelco) Offers Pharmaceutical Secondary Standards, qualified as Certified Reference Materials (CRMs).Produced under ISO 17034 and ISO/IEC 17025. Certificate of Analysis (CoA) provided.Pharma release testing, method development, calibration.
SynThink Provides EP impurities, USP related compounds, degradation products, and synthetic intermediates. Offers custom pack sizes.[4]Structurally confirmed and analytically validated to meet EP specifications. Supplied with CoA and analytical data.[4]Impurity profiling, method development, ANDA/DMF filing.
Pharmaffiliates Carries a wide range of pharmacopeial and non-pharmacopeial impurities, including stable isotopes.[1]Detailed product information including CAS, molecular formula, and weight.R&D, quality control, method validation.
BOC Sciences Extensive list of EP and USP impurities, as well as other related compounds and intermediates.[]Provides purity information and CAS numbers.[]Pharmaceutical research, product development, custom synthesis.
Veeprho Supplies high-purity reference standards with comprehensive documentation.[8]CoA includes identity, assay by HPLC, mass spectral confirmation, and water/solvent content.[8]Analytical calibration, method validation, quality control.

Expert Insight: The trustworthiness of a secondary standard is directly linked to the quality of its characterization. Always demand a comprehensive Certificate of Analysis that includes data from orthogonal analytical techniques (e.g., HPLC for purity, Mass Spectrometry for identity, NMR for structure).

Analytical Methodologies: The Engine of Impurity Detection

The choice of analytical technique is dictated by the impurity's properties and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse

A well-developed, stability-indicating HPLC method is the cornerstone of sitagliptin analysis. It must be able to quantify the API while separating it from all known process impurities and degradation products.[10]

cluster_workflow RP-HPLC Workflow for Impurity Analysis A Sample Preparation (Sitagliptin in Diluent) B HPLC System (Pump, Injector, Column) A->B Inject 20 µL C Isocratic/Gradient Elution (Mobile Phase) B->C Separation on C18 Column D UV Detector (e.g., 266 nm) C->D Detection E Data Acquisition & Processing (Chromatography Software) D->E Signal F Impurity Quantification (vs. Reference Standard) E->F Peak Integration

Caption: Standard workflow for sitagliptin impurity analysis by RP-HPLC.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a synthesized example based on established and validated methods described in the literature.[10][11] It is designed to separate sitagliptin from its key impurities.

Objective: To quantify sitagliptin and resolve its process and degradation impurities.

1. Chromatographic Conditions:

  • Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.3% perchloric acid in water and methanol (70:30, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm.[10]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Diluent: Water and acetonitrile (80:20, v/v).[10]

2. Standard Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sitagliptin reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).

  • For each impurity, prepare a stock solution and then spike it into a sitagliptin sample at the desired specification level (e.g., 0.5%) to confirm resolution.[10]

3. Sample Preparation:

  • Accurately weigh and dissolve the sitagliptin bulk drug or powdered tablets in the diluent to achieve a target concentration similar to the standard solution.

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

  • The resolution between sitagliptin and the closest eluting impurity peak should be greater than 2.0.

5. Analysis & Calculation:

  • Inject the sample solution.

  • Calculate the percentage of each impurity using the relative response factor (RRF) if it is not 1.0, based on the peak area of the impurity relative to the peak area of the main sitagliptin peak.

Causality: The choice of a C18 column provides excellent hydrophobic retention for sitagliptin and its related compounds. The acidic mobile phase (perchloric or phosphoric acid buffer) ensures that the amine groups are protonated, leading to sharp, symmetrical peaks.[5][10] UV detection at 266 nm offers good sensitivity for the aromatic rings present in the sitagliptin structure.

LC-MS/MS: For Ultimate Sensitivity and Specificity

For identifying unknown degradation products or quantifying highly potent genotoxic impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][12] Its power lies in its ability to separate compounds chromatographically and then identify them based on their unique mass-to-charge ratio, providing structural confirmation.

Case Study: The N-nitroso-sitagliptin (NTTP) Challenge

The recent detection of the nitrosamine impurity Nitroso-STG-19 (NTTP) in sitagliptin products presented a significant challenge for manufacturers and regulators.[7] Nitrosamines are classified as probable human carcinogens, necessitating their control at extremely low levels.[13]

  • The Problem: NTTP was detected in some batches of sitagliptin at levels above the internationally accepted intake (AI) limit.[7]

  • Regulatory Response: The FDA and other agencies established a strict AI limit of 37 ng/day for NTTP.[13][14][15] However, to prevent a critical drug shortage, the FDA temporarily allowed distribution of sitagliptin with NTTP levels up to 246.7 ng/day, deeming the risk minimal compared to the danger of uncontrolled diabetes.[13]

  • The Analytical Solution: Quantifying NTTP at such low levels is impossible with standard HPLC-UV methods. A highly sensitive and specific UHPLC-MS/MS method was required. This method can achieve a limit of quantification (LOQ) as low as 0.005 ppm, enabling precise control of the impurity.[6]

Expert Insight: The NTTP case underscores the evolving nature of impurity analysis. Laboratories must have access to advanced technologies like LC-MS/MS and the corresponding high-purity, certified reference standards to respond to new and unexpected challenges in pharmaceutical quality.

Conclusion and Recommendations

The selection and use of reference standards for sitagliptin impurity analysis is a critical, multi-faceted process that forms the bedrock of pharmaceutical quality control.

  • Prioritize Pharmacopeial Standards: For all compendial impurities, USP and EP reference standards are the non-negotiable primary benchmark for final product release and regulatory submissions.

  • Qualify Commercial Secondary Standards: For routine use, method development, and process monitoring, select commercial standards from reputable suppliers. Insist on a comprehensive Certificate of Analysis with supporting data to validate their identity, purity, and traceability to primary standards.

  • Employ Orthogonal Analytical Methods: Rely on a validated, stability-indicating HPLC method for routine impurity profiling. For trace-level genotoxic impurities like NTTP and for the identification of unknown degradants, a sensitive and specific LC-MS/MS method is indispensable.

  • Stay Informed on Regulatory Guidance: Impurity control is a dynamic field. Regularly monitor updates from regulatory agencies like the FDA and EMA, especially concerning new or potentially genotoxic impurities.

By integrating these principles, researchers and drug development professionals can build a robust, reliable, and scientifically sound strategy for sitagliptin impurity control, ensuring the delivery of safe and effective medicines to patients.

References

  • Sitagliptin EP Impurities & USP Related Compounds. SynThink. [Link]

  • Sitagliptin-impurities. Pharmaffiliates. [Link]

  • Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [Link]

  • Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer Professional. [Link]

  • Sitagliptin Hydrochloride Reference Standard | CAS 486459-71-6. Veeprho. [Link]

  • Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules (Journal). [Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. [Link]

  • Various Analytical Methods for Analysis of Sitagliptin – A Review. International Journal of Creative Research Thoughts. [Link]

  • Sitagliptin Impurities | Usp | Ep | Bp. Tlcpharma Labs. [Link]

  • ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. Airo International Journal. [Link]

  • Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. [Link]

  • Sitagliptin NTTP nitrosamine impurity maximum active intake level 37ng to 246.7 ng/per day. Nitrosamines Exchange. [Link]

  • Update on nitrosamine impurity in sitagliptin products. Health Sciences Authority (Singapore). [Link]

  • FDA works to avoid shortage of sitagliptin following detection of nitrosamine impurity. U.S. Food and Drug Administration. [Link]

  • Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. Agilent. [Link]

  • Citizen Petition from Zydus Pharmaceuticals (USA) Inc. Regulations.gov. [Link]

Sources

Distinguishing (R) and (S) Isomers of 3-Amino-4-Phenylbutanoate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between the (R) and (S) enantiomers of 3-amino-4-phenylbutanoate (also known as


-homophenylalanine) is a critical quality attribute in peptide synthesis and drug development. Unlike its 

-amino analog (Phenibut), this

-amino acid serves as a vital building block for peptidomimetics, where stereochemistry dictates proteolytic stability and receptor binding affinity.

This guide objectively compares three validated methods for resolving these isomers: Chiral HPLC/SFC (High-Performance Liquid Chromatography), NMR Spectroscopy using Chiral Solvating Agents (CSAs), and Optical Rotation .

Quick Reference: Configuration & Nomenclature
  • (S)-Isomer: Derived from L-Phenylalanine. Often designated as L-

    
    -homophenylalanine.[1][2]
    
  • (R)-Isomer: Derived from D-Phenylalanine. Often designated as D-

    
    -homophenylalanine.[3][4]
    
  • Critical Note: Do not confuse with 4-amino-3-phenylbutanoic acid (Phenibut). The position of the amine group (C3 vs C4) fundamentally alters the chemical behavior and separation parameters.

Method 1: Chiral Zwitterionic HPLC (The Gold Standard)

For quantitative analysis and high-throughput screening, Chiral HPLC using zwitterionic stationary phases is the superior method. Unlike polysaccharide columns (e.g., AD-H, OD-H) which often require derivatization for amino acids, zwitterionic phases can separate the free amino acid directly via a double ion-pairing mechanism.

Recommended Column Technology

The Chiralpak ZWIX series (Cinchona alkaloid-derived) is the industry standard for


-amino acids.
  • Stationary Phase:

    • ZWIX(-): Quinidine-derived chiral selector.[5][6]

    • ZWIX(+): Quinine-derived chiral selector (Pseudo-enantiomer of ZWIX(-)).[5]

  • Mechanism: Synergistic double ion-pairing between the zwitterionic selector and the zwitterionic analyte.[7]

Experimental Protocol

Objective: Separate (R) and (S) enantiomers of 3-amino-4-phenylbutanoic acid.

  • Mobile Phase Preparation:

    • Mix Methanol (MeOH) and Acetonitrile (MeCN) in a 50:50 (v/v) ratio.[8]

    • Add 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) .

    • Note: The acid/base ratio controls the ionization state of the analyte, crucial for the ion-pairing mechanism.

  • Sample Preparation:

    • Dissolve 1 mg of the sample in 1 mL of the mobile phase (or pure MeOH).

    • Filter through a 0.22 µm PTFE filter.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min (for 3 mm i.d. columns, adjust to 0.5 mL/min).

    • Temperature: 25°C.

    • Detection: ELSD (Evaporative Light Scattering Detector) or LC-MS (ESI+).

    • UV Detection Note: Detection at 210 nm is possible but less sensitive due to the weak chromophore of the non-conjugated phenyl ring.

Data Analysis: Elution Order

The ZWIX(+) and ZWIX(-) columns offer a predictable reversal of elution order, providing a self-validating confirmation of identity.

Column TypeFirst Eluting PeakSecond Eluting PeakSelectivity (

)
ZWIX(-) (S)-Isomer (R)-Isomer > 1.30
ZWIX(+) (R)-Isomer (S)-Isomer > 1.30

Data Source: Chiral Technologies Application Data [1].

Visualization: Separation Workflow

HPLC_Workflow Figure 1: HPLC Separation Logic on ZWIX(-) Column Sample Racemic/Unknown Sample Prep Dissolve in MeOH/MeCN + TEA/AcOH Sample->Prep Column Inject on Chiralpak ZWIX(-) Prep->Column Detect Detection (ELSD/MS) Column->Detect Result Peak 1: (S)-Isomer Peak 2: (R)-Isomer Detect->Result Elution Time

Method 2: NMR Spectroscopy (Absolute Configuration)[9]

When reference standards are unavailable, or for absolute configuration assignment of a newly synthesized batch, NMR analysis of diastereomeric derivatives (Mosher's Method) is the definitive approach.

The Principle

Reacting the enantiomeric amine with a chiral derivatizing agent (CDA) like


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
converts the enantiomers into diastereomers.[9] These diastereomers have distinct chemical environments, leading to observable differences in chemical shift (

) in

H or

F NMR.[9]
Experimental Protocol

Reagent: (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Derivatization:

    • In a dry vial, mix 5 mg of 3-amino-4-phenylbutanoate (ester protected, e.g., methyl ester) with 1.5 eq of (R)-MTPA-Cl.

    • Add 3 eq of Pyridine and 0.5 mL of dry

      
      .
      
    • Stir for 2 hours at room temperature.

  • Work-up:

    • Quench with water, extract with

      
      , dry over 
      
      
      
      , and concentrate.
  • NMR Acquisition:

    • Dissolve the crude amide in

      
      .
      
    • Acquire

      
      H NMR (500 MHz recommended).
      
  • Analysis:

    • Focus on the

      
      -methylene protons  (the 
      
      
      
      between the chiral center and the carboxyl group).
    • Due to the magnetic anisotropy of the phenyl group in the MTPA moiety, the protons on one side of the chiral plane will be shielded (upfield shift) relative to the other.

Interpretation

By comparing the shifts of the (S)-MTPA and (R)-MTPA derivatives (or simply analyzing the splitting pattern of the single derivative if the model is well-understood), the configuration is assigned.

  • Diagnostic Signal: The

    
     group in 
    
    
    
    F NMR is often a cleaner signal, showing two distinct singlets for a racemic mixture.

Mosher_Logic Figure 2: Mosher's Method Workflow Start Unknown Enantiomer (Amine) React React with (R)-MTPA-Cl Start->React Prod Diastereomeric Amide React->Prod NMR 1H / 19F NMR Prod->NMR Analysis Analyze Chemical Shift Differences NMR->Analysis

Method 3: Optical Rotation (Polarimetry)

Optical rotation is a rapid, non-destructive method suitable for purity checks of known lots. However, it is unreliable for trace impurity detection (<1%) compared to HPLC.

Reference Data

For (S)-3-amino-4-phenylbutanoic acid derivatives:

  • Compound: (S)-3-(Boc-amino)-4-phenylbutyric acid[2]

  • Specific Rotation

    
    : -19.0°  (c=1.0, Dichloromethane) [2].
    
  • Implication: If your Boc-protected sample yields a negative rotation in DCM, it possesses the (S) configuration (derived from L-Phe).

Caution:

  • Free amino acids (zwitterions) often have rotation values that are highly pH-dependent and solvent-dependent.

  • Always compare against a certificate of analysis (CoA) of a standard measured in the exact same solvent and concentration.

Comparative Analysis Summary

The following table summarizes the operational parameters for each method to assist in decision-making.

FeatureChiral HPLC (ZWIX)NMR (Mosher)Optical Rotation
Primary Use Quantifying Enantiomeric Excess (ee)Determining Absolute ConfigurationRoutine Identity Confirmation
Accuracy High (>99.9% precision)Medium (depends on field strength)Low (prone to impurity interference)
Sample Req. < 0.1 mg5-10 mg10-50 mg
Time 15-30 mins4-6 hours (including prep)5 mins
Cost High (Column ~$1000+)Medium (Deuterated solvents)Low
Destructive? No (if prep scale)Yes (Derivatization)No

References

  • Chiral Technologies. Application Guide for Zwitterionic Columns (ZWIX). Accessed October 2023.

  • Thermo Scientific Chemicals. (S)-3-(Boc-amino)-4-phenylbutyric acid Product Specifications. Fisher Scientific.[2]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid Compound Summary. National Library of Medicine.

  • BenchChem. Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of β-Amino Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of progress. Beta-amino acids and their esters are of particular interest due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a primary tool for their identification. This guide provides an in-depth comparison of the gas-phase fragmentation behavior of β-amino acid esters, offering insights into how structural variations influence fragmentation pathways and providing actionable protocols for their analysis.

Introduction: The Structural Significance of the Beta Position

Unlike their alpha-isomers, β-amino acids possess an additional methylene group in their backbone. This seemingly minor change has profound implications for their chemical behavior, both in biological systems and within the energetic environment of a mass spectrometer. Understanding the fragmentation patterns is not merely an academic exercise; it is essential for distinguishing isomers and characterizing these valuable synthetic building blocks. This guide will focus on fragmentation induced by Collision-Induced Dissociation (CID), a common activation method in modern mass spectrometers.[2]

Core Fragmentation Pathways: A Comparative Analysis

The fragmentation of protonated β-amino acid esters under CID conditions is dictated by the position of the amino group, the nature of the ester, and any substituents on the carbon backbone.

The most fundamental distinction in the mass spectra of amino acid isomers lies in their initial fragmentation losses.

  • α-Amino Acids: Protonated α-amino acids and their esters characteristically lose a neutral mass of 46 Da. This corresponds to a sequential loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da).[3]

  • β-Amino Acids: In stark contrast, protonated β-amino acids exhibit a signature neutral loss of 60 Da.[3] This is the result of an initial loss of water (18 Da) to form a cyclic β-lactam intermediate, which then loses ketene (CH₂CO, 42 Da) to produce an iminium ion.[3]

This key difference in fragmentation pathways is a direct consequence of the amino group's position and is a reliable diagnostic tool for isomer differentiation.

Experimental Protocol 1: Distinguishing α- and β-Amino Acid Isomers

  • 1. Sample Preparation: Dissolve the amino acid ester sample in a typical ESI solvent, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µM. The formic acid ensures protonation of the analyte.

  • 2. Infusion and Ionization: Infuse the sample into an electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated precursor ion, [M+H]⁺.

  • 3. MS/MS Analysis: In a tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole), isolate the [M+H]⁺ ion of interest.

  • 4. Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 15-25 eV. This energy range is typically sufficient to induce the primary fragmentation pathways without excessive secondary fragmentation.

  • 5. Data Analysis: Examine the resulting product ion spectrum. The presence of a dominant neutral loss of 46 Da points to an α-amino acid structure, while a dominant neutral loss of 60 Da is characteristic of a β-amino acid.[3]

The alkyl group of the ester functionality provides another set of competing and highly informative fragmentation channels.

  • Loss of Alcohol: A common pathway for methyl and ethyl esters is the neutral loss of the corresponding alcohol (methanol, 32 Da; ethanol, 46 Da). This reaction is often initiated by the protonated amine group and results in a cyclic product.

  • Loss of Alkene (t-Butyl Esters): Tertiary-butyl (Boc) protected esters exhibit a highly characteristic fragmentation pathway: the loss of 2-methylpropene (isobutylene, 56 Da).[4][5] This is a facile rearrangement reaction that is often more pronounced than the loss of t-butanol. The absence or presence of this 56 Da loss can be a powerful tool for distinguishing between ester types or even diastereomers, where steric hindrance can affect the reaction's favorability.[4]

Table 1: Comparative Fragmentation of β-Alanine Esters

Ester TypePrecursor Ion [M+H]⁺ (m/z)Primary Neutral Loss (Da)Key Fragment Ion (m/z)Proposed Pathway
Methyl Ester1043272Loss of Methanol
Ethyl Ester1184672Loss of Ethanol
t-Butyl Ester1465690Loss of 2-methylpropene

G cluster_methyl Methyl Ester Fragmentation cluster_tbutyl tert-Butyl Ester Fragmentation M_Me [M+H]⁺ β-Alanine Methyl Ester P1_Me [M+H - CH₃OH]⁺ M_Me->P1_Me - 32 Da (Methanol Loss) M_tBu [M+H]⁺ β-Alanine t-Butyl Ester P1_tBu [M+H - C₄H₈]⁺ M_tBu->P1_tBu - 56 Da (2-methylpropene Loss)

The Case of Cyclic β-Amino Acid Esters

Introducing conformational rigidity by cyclizing the structure significantly alters the fragmentation landscape. While acyclic peptides often fragment predictably at amide bonds, cyclic structures can undergo complex ring-opening events, sometimes leading to scrambled sequences or unexpected neutral losses.[6][7]

The fragmentation of cyclic β-amino acid derivatives is often initiated by cleavage of side chains or the ester group itself, as the ring structure is more stable. The initial ring-opening is the energy-determining step, and subsequent fragmentations can be less predictable than in linear analogues. Researchers analyzing these compounds should be aware that standard b- and y-ion series from peptide sequencing may not apply directly, and high-resolution mass spectrometry (HRMS) is often required to determine the elemental composition of the fragment ions to deduce the fragmentation pathways.[8]

G

GC-MS vs. LC-MS: The Impact of Ionization

While this guide focuses on ESI, it's important to note that Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile, derivatized amino acid esters.[9][10]

  • LC-MS (ESI): A "soft" ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation. The fragmentation seen is almost exclusively from the controlled CID process.

  • GC-MS (EI): Electron Impact is a "hard" ionization technique that imparts significant energy, leading to extensive and often complex fragmentation patterns directly in the ion source.[11] While these patterns are highly reproducible and excellent for library matching, they can sometimes obscure the molecular ion. Characteristic fragments in EI often involve α-cleavage (cleavage of the bond adjacent to the functional group) and McLafferty rearrangements.[2][12]

The choice between LC-MS and GC-MS depends on the analyte's volatility and thermal stability and the specific information required. For differentiating isomers based on controlled fragmentation pathways, ESI-MS/MS is generally superior.

Conclusion: A Roadmap for Structural Elucidation

The mass spectrometric fragmentation of β-amino acid esters is a predictable and information-rich process. By understanding the key differences driven by the position of the amino group (α vs. β) and the nature of the ester functionality (methyl vs. t-butyl), researchers can confidently distinguish isomers and characterize novel structures. The characteristic neutral loss of 60 Da serves as a reliable marker for the β-backbone, while the loss of alcohol or alkene provides direct evidence of the ester identity. These fundamental principles, combined with the robust experimental protocols provided, form a powerful toolkit for any scientist working in drug discovery and development.

References

  • Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Wiley Analytical Science. Available from: [Link]

  • Differentiation of Boc- alpha,beta- and beta,alpha-peptides and a pair of diastereomeric beta,alpha-dipeptides by positive and negative ion electrospray tandem mass spectrometry (ESI-MS/MS). PubMed. Available from: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Analytical Science. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available from: [Link]

  • The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PMC. Available from: [Link]

  • Fragmentation Of Cyclic Structures And McLafferty Rearrangemeant. YouTube. Available from: [Link]

  • Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. PubMed. Available from: [Link]

Sources

Comprehensive Guide to TLC Visualization of Beta-Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Beta-amino esters (β-amino esters) are critical intermediates in the synthesis of β-lactam antibiotics, unnatural amino acids, and peptidomimetics. Unlike their α-amino counterparts, β-amino esters often possess distinct chemical stability profiles and reactivity patterns, particularly regarding cyclization and retro-Michael additions.

A frequent analytical bottleneck in drug development is that many aliphatic β-amino esters lack strong chromophores, rendering them invisible under standard UV (254 nm) light. Consequently, chemical derivatization (staining) is not just an option but a requirement for reaction monitoring.

This guide objectively compares the most effective visualization protocols, moving beyond generic "dip and heat" instructions to explain the chemical causality of detection. We categorize methods by their interaction with the specific structural features of β-amino esters: the nucleophilic nitrogen and the oxidizable carbon skeleton.

Strategic Decision Matrix

Selection of the correct stain depends heavily on the substitution pattern of the nitrogen atom (primary, secondary, or tertiary) and the fragility of the ester moiety.

StainingStrategy Start Analyze Beta-Amino Ester Structure CheckN Nitrogen Substitution? Start->CheckN Primary Primary (-NH2) CheckN->Primary Secondary Secondary (-NHR) CheckN->Secondary Tertiary Tertiary (-NR2) CheckN->Tertiary Ninhydrin Ninhydrin Stain (High Specificity) Primary->Ninhydrin Best Choice Secondary->Ninhydrin Variable KMnO4 KMnO4 / Iodine (General Oxidative) Secondary->KMnO4 Alternative Result2 Yellow/Brown Spot (Low Sensitivity) Secondary->Result2 Tertiary->KMnO4 General Dragendorff Dragendorff's Reagent (Alkaloid Specific) Tertiary->Dragendorff Best Choice Result1 Purple/Blue Spot (Ruhemann's Purple) Ninhydrin->Result1 Result3 Orange/Red Spot (Bi-Complex) Dragendorff->Result3 caption Figure 1: Decision tree for selecting the optimal visualization reagent based on amine substitution.

Comparative Analysis of Visualization Reagents

A. Ninhydrin (The Gold Standard for Primary Amines)

Mechanism: Ninhydrin acts as an oxidizing agent.[1] It undergoes oxidative deamination with primary amines to form Ruhemann’s Purple (diketohydrindylidene-diketohydrindamine).

  • Relevance to β-amino esters: Highly sensitive for primary β-amino esters.

  • Limitation: Secondary amines often yield faint yellow/orange spots rather than purple, significantly raising the Limit of Detection (LOD). Tertiary amines do not react.[2]

Protocol:

  • Preparation: Dissolve 1.5 g ninhydrin in 100 mL

    
    -butanol + 3 mL acetic acid.
    
  • Application: Dip the TLC plate completely.

  • Development: Heat at 110°C for 1-2 minutes.

  • Observation: Primary amines appear as distinct purple spots on a white background.

B. Potassium Permanganate (KMnO ) (The Universal Oxidizer)

Mechanism: KMnO


 oxidizes alkenes, alcohols, and alkyl amines. The purple permanganate (Mn VII) is reduced to brown manganese dioxide (Mn IV), creating yellow/brown spots on a bright purple background.
  • Relevance: Excellent for secondary and tertiary β-amino esters that fail with Ninhydrin. It detects the molecule as a whole rather than just the nitrogen.

  • Caution: The basic nature of some KMnO

    
     dips (containing NaOH/K
    
    
    
    CO
    
    
    ) can hydrolyze the ester group of the β-amino ester if heated excessively, potentially causing "ghost spots" or streaking.

Protocol:

  • Preparation: 1.5 g KMnO

    
    , 10 g K
    
    
    
    CO
    
    
    , and 1.25 mL 10% NaOH in 200 mL water.
  • Application: Dip quickly.

  • Development: Heat gently (heat gun). Stop when spots appear yellow against purple.

C. Dragendorff’s Reagent (The Tertiary Specialist)

Mechanism: Forms an insoluble, orange-red coordination complex between the heavy metal (Bismuth/Iodide) and the lone pair of tertiary amines.

  • Relevance: The definitive stain for tertiary β-amino esters (e.g., those derived from aza-Michael additions). High specificity prevents false positives from non-nitrogenous impurities.

Protocol:

  • Preparation:

    • Sol A: 1.7 g basic bismuth nitrate + 20 g tartaric acid in 80 mL water.[3]

    • Sol B: 16 g KI in 40 mL water.[3]

    • Mix equal parts A and B for stock. Spray with diluted stock (1:10 in water/tartaric acid).

  • Application: Spray only (dipping often dissolves the complex). No heat required.

  • Observation: Orange spots on a yellow/pink background.

Performance Comparison Data

The following table summarizes the performance characteristics based on experimental sensitivity thresholds.

FeatureNinhydrinKMnO

(Basic)
Dragendorff’sIodine Vapor
Target Analyte Primary Amines (1°)General (Oxidizable C-H)Tertiary Amines (3°)General (Adsorption)
Sensitivity (LOD) High (~0.1 µg)Medium (~1-5 µg)High (~0.5 µg)Medium (~5 µg)
Selectivity Excellent (Amine specific)Low (Detects impurities)Excellent (3° Amine specific)Very Low
Destructive? YesYesYesNo (Reversible)
Shelf Life Months (Refrigerated)Weeks (Oxidizes over time)MonthsIndefinite (Solid)
Color Purple/BlueYellow spot / Purple bgOrange/RedBrown

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, use a "Dual-Visualization" workflow. This minimizes the risk of missing a compound due to stain incompatibility.

Workflow Step1 1. Elute TLC Plate Step2 2. UV Visualization (254 nm) (Mark active spots with pencil) Step1->Step2 Step3 3. Iodine Chamber (Non-Destructive) (Mark transient spots) Step2->Step3 Step4 4. Chemical Stain (Destructive) (Choose based on Matrix) Step3->Step4 caption Figure 2: Sequential visualization workflow to maximize data recovery.

Critical Troubleshooting: The "Ghost Spot" Phenomenon

Issue: When using basic KMnO


 or acidic stains (like Anisaldehyde/H

SO

), you may observe a streak or a new spot appearing at the baseline. Causality: β-amino esters are susceptible to hydrolysis.
  • Basic KMnO

    
    :  Hydrolyzes the ester 
    
    
    
    Carboxylate (stays at baseline).
  • Acidic Stains: Can catalyze retro-Michael addition or cyclization to β-lactams if heated too aggressively. Solution: For sensitive esters, use neutral KMnO

    
      (omit NaOH/K
    
    
    
    CO
    
    
    ) or rely on Iodine vapor , which is non-reactive and pH neutral.

References

  • Reach Devices. "TLC Stains: Recipes and Protocols." Reach Devices Repository. [Link]

  • University of Rochester. "Magic Formulas: TLC Stains." Frontier Group Chemistry Resources. [Link]

  • LibreTexts Chemistry. "2.3F: Visualizing TLC Plates." Chemistry LibreTexts. [Link]

  • EPFL. "TLC Visualization Reagents." Ecole Polytechnique Fédérale de Lausanne. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work is predicated on precision, safety, and regulatory adherence. The proper handling and disposal of chemical reagents are not merely operational tasks but foundational elements of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the disposal of methyl (3S)-3-amino-4-phenylbutanoate, grounded in established safety principles and regulatory standards. Our objective is to empower your team with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment.

Hazard Assessment and Characterization

Before any disposal procedure can be initiated, a thorough understanding of the substance's potential hazards is critical. While methyl (3S)-3-amino-4-phenylbutanoate is not broadly classified under the most severe hazard categories, it must be handled with the care afforded to all laboratory chemicals. Its structure, containing an amino group, an ester, and a phenyl ring, suggests potential for irritation and requires cautious handling.

In the absence of a specific, universally adopted hazard classification, we must operate under the precautionary principle, a cornerstone of laboratory safety. The Occupational Safety & Health Administration (OSHA) mandates that when employers develop new chemical substances, they must assume the substance is hazardous and provide appropriate training on its safe handling and disposal.[1]

Key Considerations:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and strong bases to prevent potentially vigorous or hazardous reactions.[2]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat. In cases of insufficient ventilation or when handling powders, respiratory protection may be necessary.

Regulatory Framework: The Principle of "Cradle-to-Grave"

The disposal of any chemical waste is governed by a framework of federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes the system for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave."[3][4]

While methyl (3S)-3-amino-4-phenylbutanoate may not be explicitly "listed" as a hazardous waste by the EPA, it is crucial to recognize that state and local regulations can be more stringent.[5] Furthermore, even non-hazardous waste cannot simply be discarded in regular trash or poured down the drain due to potential environmental risks and regulatory prohibitions.[5][6] Therefore, the most prudent and compliant approach is to manage it as a chemical waste stream destined for an approved disposal facility.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of methyl (3S)-3-amino-4-phenylbutanoate and associated contaminated materials.

Step 1: Waste Segregation and Containment

Proper segregation is the first line of defense against accidental reactions and contamination.

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container specifically for methyl (3S)-3-amino-4-phenylbutanoate waste. The container must have a secure, sealable lid.[7]

  • Collect Waste: Collect all waste forms of the chemical, including residual amounts, reaction byproducts, and contaminated solids (e.g., weighing paper), in this designated container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Chemical Hygiene Plan (CHP).[7] Segregation is key to safe and compliant disposal.

Step 2: Labeling and Documentation

Clear and accurate labeling is mandated by OSHA's Hazard Communication Standard and is critical for the safety of all personnel who may handle the container.[8][9]

  • Label Immediately: Affix a "Hazardous Waste" label (or your institution's equivalent "Chemical Waste" label) to the container as soon as the first drop of waste is added.

  • Complete Information: The label must include:

    • The full chemical name: "methyl (3S)-3-amino-4-phenylbutanoate"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • Any associated hazards (e.g., "Irritant").

  • Maintain a Log: Keep a record of the waste generated, which aids in regulatory compliance and internal tracking.

Step 3: Handling Contaminated Materials

Any material that comes into contact with methyl (3S)-3-amino-4-phenylbutanoate must be decontaminated or disposed of properly.

  • Glassware and Equipment: Triple-rinse contaminated glassware or equipment. The first rinseate must be collected and treated as chemical waste and added to your designated container. Subsequent rinses may be permissible for sewer disposal, but only if the substance is water-soluble and the concentration is less than one percent, and it is not prohibited by local regulations.[10] The most conservative and recommended approach is to collect all rinsates as chemical waste.

  • Disposable PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[7]

Step 4: Storage and Final Disposal

Proper storage while awaiting pickup is essential to maintain a safe laboratory environment.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2] Keep it away from sources of heat or ignition and incompatible materials.[7]

  • Arrange for Pickup: Do not allow waste to accumulate. Follow your institution's procedures to schedule a pickup by a licensed hazardous waste disposal contractor.[11] This contractor is equipped to transport and dispose of the chemical waste in a manner that complies with all federal, state, and local regulations.[6]

The following table summarizes the core disposal protocol:

StepActionRationale / Key Principle
1. Hazard ID Review SDS for similar compounds; assume hazardous.Precautionary Principle: Ensures safety in the absence of specific data.[1]
2. PPE Wear gloves, safety glasses, and a lab coat.Exposure Minimization: Protects personnel from direct contact and irritation.
3. Segregation Collect in a dedicated, compatible, and sealed container.Safety & Compliance: Prevents hazardous reactions and cross-contamination.[7]
4. Labeling Label container with "Chemical Waste" and full contents.Hazard Communication: Informs all handlers of the container's contents and associated risks.[8]
5. Contaminated Items Collect first rinse of glassware; dispose of used PPE as waste.Thoroughness: Ensures all sources of chemical residue are managed correctly.
6. Final Disposal Arrange for pickup by a licensed waste disposal contractor.Regulatory Compliance: Adheres to EPA "cradle-to-grave" requirements for chemical waste.[3][4]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Sink Disposal: Do not pour methyl (3S)-3-amino-4-phenylbutanoate down the drain. Many organic compounds are not effectively treated by wastewater plants and can pose a threat to aquatic ecosystems.[10]

  • Regular Trash: Do not discard this chemical or its empty containers in the municipal trash. Empty containers retain chemical residues and must be managed as chemical waste.[6][11]

  • Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is not a compliant disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of methyl (3S)-3-amino-4-phenylbutanoate.

G Disposal Workflow for Methyl (3S)-3-amino-4-phenylbutanoate start Waste Generated (Methyl (3S)-3-amino-4-phenylbutanoate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_waste Label Container Immediately 'Chemical Waste' + Contents segregate->label_waste contaminated_items Manage Contaminated Items (e.g., Glassware, Gloves) label_waste->contaminated_items store Store Sealed Container in Satellite Accumulation Area label_waste->store collect_rinse Collect First Rinseate as Chemical Waste contaminated_items->collect_rinse Glassware collect_ppe Dispose of Contaminated PPE as Chemical Waste contaminated_items->collect_ppe Disposables contaminated_items->store collect_rinse->segregate collect_ppe->store disposal Arrange Pickup by Licensed Waste Disposal Contractor store->disposal end Disposal Complete (Documentation Filed) disposal->end

Caption: Workflow for the safe disposal of methyl (3S)-3-amino-4-phenylbutanoate.

By adhering to this structured protocol, you ensure that the disposal of methyl (3S)-3-amino-4-phenylbutanoate is conducted safely, efficiently, and in full compliance with the highest standards of laboratory practice. This commitment is integral to our shared mission of responsible scientific innovation.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. Available at: [Link]

  • Hazardous vs. Non-Hazardous Waste | VLS Environmental Services. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. Available at: [Link]

  • Non-Hazardous Materials and Waste Management Hierarchy | US EPA. (2025, December 19). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Available at: [Link]

  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - SAFETY DATA SHEET. Available at: [Link]

  • Non Hazardous Waste Disposal - U.S. Waste Industries. Available at: [Link]

  • Hazardous and Non-Hazardous Waste Disposal: Why Businesses Must Comply - MCF Environmental Services. (2023, March 14). Available at: [Link]

  • Regulatory and Guidance Information by Topic: Waste | US EPA. (2025, August 4). Available at: [Link]

Sources

Personal protective equipment for handling methyl (3S)-3-amino-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Protection Mandate

As researchers, we often view Personal Protective Equipment (PPE) solely as a compliance requirement. However, when handling sensitive chiral building blocks like methyl (3S)-3-amino-4-phenylbutanoate (CAS: 145339-17-7), PPE serves a dual mandate:

  • Personnel Safety: Protecting biological tissue from the irritant/corrosive nature of beta-amino esters.

  • Data Integrity: Protecting the chemical from you. This compound is a primary amine and an ester; it is hygroscopic and sensitive to atmospheric

    
     (carbamate formation). Your breath (moisture/carbon dioxide) and skin oils are contaminants that will degrade enantiomeric excess (ee%).
    

This guide synthesizes standard safety protocols with the specific handling requirements of chiral beta-amino acids.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the "Enemy." While specific SDS data for this exact CAS can be sparse in public indices, we apply Functional Group Analysis based on its structure (Phenylalanine derivative, beta-amino ester).

Functional GroupAssociated HazardPhysiological Effect
Primary Amine (-NH₂) Basic / CausticChemical burns or severe irritation to mucous membranes (eyes/lungs). Potential sensitizer.[1][2][3]
Methyl Ester (-COOMe) Hydrolysis ProneReleases methanol upon hydrolysis in the eye/lung; generally irritating.
Physical State (Solid) Particulate InhalationHigh risk of airborne dust during weighing, leading to respiratory sensitization.

Core Hazard Classification (Derived):

  • GHS Signal Word: WARNING or DANGER (depending on salt form).

  • H315: Causes skin irritation.[1][3][4][5][6][7]

  • H319: Causes serious eye irritation.[1][3][6][7]

  • H335: May cause respiratory irritation.[2][3][6]

The PPE Protocol: A Layered Defense System

Do not rely on generic "lab safety" rules. Use this specific configuration for beta-amino esters.

A. Hand Protection (The Barrier)
  • Material: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness).

  • Why Nitrile? Latex is permeable to many organic esters. Nitrile offers superior resistance to aliphatic amines and esters.

  • The "Double-Glove" Rule: When handling >500mg or preparing stock solutions in organic solvents (DCM, MeOH), double-gloving is mandatory.

    • Inner Glove: Standard Nitrile (4 mil).

    • Outer Glove: Extended cuff Nitrile (helps seal the lab coat wrist gap).

  • Change Frequency: Immediately upon splash contact. Beta-amino esters can permeate thin nitrile in <15 minutes if dissolved in solvents like Dichloromethane (DCM).

B. Ocular Protection (The Shield)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 rated).

  • Contraindication: Do NOT rely on standard safety glasses.

  • Reasoning: This compound is likely a fine powder. Static electricity (common with amino acid esters) can cause particles to "jump" or disperse unexpectedly. Safety glasses allow dust entry from the top/sides; goggles seal the environment.

C. Respiratory Protection (The Filter)
  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .

  • Secondary PPE: If fume hood work is impossible (e.g., instrument maintenance), use a P95 or N95 particulate respirator .

  • Logic: The amine functionality makes this a respiratory irritant. Long-term sensitization is a known risk with amino acid precursors.

D. Body Protection
  • Standard: Cotton/Poly blend lab coat (buttoned to the neck).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Operational Workflow: From Storage to Reaction

This diagram illustrates the critical decision gates for handling this compound safely.

PPE_Workflow Start Storage (-20°C, Desiccated) Check Check Atmosphere (Humidity < 40%) Start->Check PPE_Don Don PPE: Nitrile + Goggles + Lab Coat Check->PPE_Don Pass Weighing Weighing (Inside Fume Hood) PPE_Don->Weighing Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization Minimize Dust Cleanup Decontamination (Weak Acid Wipe) Solubilization->Cleanup

Caption: Operational workflow emphasizing the critical transition from storage to solubilization to minimize dust exposure.

Detailed Handling Methodology

Step 1: The "Static" Weighing Protocol

Amino acid esters are notorious for static charge.

  • Environment: Place the balance inside the fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer: Do not pour from the bottle. Use a clean, dry spatula.

  • The "Cap Rule": Recap the stock bottle immediately after withdrawing material. Why? To prevent the amine from reacting with atmospheric

    
     (forming carbamates) and to prevent moisture hydrolysis of the ester.
    
Step 2: Solubilization (The Danger Zone)

The highest risk of exposure is when the solid meets the solvent (splash risk).

  • Add the solid to the flask first.

  • Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel.

  • Self-Validating Safety Check: If you smell a "fishy" or amine-like odor, your fume hood sash is too high, or your gloves are contaminated. Stop and re-assess.

Step 3: Decontamination & Spills[8]
  • Spill Cleanup: Do not just wipe with water.

    • Protocol: Cover spill with absorbent pads. Wet the pads with dilute acetic acid (vinegar) or 1N HCl.

    • Chemistry: The acid converts the volatile free amine/ester into a non-volatile, water-soluble ammonium salt, preventing toxic dust/vapors.

    • Final Wipe: Wash area with soap and water.[1][3][4][8][9]

Disposal Strategy

Environmental stewardship is part of safety.[1][7][8]

  • Segregation: Dispose of as Organic Waste (Basic/Amine containing) .

  • Incompatibility: NEVER mix with:

    • Oxidizing acids (Nitric acid) – Risk of violent reaction/NOx fumes.

    • Acid anhydrides/Chlorides – Exothermic reaction.

  • Container: High-density polyethylene (HDPE) or Glass waste containers are suitable.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Beta-Amino Acid Derivatives. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.